Triethyl 2-Phosphonopentanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPVIVDUPRDDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35051-49-1 | |
| Record name | Ethyl 2-(diethoxyphosphinyl)pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35051-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric acid, 2-(diethylphosphono)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035051491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Triethyl 2-Phosphonopentanoate: Synthesis, Applications, and Experimental Protocols for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Triethyl 2-Phosphonopentanoate
This compound, holding the Chemical Abstracts Service (CAS) number 35051-49-1 , is an organophosphonate ester of significant value in modern organic synthesis.[1][2][3] While seemingly a specialized reagent, its utility is anchored in its role within the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[4][5] This guide offers an in-depth exploration of its chemical properties, synthesis, and practical applications, with a particular focus on its relevance to drug discovery and the synthesis of complex molecular architectures. Phosphonates, as a class, are critical in medicinal chemistry as they serve as non-hydrolyzable mimics of phosphates and bioisosteres of carboxylic acids, enabling the design of enzyme inhibitors, antiviral agents, and other therapeutics.[6][7][8][9] This document provides the technical foundation and actionable protocols necessary for leveraging this compound in advanced research settings.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 35051-49-1 | [1][2][3] |
| Molecular Formula | C₁₁H₂₃O₅P | [3] |
| Molecular Weight | 266.27 g/mol | [3] |
| Appearance | Colorless Liquid | [1][10] |
| Boiling Point | 98°C at 2 mmHg | [1][10] |
| Flash Point | 98°C | [1][10] |
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10]
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[10]
-
P280: Wear protective gloves/eye protection/face protection.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
For detailed safety information, consulting the full Safety Data Sheet (SDS) from the supplier is imperative.[11][12][13]
Synthesis of this compound: The Michaelis-Arbuzov Reaction
The preeminent method for synthesizing phosphonate esters like this compound is the Michaelis-Arbuzov reaction.[14][15][16] This reaction establishes the crucial carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[14][15]
Reaction Causality and Mechanism
The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of an ethyl 2-bromopentanoate. This forms a quasi-phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphorus center in a second Sₙ2 displacement, yielding the stable pentavalent phosphonate ester and ethyl bromide as a volatile byproduct. The thermal conditions drive the dealkylation step to completion.
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of an (E)-α,β-Unsaturated Ester
This protocol provides a general procedure for the (E)-selective HWE reaction. [17][18][19][20]
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Anion Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the clear ylide solution indicates complete deprotonation.
-
Addition of Carbonyl: Cool the reaction mixture back to 0°C (or -78°C for sensitive substrates). Add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired (E)-α,β-unsaturated ester.
Relevance in Drug Discovery and Development
The phosphonate moiety is a powerful tool in medicinal chemistry. [6][7]Its structural and electronic similarity to phosphate allows it to act as a stable mimic in biological systems, while its resemblance to a carboxylate group makes it a valuable bioisostere. [7]The C-P bond in phosphonates is resistant to enzymatic cleavage, enhancing the metabolic stability of drug candidates. [8][9] The HWE reaction, utilizing reagents like this compound, is instrumental in building complex molecular scaffolds that are precursors to pharmacologically active compounds. The stereocontrolled synthesis of alkenes is fundamental in constructing natural products and their analogs, many of which form the basis for new therapeutics. By providing reliable access to α,β-unsaturated esters with defined geometry, the HWE reaction enables the synthesis of key intermediates for a wide range of drug classes, including statins, macrolides, and peptidomimetics.
Conclusion
This compound (CAS 35051-49-1) is a highly effective and versatile reagent. Its value is rooted in its application in the Horner-Wadsworth-Emmons reaction, a robust and stereoselective method for alkene synthesis. For researchers in organic synthesis and drug development, a comprehensive understanding of its properties, synthesis via the Michaelis-Arbuzov reaction, and application in the HWE olefination is essential. The protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full potential of this important chemical tool in the laboratory.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Alkyl Phosphonates.
- Kafarski, P., & Turhanen, P. (Eds.). (2021). Phosphonate Chemistry in Drug Design and Development. Frontiers Media SA.
- BenchChem. (n.d.). Michaelis-Arbuzov Synthesis of Alkyl Phosphonates: Application Notes and Protocols for Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotonation of Phosphonate Esters for the Horner-Wadsworth-Emmons (HWE) Reaction.
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Perna, F. M., et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 22(8), 1545-1551. Available from: [Link]
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Turhanen, P., & Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 684795. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
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Perna, F. M., et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. Available from: [Link]
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Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 869781. Available from: [Link]
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Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10. Available from: [Link]
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ResearchGate. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
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Otera, J., et al. (2022). One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. The Journal of Organic Chemistry, 87(15), 10186-10196. Available from: [Link]
-
YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]
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Bentham Science. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Retrieved from [Link]
-
MDPI. (2022). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules, 27(21), 7380. Available from: [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties and Applications of Triethyl 2-Phosphonopentanoate
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: Situating Triethyl 2-Phosphonopentanoate in Synthetic Chemistry
This compound (CAS No. 35051-49-1) is an organophosphorus compound belonging to the class of α-phosphonoesters.[1][2] These reagents are pivotal in modern organic synthesis, primarily for their role in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[1][3] While specific literature on this compound itself is limited, its chemical behavior is well-understood by analogy to closely related, extensively studied compounds like Triethyl phosphonoacetate. This guide will provide the known properties of the title compound and leverage the deep knowledge base of its structural analogs to offer a comprehensive technical overview for its application in research and development.
The core value of this compound lies in its structure: a phosphonate moiety and an ester group attached to the same carbon, which also bears a propyl group. This substitution pattern dictates its reactivity, particularly the acidity of the α-proton and the steric environment of the resulting carbanion, which are critical determinants in its olefination reactions.
Part 1: Core Chemical and Physical Properties
While exhaustive experimental data for this compound is not widely published, the fundamental properties have been reported. These characteristics are essential for its proper handling, reaction setup, and purification.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 35051-49-1 | [1][4] |
| Molecular Formula | C₁₁H₂₃O₅P | [1][4] |
| Molecular Weight | 266.27 g/mol | [1][4] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 98 °C at 2 mmHg | [1] |
| Density | 1.061 g/mL | [1] |
| Refractive Index (n20/D) | 1.432 | [1] |
| Synonyms | Ethyl 2-(diethoxyphosphoryl)pentanoate, 2-(Diethoxyphosphinyl)pentanoic acid ethyl ester, Triethyl 2-phosphonovalerate | [1][2] |
Part 2: Synthesis and Spectroscopic Characterization
Synthesis via the Michaelis-Arbuzov Reaction
The most common and industrially scalable method for synthesizing α-phosphonoesters like this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.
For this compound, the logical synthetic route involves the reaction of triethyl phosphite with ethyl 2-bromopentanoate. The reaction proceeds via an Sₙ2 attack of the phosphorus atom on the electrophilic α-carbon of the haloester, followed by the dealkylation of the resulting phosphonium salt by the bromide ion to yield the final phosphonate product and a volatile ethyl bromide byproduct.
Diagram: Michaelis-Arbuzov Synthesis
Caption: Step-by-step workflow of the HWE reaction.
Pillar 1: Expertise in Reagent and Base Selection
The choice of base is critical and depends on the acidity of the α-proton. The ester and phosphonate groups stabilize the resulting carbanion, making the α-proton significantly more acidic than a simple alkane proton.
-
Strong Bases (e.g., Sodium Hydride, n-BuLi): These are commonly used to ensure complete and irreversible deprotonation, driving the reaction forward. [5][6]NaH is often preferred for its safety and handling characteristics over pyrophoric organolithium reagents.
-
Weaker Bases (e.g., DBU, K₂CO₃ with LiCl): For base-sensitive substrates, milder conditions known as the Masamune-Roush conditions (LiCl and an amine base like DBU or Et₃N) can be employed. [7][8]The lithium salt is crucial here; it coordinates to the carbonyl oxygen and the phosphonate oxygen in the intermediate, facilitating the elimination step.
Pillar 2: Trustworthiness through Stereochemical Control
The HWE reaction is renowned for its high (E)-stereoselectivity, especially with aldehydes. [3][9]This reliability stems from thermodynamic control in the formation of the key intermediate.
-
Reversible Addition: The initial nucleophilic addition of the phosphonate carbanion to the carbonyl is often reversible.
-
Thermodynamic Minimum: The intermediates can equilibrate to the most stable stereoisomer, which is typically the one where the bulky substituents (the R-group from the carbonyl and the phosphonate group) are anti to each other.
-
Irreversible Elimination: Subsequent syn-elimination from this favored intermediate leads directly to the (E)-alkene. The formation of the stable phosphate byproduct provides a strong thermodynamic driving force for this step. [7] The presence of the propyl group in this compound, compared to the hydrogen in TEPA, will introduce additional steric bulk. This increased steric hindrance generally enhances the (E)-selectivity of the reaction, as it will further disfavor the transition state leading to the (Z)-isomer.
Protocol: A Self-Validating Experimental Workflow
The following is a generalized, field-proven protocol for the HWE reaction, adaptable for this compound.
Objective: Synthesize an (E)-α,β-unsaturated ester from an aldehyde.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde substrate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography
Procedure:
-
Preparation (Inert Atmosphere): Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel. Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Carbanion Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension via the addition funnel. Causality Check: The dropwise addition at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation, which is visually confirmed by the cessation of H₂ evolution and the formation of a clear or slightly hazy solution. [6]3. Carbonyl Addition: Cool the reaction mixture back to 0 °C (or -78 °C for highly reactive aldehydes to improve selectivity). Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise. Self-Validation: The reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (aldehyde).
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the aldehyde.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The water-soluble diethyl phosphate byproduct is efficiently removed during these aqueous washes, a key advantage over the Wittig reaction. [9]7. Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.
Part 4: Applications in Drug Development and Advanced Synthesis
The α,β-unsaturated esters produced using reagents like this compound are valuable intermediates in medicinal chemistry and natural product synthesis. [1]They serve as versatile building blocks and are key components in many biologically active molecules. The (E)-alkene motif is a common structural feature in pharmaceuticals and can act as a rigid linker or a Michael acceptor for covalent modification of biological targets.
The ability to introduce a trisubstituted double bond with defined stereochemistry makes this compound a potentially powerful tool for constructing complex molecular scaffolds, contributing to the synthesis of novel therapeutic agents and agrochemicals. [1]
Conclusion
This compound is a valuable, albeit less-documented, member of the α-phosphonoester family of reagents. Its chemical properties and reactivity are best understood through the extensive studies of its analog, Triethyl phosphonoacetate. The primary application, the Horner-Wadsworth-Emmons reaction, offers a reliable and (E)-selective pathway to trisubstituted alkenes. By understanding the mechanistic principles of carbanion formation, reversible addition, and irreversible elimination, researchers can confidently deploy this reagent in complex synthetic campaigns. The self-validating nature of the HWE protocol, combined with the practical advantage of a simple workup, ensures its continued importance in the toolkits of synthetic and medicinal chemists.
References
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Kuujia.com. (n.d.). 35051-49-1(Ethyl 2-Diethoxyphosphorylpentanoate). Retrieved January 22, 2026, from [Link]
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University of Wisconsin. (n.d.). Intermediate Level NMR Problems. Retrieved January 22, 2026, from [Link]
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Wikipedia. (2023, November 20). Horner–Wadsworth–Emmons reaction. Retrieved January 22, 2026, from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 22, 2026, from [Link]
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NSF Public Access Repository. (n.d.). Combining Pd- and Chiral Organocatalysis for the Enantioselective Deconjugative Allylation of Enals via Dienamine Intermediates. Retrieved January 22, 2026, from [Link]
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Organic Syntheses. (n.d.). Ethyl Cyclohexylideneacetate. Retrieved January 22, 2026, from [Link]
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Triethyl 2-phosphonopentanoate synthesis protocol
An In-depth Technical Guide to the Synthesis of Triethyl 2-Phosphonopentanoate
Introduction
This compound is a key organophosphorus compound, primarily utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This olefination reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes, particularly α,β-unsaturated esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[2] Unlike the classical Wittig reaction, the HWE reaction employs phosphonate-stabilized carbanions, which are more nucleophilic and less basic than phosphonium ylides.[1] A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.[2]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. It delves into the underlying chemical principles of the Michaelis-Arbuzov reaction, offers a detailed step-by-step experimental procedure, and covers essential characterization and safety protocols. The content is designed for researchers, scientists, and drug development professionals seeking a practical and theoretically grounded understanding of this synthesis.
Part 1: The Theoretical Foundation: The Michaelis-Arbuzov Reaction
The synthesis of this compound is classically achieved via the Michaelis-Arbuzov reaction. This powerful and widely used method forms a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide.[3][4] Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction transforms a trivalent phosphorus ester into a pentavalent phosphonate.[4][5]
Reaction Mechanism
The reaction proceeds through a two-step bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
-
Nucleophilic Attack (Phosphonium Salt Formation): The reaction initiates with the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the alkyl halide (ethyl 2-bromopentanoate). This step forms a quasi-phosphonium salt intermediate.[7]
-
Dealkylation: The displaced halide anion then acts as a nucleophile in a second SN2 reaction. It attacks one of the electrophilic carbon atoms of the ethyl groups on the phosphonium intermediate, displacing the phosphonate ester.[5][7] This step typically requires heating to proceed at a practical rate.[5]
The overall result is the formation of this compound and a volatile alkyl halide byproduct, in this case, ethyl bromide.
Caption: The Michaelis-Arbuzov reaction mechanism.
Substrate Considerations
The success of the Michaelis-Arbuzov reaction is dependent on the nature of the alkyl halide. The reactivity follows the order R-I > R-Br > R-Cl.[4] Primary alkyl halides, such as ethyl 2-bromopentanoate, are excellent substrates.[4] The reaction is generally neat (solvent-free), which maximizes reactant concentration and simplifies the procedure.
Part 2: Experimental Protocol
This section details the complete workflow for the synthesis and purification of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 41.5 g (43.0 mL) | 0.25 | ≥97% |
| Ethyl 2-bromopentanoate | C₇H₁₃BrO₂ | 209.08 | 43.9 g (33.0 mL) | 0.21 | ≥97% |
Equipment Setup
-
100 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum distillation apparatus (short path)
-
Oil bath
Caption: Experimental workflow for the synthesis.
Step-by-Step Synthesis Procedure
-
Flask Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the triethyl phosphite.
-
Charging Reagents: Equip a 100 mL three-necked flask with a magnetic stir bar, a reflux condenser, and a thermometer. Charge the flask with ethyl 2-bromopentanoate (43.9 g, 0.21 mol).
-
Addition of Triethyl Phosphite: While stirring, slowly add triethyl phosphite (41.5 g, 0.25 mol) to the flask. An excess of the phosphite is used to ensure complete conversion of the more valuable bromoester. The reaction is mildly exothermic.
-
Heating and Reflux: Heat the reaction mixture using a heating mantle or oil bath to 140-150°C.[8] Maintain this temperature for 4-6 hours. During this time, the volatile byproduct, ethyl bromide (b.p. 38°C), will distill off and can be collected in a cold trap if desired. The reaction progress can be monitored by ³¹P NMR, observing the disappearance of the triethyl phosphite signal and the appearance of the product phosphonate signal.
-
Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The crude product is typically a yellowish, slightly viscous liquid.
Purification Protocol
The primary method for purifying the high-boiling point product is fractional distillation under reduced pressure.[9][10]
-
Setup: Assemble a short-path vacuum distillation apparatus.
-
Distillation: Transfer the crude reaction mixture to the distillation flask.
-
Fraction Collection:
-
First, carefully apply vacuum to remove any remaining volatile impurities or unreacted starting materials at a lower temperature.
-
Increase the temperature of the heating bath gradually. The product, this compound, will distill as a colorless oil. The exact boiling point will depend on the vacuum achieved but is expected to be significantly higher than the starting materials. For reference, the similar compound triethyl phosphonoacetate boils at 118-120°C at 16 mmHg.[9]
-
Part 3: Product Characterization
Confirming the structure and purity of the final product is critical. The following techniques are standard.
Spectroscopic Data
| Technique | Feature | Expected Observation |
| ³¹P NMR | Chemical Shift | ~ +20 to +25 ppm (proton decoupled) |
| ¹H NMR | α-CH Proton | Doublet of triplets, δ ~2.8-3.2 ppm, with characteristic ²J(P,H) coupling of ~20-22 Hz. |
| Ethyl Ester (CH₂) | Quartet, δ ~4.1-4.2 ppm | |
| Phosphonate Ethyls (CH₂) | Multiplet (diastereotopic), δ ~4.1-4.2 ppm | |
| Pentanoate Chain | Multiplets for CH₂, CH₂, and CH₃ protons | |
| ¹³C NMR | α-CH Carbon | Doublet, δ ~35-40 ppm, with large ¹J(P,C) coupling of ~130-135 Hz. |
| Carbonyl Carbon | Doublet, δ ~165-170 ppm, with small ²J(P,C) coupling of ~5-7 Hz. | |
| IR | P=O Stretch | Strong, sharp absorbance at ~1250 cm⁻¹.[11] |
| C=O Stretch | Strong, sharp absorbance at ~1735 cm⁻¹. | |
| P-O-C Stretch | Strong absorbance around 1020-1050 cm⁻¹. |
Part 4: Application in the Horner-Wadsworth-Emmons Reaction
The primary utility of this compound is as an HWE reagent. The process involves:
-
Deprotonation: The phosphonate is treated with a base (e.g., NaH, NaOEt, or DBU) to generate a nucleophilic phosphonate carbanion.[1][12] The α-proton is acidic due to the electron-withdrawing effects of both the phosphonate and ester groups.
-
Olefination: The carbanion then reacts with an aldehyde or ketone. This nucleophilic addition, followed by elimination of the diethyl phosphate salt, yields an alkene.[1]
-
Stereoselectivity: The HWE reaction with stabilized phosphonates like this compound typically shows high selectivity for the formation of the (E)-alkene.[1][13]
Part 5: Safety Precautions
-
Reagents: Triethyl phosphite has a very pungent and unpleasant odor and should be handled exclusively in a well-ventilated fume hood. Alkyl halides like ethyl 2-bromopentanoate are lachrymators and skin irritants.
-
Procedure: The reaction is performed at high temperatures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The distillation should be performed behind a safety shield.
-
Waste: Dispose of all chemical waste according to institutional and local regulations.
References
-
Jackson, J. A., Hammond, G. B., & Wiemer, D. F. (1989). Synthesis of .alpha.-phosphono lactones and esters through a vinyl phosphate-phosphonate rearrangement. The Journal of Organic Chemistry, 54(20), 4750-4756. [Link]
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Punniyamurthy, T. (n.d.). Principle of Organic synthesis. NPTEL. [Link]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
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ChemTube3D. (n.d.). Arbuzov reaction. YouTube. [Link]
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Keglevich, G. (2017). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 22(12), 2279. [Link]
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Organic Syntheses. (n.d.). Diethyl (Phenylsulfonyl)methylphosphonate. [Link]
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Dembinski, R. (2017). Selective Esterification of Phosphonic Acids. Molecules, 22(8), 1324. [Link]
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University of Wisconsin. (n.d.). Intermediate Level NMR Problems. [Link]
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Al-Badri, Z. A. (2020). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1047-1060. [Link]
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Wikipedia. (n.d.). Triethyl phosphonoacetate. [Link]
-
PrepChem.com. (n.d.). Synthesis of triethyl 2-fluoro-2-phosphonoacetate. [Link]
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Royal Society of Chemistry. (2018). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. [Link]
-
SpectraBase. (n.d.). Triethyl phosphonoacetate-2-13C - Optional[1H NMR] - Spectrum. [Link]
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ResearchGate. (n.d.). 31P-NMR spectrum of the reaction of triethyl phosphate with phosphorus pentoxide. [Link]
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The Michaelis-Arbuzov Reaction: A Cornerstone in the Synthesis of Phosphonate-Based Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Power of the Carbon-Phosphorus Bond
First described by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction has stood for over a century as the most fundamental and widely used method for forming a carbon-phosphorus (C-P) bond.[1][2] This powerful transformation, which converts trivalent phosphorus esters into pentavalent phosphonates, phosphinates, or phosphine oxides, is a cornerstone of organophosphorus chemistry.[2][3] For professionals in drug discovery and development, mastering this reaction is not merely an academic exercise. The phosphonate moiety is a critical pharmacophore, prized for its unique ability to act as a stable bioisostere of phosphates and carboxylates.[4][5] This mimicry allows phosphonate-containing molecules to serve as potent enzyme inhibitors, antiviral agents, and bone-targeting drugs, making the Michaelis-Arbuzov reaction an indispensable tool in the medicinal chemist's arsenal.[5][6][7] This guide provides a detailed examination of the reaction's core principles, practical execution, modern advancements, and strategic applications in the synthesis of vital therapeutics.
The Core Mechanism: A Tale of Two Substitutions
The classical Michaelis-Arbuzov reaction is a thermal rearrangement that proceeds through a well-established two-step mechanism, involving two sequential SN2 substitutions.[2][8][9] The overall transformation is thermodynamically driven by the formation of the highly stable phosphoryl (P=O) bond.[10]
Step 1: Nucleophilic Attack and Phosphonium Salt Formation The reaction initiates with the nucleophilic lone pair of the trivalent phosphorus atom (in a trialkyl phosphite, for example) attacking the electrophilic carbon of an alkyl halide.[1][11] This SN2 displacement of the halide generates a quaternary trialkoxyphosphonium halide salt as a key intermediate.[2] In most cases, this intermediate is transient, though with certain substrates like triaryl phosphites, the phosphonium salt can be stable enough to be isolated.[2]
Step 2: Dealkylation to the Pentavalent Phosphonate The displaced halide anion, now acting as a nucleophile, performs a second SN2 attack on one of the alkoxy carbons of the phosphonium intermediate.[8][12] This step results in the cleavage of a carbon-oxygen bond and the concurrent formation of the thermodynamically favored pentavalent P=O double bond, yielding the final dialkyl alkylphosphonate and a new alkyl halide byproduct.[2][13]
Navigating the Reaction: Substrate Scope and Intrinsic Limitations
The success of the Michaelis-Arbuzov reaction is highly dependent on the nature of both the phosphorus reactant and the alkylating agent. Understanding these relationships is critical for experimental design.
The Phosphorus Nucleophile
The reactivity of the trivalent phosphorus species is a key determinant of reaction efficiency. The general order of reactivity is:
Phosphinites (R₂P-OR') > Phosphonites (RP(OR')₂) > Phosphites (P(OR')₃)
-
Phosphites (P(OR)₃): As the least reactive class, trialkyl phosphites typically require high temperatures (120-160 °C) to react and form phosphonates.[2][14]
-
Phosphonites (RP(OR')₂): These are more reactive than phosphites and yield phosphinates. However, their broader use can be limited by their availability and sensitivity to hydrolysis or reaction with protic functional groups.[2]
-
Phosphinites (R₂P-OR'): The most reactive of the series, phosphinites readily form phosphine oxides.[2]
Electron-donating groups on the phosphorus esters enhance nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[8]
The Alkylating Agent
The choice of alkyl halide is arguably the most critical factor governing the reaction's outcome.
| Substrate Class | Reactivity & Remarks |
| Alkyl Halides | Reactivity follows the order R-I > R-Br > R-Cl .[8] Primary alkyl halides are ideal substrates.[1] |
| Allyl & Benzyl Halides | Highly reactive and proceed smoothly due to the stabilized SN2 transition state.[2][15] |
| Acyl Halides | React readily to form acylphosphonates, which are valuable synthetic intermediates.[8] |
| Secondary Alkyl Halides | Generally poor substrates. Elimination (E2) pathways often compete, leading to the formation of alkenes as major side products.[2] |
| Tertiary Alkyl Halides | Do not react under classical conditions.[2] |
| Aryl & Vinyl Halides | Unreactive in the classical thermal reaction due to the high strength of the C(sp²)-X bond and the inability to undergo backside SN2 attack.[2][8] Modern catalytic methods have overcome this limitation. |
| α-Haloketones | Often lead to a competing pathway known as the Perkow reaction, which yields enol phosphates instead of the expected β-ketophosphonate.[2][16] Higher temperatures can sometimes favor the Arbuzov product.[2] |
Modern Frontiers: Expanding the Reaction's Utility
While the classical thermal reaction is robust, its requirements for high temperatures and limitations regarding substrate scope have driven significant innovation. Modern variations have transformed the Michaelis-Arbuzov reaction into a more versatile and powerful tool.
Catalysis: Milder Conditions and Broader Scope
-
Lewis Acid Catalysis: The addition of Lewis acids such as ZnI₂, BiCl₃, or LaCl₃ can dramatically accelerate the reaction, often enabling it to proceed at room temperature or under significantly milder heating.[10][11][17] The Lewis acid activates the alkyl halide by coordinating to the halogen, making the carbon center more electrophilic and facilitating the initial SN2 attack.[10]
-
Transition Metal Catalysis: Palladium and copper catalysts have revolutionized the synthesis of arylphosphonates, a class of compounds previously inaccessible via the classical Arbuzov reaction.[6][18] These methods enable the cross-coupling of aryl halides (including iodides and bromides) with trialkyl or triaryl phosphites, opening new avenues for drug design.[18][19]
Alternative Methodologies
-
Microwave and Ultrasound Assistance: The use of microwave irradiation or ultrasound can drastically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[7][10][17]
-
Photochemical and Radical Pathways: Recent developments include photo-initiated and radical-mediated Arbuzov reactions.[17][20] These groundbreaking methods can proceed at room temperature, exhibit excellent functional group tolerance, and, critically, allow for the phosphonylation of secondary and even tertiary alkyl halides that are unreactive under thermal conditions.[20][21]
-
Silyl-Arbuzov Reaction: Using silyl phosphites, such as tris(trimethylsilyl) phosphite, offers a significant advantage when the final product desired is the free phosphonic acid. The silyl ester intermediates are readily hydrolyzed to the phosphonic acid during aqueous workup, streamlining the synthetic sequence.[13][17]
Application in Drug Discovery: From Bench to Bedside
The C-P bond formed via the Michaelis-Arbuzov reaction is a gateway to numerous clinically significant molecules. The phosphonate group's stability to enzymatic cleavage and its ability to chelate metal ions or mimic transition states make it a privileged scaffold in medicinal chemistry.[4][5]
-
Antiviral Agents: The synthesis of acyclic nucleoside phosphonates (ANPs) is a prime example of the reaction's impact. Tenofovir, a cornerstone of HIV therapy, is synthesized using an intermediate prepared via an Arbuzov reaction with triisopropyl phosphite.[22] These compounds act as chain terminators in viral DNA synthesis.
-
Bisphosphonates for Bone Disorders: Drugs like Zoledronic acid, used to treat osteoporosis and manage calcium levels, are bisphosphonates. While multiple synthetic routes exist, Michaelis-Arbuzov type reactions are frequently employed to construct the geminal bisphosphonate backbone.[17][23]
-
Enzyme Inhibitors: As phosphate mimics, phosphonates are integral to the design of inhibitors for enzymes that process phosphate-containing substrates, such as kinases, phosphatases, and proteases.[15] This has led to the development of potential anticancer and antimicrobial agents.[7][15]
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
This protocol describes a classic, robust Michaelis-Arbuzov reaction, providing a self-validating system for researchers.[6][15]
Objective: To synthesize diethyl benzylphosphonate from benzyl bromide and triethyl phosphite.
Materials:
-
Benzyl bromide (1.0 eq)
-
Triethyl phosphite (1.5 - 2.0 eq)
-
Anhydrous, high-boiling solvent (e.g., Toluene), optional
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the apparatus is thoroughly flushed with an inert gas (e.g., Nitrogen) to create an oxygen- and moisture-free environment.[15]
-
Charging Reactants: To the flask, add benzyl bromide (1.0 eq). Subsequently, add an excess of triethyl phosphite (1.5-2.0 eq).[15] The excess phosphite helps to drive the reaction to completion and can also serve as the solvent (a "neat" reaction).[15]
-
Heating: Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring under the inert atmosphere.[12][15]
-
Monitoring: The reaction's progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution (the byproduct).[15] The reaction typically takes several hours to reach completion.[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator.[15]
-
Purification: The crude diethyl benzylphosphonate is a liquid that can be purified by vacuum distillation.[15] Collect the fraction distilling at the correct boiling point and pressure. Alternatively, if distillation is not feasible, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[15]
Safety Precautions: Alkyl halides like benzyl bromide are lachrymatory and harmful. Trialkyl phosphites have unpleasant odors and can be toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[15]
Conclusion
The Michaelis-Arbuzov reaction is far more than a historical curiosity; it is a living, evolving, and indispensable transformation in modern chemical science. Its reliability in forging the robust C-P bond has secured its place in the synthesis of countless phosphonate compounds. For researchers in drug discovery, a deep, causal understanding of its mechanism, scope, and limitations is paramount. The advent of catalytic and other modern variations has shattered many of the reaction's classical constraints, expanding its reach and enabling the synthesis of increasingly complex and novel therapeutic agents. As the demand for sophisticated enzyme inhibitors and targeted therapeutics continues to grow, the venerable Michaelis-Arbuzov reaction is poised to remain at the forefront of innovation for the foreseeable future.
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Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link][7][13][17]
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J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved from [Link][8]
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Holý, A. (2012). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 3, 133. [Link][22]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link][11]
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Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link][7]
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Keglevich, G. (2013). Catalytic and MW-Assisted Michaelis-Arbuzov Reactions. Current Organic Chemistry, 17(10), 1035-1047. [Link][10]
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Metcalf, B. W., & van der Heijden, G. (2012). Discovery and biosynthesis of phosphonate and phosphinate natural products. Methods in Enzymology, 516, 101-123. [Link][4]
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Organic Chemistry Tube. (2022, February 23). Michaelis-Arbuzov Phosphonate Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable).[24]
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Ren, X., et al. (2016). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Green Chemistry, 18(1), 232-237. [Link][25]
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Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link][13]
-
Wang, Y., et al. (2024). Palladium-Catalyzed Decarbonylative Michaelis–Arbuzov Reaction of Carboxylic Acids and Triaryl Phosphites. Organic Letters. [Link][19]
-
Perigaud, C., et al. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 112(7), 3887-3917. [Link][26]
-
Li, J., et al. (2024). Water-Promoted Mild and General Michaelis–Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Organic Letters. [Link][18]
-
Babu, B. H., et al. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. [Link][3]
-
Keglevich, G., et al. (2022). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Molecules, 27(11), 3501. [Link][27]
-
Demkowicz, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 684897. [Link][5]
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SynArchive. (n.d.). Michaelis-Arbuzov Reaction. Retrieved from [Link][28]
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Wang, X., & Zhu, C. (2023). Radical Arbuzov Reaction. CCS Chemistry. [Link][21]
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Semantic Scholar. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link][29]
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Foroughi, L., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 893922. [Link][23]
-
Richardson, R. M., & Wiemer, D. F. (2012). Diethyl Benzylphosphonate. Organic Syntheses, 89, 442. [Link][30]
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Zverev, V. V., et al. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. ChemRxiv. [Link][31]
-
Wang, X., & Zhu, C. (2023). Radical Arbuzov Reaction. CCS Chemistry. [Link][20]
-
Chem-Station. (2014, July 17). Michaelis-Arbuzov Reaction. Retrieved from [Link][16]
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Semantic Scholar. (n.d.). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Retrieved from [Link][32]
-
Higham, L. J., et al. (2005). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. Arkivoc, 2005(3), 19-30. [Link][33]
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University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction. Retrieved from [Link][9]
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Triethyl 2-phosphonopentanoate molecular weight
An In-depth Technical Guide to Triethyl 2-Phosphonopentanoate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a versatile organophosphorus reagent pivotal in modern organic synthesis. While its molecular weight is a fundamental parameter, its true value lies in its application as a key building block in the Horner-Wadsworth-Emmons (HWE) reaction, a favored method for constructing carbon-carbon double bonds with high stereoselectivity. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Michaelis-Arbuzov reaction, methods for its analytical characterization, and its practical application in olefination reactions critical to drug discovery and development.
Physicochemical Properties and Specifications
This compound is a stable, colorless liquid at room temperature. Its core function in synthesis is predicated on the reactivity of the α-proton, which can be abstracted by a non-nucleophilic base to form a stabilized carbanion. The key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 266.27 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₂₃O₅P | [1][2][3] |
| CAS Number | 35051-49-1 | [1][2] |
| Appearance | Colorless Liquid | [2][3] |
| Boiling Point | 98 °C @ 2 mmHg | [2][3] |
| Structure |
Synthesis via Michaelis-Arbuzov Reaction
The most reliable and scalable method for preparing this compound is the Michaelis-Arbuzov reaction. This reaction forms the crucial carbon-phosphorus bond through the Sₙ2 attack of a trialkyl phosphite on an alkyl halide.[4] The mechanism involves an initial nucleophilic attack by the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. A subsequent Sₙ2 attack by the displaced halide ion on one of the phosphite's ethyl groups yields the final phosphonate product and a volatile ethyl halide byproduct.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis from ethyl 2-bromopentanoate and triethyl phosphite.
Materials:
-
Ethyl 2-bromopentanoate
-
Triethyl phosphite (1.1 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the triethyl phosphite.
-
Charging Reagents: Charge the flask with ethyl 2-bromopentanoate (1.0 eq). Under a positive pressure of inert gas, add triethyl phosphite (1.1 eq) via syringe.
-
Causality: A slight excess of triethyl phosphite ensures the complete consumption of the more valuable alkyl bromide starting material.
-
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction is typically exothermic and should be monitored. Continue heating for 4-6 hours.
-
Causality: The elevated temperature is necessary to drive both the initial phosphonium salt formation and the subsequent dealkylation step of the Arbuzov reaction.[5]
-
-
Monitoring: The reaction progress can be monitored by observing the cessation of ethyl bromide evolution or by thin-layer chromatography (TLC).
-
Purification: After cooling to room temperature, the crude product is purified by vacuum distillation. The volatile ethyl bromide byproduct will be removed first, followed by any unreacted starting materials. This compound is collected as a high-boiling, colorless liquid.[2][3]
-
Trustworthiness: Purity should be confirmed by NMR spectroscopy before use in subsequent reactions.
-
Synthesis Workflow Diagram```dot
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: (E)-selective Olefination
This protocol details the reaction of this compound with benzaldehyde to synthesize ethyl 2-benzylidene-pentanoate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous THF to a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and thermometer.
-
Base Addition: Carefully add the NaH dispersion to the THF and cool the suspension to 0 °C using an ice bath.
-
Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate without competing side reactions. The reaction is exothermic and produces flammable H₂ gas, requiring careful temperature control and an inert atmosphere.
-
-
Carbanion Formation: Slowly add a solution of this compound in THF to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases. The formation of the carbanion is often indicated by a color change.
-
Aldehyde Addition: Cool the resulting solution back to 0 °C and add benzaldehyde dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by TLC.
-
Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Causality: The aqueous quench neutralizes any remaining base and hydrolyzes the phosphate byproduct.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine to remove water-soluble impurities (including the phosphate byproduct), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (E)-alkene.
Relevance in Drug Development
Phosphonates are a cornerstone of medicinal chemistry, primarily because the phosphonate group serves as a non-hydrolyzable mimic of the phosphate group. [6]This property is exploited to design potent and stable enzyme inhibitors. Furthermore, the carbon-phosphorus scaffold is integral to the synthesis of antiviral drugs, including acyclic nucleoside phosphonates like Tenofovir and Adefovir. [6] The HWE reaction, utilizing reagents like this compound, is a key tool for drug development professionals. It enables the stereocontrolled synthesis of complex olefinic structures found in many biologically active molecules and natural products. The ability to reliably construct (E)-alkenes is crucial for building molecular scaffolds with precise geometries required for optimal target binding.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.
-
Triethyl Phosphite: Pungent odor. Air and moisture sensitive. Store under an inert atmosphere.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Taleb, A., et al. "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction." Molecules, 2021. [Link]
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PubChem, National Institutes of Health. Triethyl phosphonoacetate. [Link]
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Wikipedia. Michaelis–Arbuzov reaction. [Link]
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The Royal Society of Chemistry. Supporting Information General All 1H NMR, 13C NMR spectra. [Link]
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Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT. [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
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ResearchGate. Synthesis of Phosphonates via Michaelis–Arbuzov Reaction. [Link]
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SpectraBase. Triethyl phosphonoacetate-2-13C - Optional[1H NMR] - Spectrum. [Link]
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Holý, A., et al. "Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects." Pharmaceuticals, 2022. [Link]
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Foreword: The Strategic Importance of Phosphonates in Modern Synthesis
An In-Depth Technical Guide to Triethyl 2-Phosphonopentanoate for Advanced Research
In the landscape of contemporary organic chemistry and drug development, the phosphonate functional group represents a cornerstone of molecular design. Its unique stereoelectronic properties allow it to serve as a stable bioisostere for phosphates and carboxylates, making it an invaluable tool in the design of enzyme inhibitors, antiviral agents, and therapeutics for bone metabolism disorders.[1][2] this compound, a member of the α-carboalkoxyphosphonate family, is a versatile reagent primarily utilized in the Horner-Wadsworth-Emmons reaction to construct carbon-carbon double bonds with high stereoselectivity. This guide offers a detailed exploration of its nomenclature, synthesis, mechanistic behavior, and applications, tailored for professionals engaged in chemical research and pharmaceutical development.
Compound Identification and Structural Elucidation
Correct nomenclature is critical for unambiguous scientific communication. The common name, this compound, describes a pentanoate backbone with a phosphonate group at the second carbon. The molecule contains three ethyl ester functionalities: one on the pentanoate chain and two on the phosphonate group.
Based on IUPAC nomenclature rules for phosphonates, the preferred name is Diethyl (1-(ethoxycarbonyl)butyl)phosphonate .
Chemical Structure:
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of Diethyl (1-(ethoxycarbonyl)butyl)phosphonate are essential for its handling, reaction monitoring, and characterization.
| Property | Value | Source |
| Molecular Weight | 266.27 g/mol | [3] |
| Molecular Formula | C₁₁H₂₃O₅P | [3] |
| Appearance | Typically a colorless to light yellow liquid | General knowledge for similar compounds[4] |
| Boiling Point | Data not readily available; high boiling point expected | Inferred from similar structures[5] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ether) | Inferred from structure |
| ³¹P NMR (CDCl₃) | ~ δ 20-22 ppm | Expected range for similar phosphonate esters[6] |
| ¹H NMR (CDCl₃) | Complex spectrum with characteristic triplets and quartets for ethyl groups, and multiplets for the butyl chain. The α-proton (CH-P) would appear as a doublet of triplets. | Inferred from structure |
| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbon, carbons of the ethyl and butyl groups, and a characteristic C-P coupling for the α-carbon. | Inferred from structure |
Synthesis: The Michaelis-Arbuzov Reaction
The most common and efficient method for synthesizing α-carboalkoxyphosphonates like Diethyl (1-(ethoxycarbonyl)butyl)phosphonate is the Michaelis-Arbuzov reaction.[7] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide. The process results in the formation of a stable carbon-phosphorus bond.
The logical precursor for this synthesis is an ethyl 2-halopentanoate, typically ethyl 2-bromopentanoate.
Reaction Scheme:
Caption: Michaelis-Arbuzov synthesis of the target phosphonate.
Experimental Protocol: Synthesis of Diethyl (1-(ethoxycarbonyl)butyl)phosphonate
This protocol is a representative procedure based on established methods for the Michaelis-Arbuzov reaction.[8][9]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add triethyl phosphite (1.0 eq).
-
Reaction Initiation: Heat the triethyl phosphite to 140-150 °C under a nitrogen atmosphere.
-
Substrate Addition: Add ethyl 2-bromopentanoate (1.0 eq) dropwise via the dropping funnel over 1-2 hours. The rate of addition should be controlled to maintain a steady reaction temperature and prevent excessive reflux.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 140-150 °C for an additional 4-6 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution, which can be vented through the condenser into a safe trap.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove any remaining volatile byproducts (like excess triethyl phosphite or residual ethyl bromide) by vacuum distillation.
-
The crude product is then purified by fractional distillation under high vacuum to yield the pure Diethyl (1-(ethoxycarbonyl)butyl)phosphonate as a clear liquid.
-
Self-Validation: The purity of the final product should be confirmed using ¹H NMR, ³¹P NMR, and mass spectrometry to ensure the absence of starting materials and phosphite impurities.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary utility of Diethyl (1-(ethoxycarbonyl)butyl)phosphonate lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) olefination.[10][11] This reaction provides a reliable and highly stereoselective method for synthesizing alkenes, particularly (E)-alkenes, from aldehydes and ketones.[5][7]
Mechanism of the HWE Reaction
The HWE reaction proceeds through a well-defined mechanistic pathway:
-
Deprotonation: A base (e.g., NaH, NaOEt, KHMDS) abstracts the acidic α-proton from the phosphonate, creating a resonance-stabilized phosphonate carbanion. The presence of the adjacent ester group significantly increases the acidity of this proton, allowing for the use of milder bases compared to the traditional Wittig reaction.[12]
-
Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[10]
-
Oxaphosphetane Formation and Elimination: The intermediate collapses to form a four-membered ring, the oxaphosphetane. This ring is unstable and rapidly undergoes syn-elimination to yield the alkene and a water-soluble dialkyl phosphate salt.[12][13] The thermodynamic preference for the intermediate that leads to the (E)-alkene is the basis for the reaction's high stereoselectivity.[11]
Mechanistic Workflow Diagram
Caption: Key stages of the Horner-Wadsworth-Emmons reaction.
Representative HWE Protocol
-
Anion Generation:
-
In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of Diethyl (1-(ethoxycarbonyl)butyl)phosphonate (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Carbonyl Addition:
-
Cool the resulting carbanion solution back to 0 °C.
-
Add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
-
Quenching and Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the target alkene.
Trustworthiness of the Protocol: The key advantage of the HWE reaction is the ease of purification. The phosphate byproduct is highly polar and can be efficiently removed with a simple aqueous wash, unlike the triphenylphosphine oxide generated in the Wittig reaction.[11]
Applications in Medicinal Chemistry and Drug Development
The phosphonate moiety is a privileged scaffold in medicinal chemistry due to its structural and electronic mimicry of the phosphate group, but with enhanced stability against hydrolysis due to the robust C-P bond.[1]
-
Bioisosterism: Phosphonates serve as effective bioisosteres for phosphates in nucleotide analogs, leading to the development of potent antiviral drugs like Tenofovir.[2] They also act as mimics of carboxylic acids and are used to design analogs of amino acids and peptides.[1]
-
Enzyme Inhibition: Phosphonate groups can mimic the transition state of amide or ester hydrolysis, making them powerful inhibitors of enzymes such as proteases and synthases.[1] Bisphosphonates, for example, are widely used drugs for osteoporosis that inhibit farnesyl pyrophosphate synthase.[1]
-
Prodrug Strategies: The dianionic nature of phosphonic acids at physiological pH hinders their oral bioavailability.[14] Esterification to form phosphonate esters like Diethyl (1-(ethoxycarbonyl)butyl)phosphonate creates a lipophilic prodrug that can more easily cross cell membranes. Once absorbed, cellular esterases hydrolyze the esters to release the active phosphonic acid drug.[14]
-
Bone Targeting: The phosphonate group has a strong affinity for calcium, enabling the targeting of drugs to bone tissue. This is exploited in treatments for bone disorders and for delivering radionuclides for bone cancer therapy.[2]
Conclusion
Diethyl (1-(ethoxycarbonyl)butyl)phosphonate is more than a simple organic reagent; it is a sophisticated tool for the precise construction of complex molecules. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons olefination make it an indispensable asset in synthetic organic chemistry. For professionals in drug development, the underlying phosphonate scaffold offers a proven strategy for designing stable, effective therapeutics. A thorough understanding of this reagent's properties, synthesis, and reaction mechanisms is therefore essential for innovation in both academic and industrial research settings.
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Wikipedia. (2023, December 2). Triethyl phosphonoacetate. Retrieved from [Link]
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PubChem. (n.d.). Triethyl phosphonoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Turhanen, P. A., Demadis, K. D., & Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689844. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of triethyl 2-fluoro-2-phosphonoacetate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
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- Sigma-Aldrich. (n.d.). Diethyl vinylphosphonate.
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Wikipedia. (2023, October 29). Diethylphosphite. Retrieved from [Link]
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Wikipedia. (2023, December 11). Phosphonate. Retrieved from [Link]
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Navigating the Safety Profile of Triethyl 2-Phosphonopentanoate: An In-depth Technical Guide
Core Hazard Identification and GHS Classification
Based on analysis of its structural analogs, Triethyl 2-phosphonopentanoate is anticipated to be classified as a hazardous chemical. The primary concerns are irritation to the skin and eyes. Some analogs also present a hazard to the aquatic environment.
The rationale behind this classification stems from the shared functional groups—the phosphonate ester and the ethyl esters—which dictate the physicochemical properties and reactivity of the molecule. Irritation potential is a common characteristic of such esters.
Table 1: Anticipated GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Basis of Classification (Analogs) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Triethyl phosphonoacetate, Triethyl 2-phosphonopropionate[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Triethyl phosphonoacetate, Triethyl 2-phosphonopropionate[3] |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects | Triethyl phosphonoacetate[3] |
Signal Word: Warning
Anticipated Hazard Pictograms:
Emergency Protocols and First-Aid Measures
Rapid and appropriate response to exposure is critical. The following protocols are based on established best practices for handling phosphonate esters and similar chemical irritants.
Emergency Response Workflow
The following diagram outlines the logical flow of actions in the event of an accidental exposure.
Caption: Emergency response workflow for chemical exposure.
Detailed First-Aid Protocols
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[4][8] Remove contact lenses if present and easy to do.[8] Persistent irritation warrants immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and shoes without delay. Wash the affected skin area thoroughly with soap and plenty of water.[8][9] If skin irritation develops or persists, seek medical advice.[3][8]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][9] Seek medical attention if symptoms such as coughing or respiratory irritation occur.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.
Handling, Storage, and Exposure Controls
Proactive measures are fundamental to ensuring laboratory safety. The principles of the "Hierarchy of Controls" should be applied to minimize potential exposure.
Hierarchy of Controls
Caption: The hierarchy of controls for mitigating chemical hazards.
Safe Handling Protocols
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors or mists.[10]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[3]
-
Procedural Controls: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing vapors or mist.[4][10] Procedures should be designed to minimize aerosol generation.
Storage Conditions
-
Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[4][8][9]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2][10]
-
Environmental: Avoid release to the environment.[3] Store in a manner that prevents discharge into drains or waterways.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary method for exposure reduction. Where the potential for exposure remains, appropriate PPE must be used.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or NIOSH standards). | Prevents splashes and contact with eyes, which is a primary hazard (Causes serious eye irritation).[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). | Prevents direct skin contact (Causes skin irritation). Gloves must be inspected before use and disposed of properly.[4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Provides a barrier against accidental skin contact.[10] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Required when engineering controls are insufficient to maintain airborne concentrations below exposure limits or during emergency situations. |
Fire and Reactivity Profile
-
Flammability: The material is expected to be a combustible liquid.[2] Keep away from heat, sparks, and open flames.[2]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Hazardous Combustion Products: During a fire, toxic and irritating fumes may be generated, including carbon monoxide, carbon dioxide, and oxides of phosphorus.
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][10]
Toxicological and Ecological Considerations
-
Toxicological Profile: The toxicological properties of this compound have not been fully investigated. Based on its analogs, the primary toxicological concerns are its effects as a skin and eye irritant.[2][3] Ingestion may be harmful.[2]
-
Carcinogenicity: No components of the structural analogs are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.
-
Ecological Profile: Based on data from Triethyl phosphonoacetate, this class of compounds may be toxic to aquatic life with long-lasting effects.[3] It is imperative to prevent its release into the environment, drains, or water courses.[3]
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Phosphonates (DTPMPA.7Na). Retrieved from [Link]
-
European Commission. (2002). Opinion of the Scientific Committee on Cosmetic Products and Non-Food Products Intended for Consumers Concerning Diethyl Phthalate. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Triethyl 2-phosphonopropionate. Retrieved from [Link]
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PubChem. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link]
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Introduction: The Critical Role of Phosphonates and the Imperative of Proper Handling
An In-Depth Technical Guide to the Storage and Handling of Phosphonate Reagents
Phosphonates, organophosphorus compounds distinguished by a stable carbon-to-phosphorus (C-P) bond, are foundational reagents in modern drug discovery and organic synthesis. Their applications are vast, from their pivotal role as stabilized carbanion precursors in the Horner-Wadsworth-Emmons (HWE) reaction for stereoselective alkene synthesis to their use as bioisosteres for phosphates in antiviral therapies like Tenofovir. However, the reactivity that makes these compounds so valuable also necessitates a rigorous and well-informed approach to their storage and handling.
This guide, grounded in field-proven insights, moves beyond a simple checklist of procedures. It aims to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles governing phosphonate stability and safety. By explaining the causality behind each recommendation, we empower you to not only follow protocols but to make informed decisions, ensuring the integrity of your experiments, the longevity of your reagents, and, most importantly, the safety of your laboratory personnel.
Section 1: The Chemical Foundation of Phosphonate Stability
Understanding the inherent chemical properties of phosphonates is the bedrock of proper storage and handling. Unlike their phosphate ester cousins, the direct C-P bond in phosphonates is highly resistant to enzymatic and chemical cleavage. The primary vulnerability, particularly for phosphonate esters, lies in the P-O-C linkage.
Susceptibility to Hydrolysis
The most common degradation pathway for phosphonate esters is hydrolysis, which cleaves the ester linkage to form the corresponding phosphonic acid and alcohol. This reaction is catalyzed by both acidic and basic conditions.
-
Mechanism: The process involves a nucleophilic attack on the electrophilic phosphorus center by water or a hydroxide ion.
-
Practical Implication: Exposure to atmospheric moisture, acidic or basic contaminants (including vapors in the storage environment), or aqueous solutions can significantly shorten a reagent's shelf life and impact reaction yields. Disodium phosphonate, for example, is known to be hygroscopic and readily absorbs moisture from the air.
The diagram below illustrates this critical degradation pathway.
Caption: The hydrolysis pathway of a phosphonate ester.
Thermal Stability
Phosphonates generally exhibit good thermal resistance, but they are not indefinitely stable at elevated temperatures.
-
Decomposition: High heat can lead to decomposition, potentially releasing irritating or toxic fumes, including oxides of phosphorus and carbon, or even phosphines under certain conditions.
-
Reaction Sensitivity: Many reactions involving phosphonates, such as the Michaelis-Arbuzov reaction, are conducted at elevated temperatures (120-160°C is common). However, uncontrolled heating can lead to side reactions and pyrolysis of the ester. The thermal stability can be influenced by the molecular structure of the specific phosphonate.
Therefore, storing these reagents in a cool environment is crucial to prevent gradual degradation and ensure consistent performance.
Section 2: Core Protocols for Phosphonate Reagent Storage
The longevity and reliability of phosphonate reagents are directly tied to their storage conditions. The primary goals are to prevent hydrolysis, oxidation, and thermal degradation.
Temperature and Environment
Consistent temperature control is the most critical factor in preserving reagent integrity.
-
General Guideline: Store reagents in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat. A consistent temperature range of 36–85°F (2–29°C) is recommended for many common reagents.
-
Refrigeration: For sensitive or volatile phosphonates, refrigeration is often necessary. Always consult the Safety Data Sheet (SDS) or manufacturer's instructions for the specific reagent.
-
Moisture Control: Because many phosphonates are hygroscopic, storage in a desiccator or a moisture-controlled cabinet is best practice, especially for opened containers of solid reagents. Always ensure container caps are replaced immediately and tightened securely to limit exposure to air and humidity.
Inert Atmosphere Storage
For highly sensitive phosphonate reagents, particularly those prone to hydrolysis or oxidation, storage under an inert atmosphere is essential.
-
Why it's necessary: Replacing the reactive oxygen and moisture in the headspace of a container with an inert gas like nitrogen or argon prevents degradation pathways from initiating.
-
When to use it: This is critical for anhydrous grade reagents, phosphonites (which are more reactive than phosphite esters), and any phosphonate that will be used in moisture-sensitive reactions.
-
Procedure: This can be achieved by gently flushing the container with a stream of inert gas before sealing. For long-term storage, specialized septum-capped bottles (e.g., Sure/Seal™) are ideal.
The following workflow provides a decision-making framework for selecting the appropriate storage conditions.
Caption: Decision workflow for phosphonate reagent storage.
Container and Material Compatibility
Choosing the correct storage container is vital to prevent contamination and degradation.
-
Recommended Materials: Keep reagents in their original containers whenever possible. If transferring, use materials like glass, PVC, polypropylene, or glass-reinforced plastic.
-
Incompatible Materials: Avoid storing phosphonates, especially acidic or corrosive ones, in containers made of carbon steel, mild steel, aluminum, or other reactive metals.
-
Segregation: Store phosphonates away from incompatible materials such as strong oxidizing agents, strong acids, and bases.
| Reagent Type | Form | Recommended Storage Temperature | Atmosphere | Key Considerations |
| Phosphonate Esters (e.g., Diethyl phosphonoacetate) | Liquid | 2°C to 25°C (Consult SDS) | Standard (Inert for anhydrous grades) | Prone to hydrolysis; protect from moisture. |
| Phosphonic Acids (e.g., Nitrilotris(methylene)phosphonic acid) | Solid / Aqueous Sol. | Room Temperature (>0°C for solutions) | Standard | Can be corrosive; poorly soluble in organic solvents. |
| Phosphonate Salts (e.g., Disodium Phosphonate) | Solid | Cool, Dry Place | Standard (Inert if highly pure/anhydrous) | Often hygroscopic; keep tightly sealed. |
| Reactive Intermediates (e.g., Phosphonites) | Liquid | Refrigerated (Consult SDS) | Inert Gas (Nitrogen/Argon) | Highly reactive; sensitive to air and moisture. |
Section 3: Safe Handling Protocols
Adherence to rigorous safety protocols is non-negotiable when working with phosphonate reagents. While toxicity varies, many can cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields or chemical goggles. | Chemically resistant gloves (Nitrile rubber is suitable for intermittent contact). | Lab coat or apron. | Use in a well-ventilated area. A dust mask is recommended if dust generation is likely. |
| Transferring Liquids | Chemical safety goggles. A face shield is recommended if splashing is a risk. | Chemically resistant gloves (Nitrile). | Lab coat or chemical-resistant apron. | Work in a chemical fume hood or use local exhaust ventilation. |
| Reaction Setup/Workup | Chemical safety goggles and face shield. | Chemically resistant gloves. | Lab coat. | All operations should be conducted within a certified chemical fume hood. |
Engineering Controls and Best Practices
-
Ventilation: Always handle phosphonate reagents in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.
-
Hygiene: Avoid eye and skin contact. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.
-
Aliquoting: To preserve the integrity of the bulk reagent and minimize freeze-thaw cycles, aliquot reagents into single-use volumes, especially for sensitive materials.
Experimental Protocol: Aliquoting a Hygroscopic Solid Phosphonate under Inert Atmosphere
This protocol ensures the reagent is not exposed to atmospheric moisture.
-
Preparation: Place the sealed primary container of the phosphonate reagent, clean and dry glass vials with screw caps or septa, spatulas, and a balance inside a glove box antechamber.
-
Inert Environment: Purge the antechamber and establish an inert (N₂ or Ar) atmosphere within the glove box.
-
Equilibration: Allow the reagent container to equilibrate to the glove box temperature to prevent condensation.
-
Weighing: Open the primary container inside the glove box. Using a clean, dry spatula, portion the desired amount of the solid into a pre-tared vial.
-
Sealing: Securely cap the new vial.
-
Backfilling (Alternative Method): If a glove box is unavailable, place the vial in a desiccator. Use a Schlenk line to evacuate the air and backfill with inert gas. Repeat this cycle three times.
-
Storage: Tightly seal the primary container, flush the headspace with inert gas before closing if possible, and return it to its proper storage location (e.g., a desiccator).
-
Labeling: Clearly label the new aliquot with the reagent name, concentration (if applicable), date, and your initials.
Section 4: Spill and Waste Management
Accidents can happen, and a clear, pre-defined response plan is essential for safety.
Spill Cleanup
-
Clear Area: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Increase ventilation in the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical goggles, gloves, and a lab coat, before approaching the spill.
-
Contain & Absorb: For liquid spills, cover with a dry, inert absorbent material like sand, soil, or vermiculite. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Covering with a damp absorbent can help minimize dust.
-
Collect: Carefully collect the absorbed material and contaminated solids into a sealable, properly labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Inform your institution's environmental health and safety (EHS) office of the spill.
Caption: A streamlined workflow for chemical spill response.
Waste Disposal
-
Never dispose of phosphonate reagents or their waste down the drain.
-
All waste, including empty containers which may contain residue, must be disposed of as hazardous chemical waste.
-
Follow all federal, state, and local regulations, and consult your institution's EHS guidelines for specific procedures.
Conclusion
The chemical versatility of phosphonate reagents is a double-edged sword. While they enable powerful synthetic transformations, their reactivity demands respect and meticulous care. By internalizing the principles of chemical stability—primarily the prevention of hydrolysis and thermal degradation—and adhering to stringent storage and handling protocols, researchers can ensure reagent integrity, experimental reproducibility, and a safe laboratory environment. Always prioritize consulting the specific Safety Data Sheet for any reagent as the ultimate source of authoritative guidance.
References
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Kelly, S. J., & Butler, L. G. (1975). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 14(22), 4983–4988. Retrieved January 22, 2026, from [Link]
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Safety - phosphonates. (n.d.). Phosphonates Europe. Retrieved January 22, 2026, from [Link]
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Safety Data Sheet Product name: PHOSPHONATE REAGENT P1/4. (2021, March 12). Lupin Systems. Retrieved January 22, 2026, from [Link]
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Safety Data Sheet Phosphonates (ATMP.5Na). (2022, October 16). Redox. Retrieved January 22, 2026, from [Link]
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Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Retrieved January 22, 2026, from [Link]
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Kelly, S. J., & Butler, L. G. (1975). Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase. Biochemistry, 14(22), 4983-4988. Retrieved January 22, 2026, from [Link]
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Michaelis–Arbuzov reaction. (n.d.). J&K Scientific LLC. Retrieved January 22, 2026, from [Link]
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Sorbie, K. S., & Boak, L. S. (1995). Thermal stability of amine methyl phosphonate scale inhibitors. ResearchGate. Retrieved January 22, 2026, from [Link]
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Chemistry Explained: Phosphonates. (n.d.). Hach Support. Retrieved January 22, 2026, from [Link]
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Hecker, S. J., & Erion, M. D. (2008). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 108(5), 1629–1655. Retrieved January 22, 2026, from [Link]
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Safety Data Sheet: BUFFER XTRA STRENGTH. (2015, April 13). Greenbook.net. Retrieved January 22, 2026, from [Link]
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PHOSPHONATE ESTER. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]
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Rünzi, T., et al. (2015). A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. Macromolecules, 48(12), 3856–3864. Retrieved January 22, 2026, from [Link]
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New synthesis and reactions of phosphonates. (2010). Iowa Research Online. Retrieved January 22, 2026, from [Link]
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Safety Data Sheet: Phosphoric acid, 2-ethylhexyl ester. (n.d.). Chemos GmbH & Co.KG. Retrieved January 22, 2026, from [Link]
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Safety Data Sheet Phosphonates (DTPMPA.7Na). (2022, November 10). Redox. Retrieved January 22, 2026, from [Link]
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What You Need to Know: Safety & Handling of Phosphates. (2021, October 14). YouTube. Retrieved January 22, 2026, from [Link]
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Phosphate Coatings Suitable for Personal Protective Equipment. (n.d.). IntechOpen. Retrieved January 22, 2026, from [Link]
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Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Demmer, C. S., et al. (2015). Green phosphonate chemistry – Does it exist?. RSC Publishing. Retrieved January 22, 2026, from [Link]
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-
Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Nowack, B. (2003). Speciation and Chemical Reactions of Phosphonate Chelating Agents in Aqueous Media. Water Research, 37(11), 2533-2546. Retrieved January 22, 2026, from [Link]
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Metabolic properties of phosphonate esters. (2004). ResearchGate. Retrieved January 22, 2026, from [Link]
-
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Triethyl 2-Phosphonopentanoate: A Technical Guide to Synthesis and Application
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl 2-phosphonopentanoate is a pivotal organophosphorus reagent, primarily utilized in organic synthesis as a precursor for the Horner-Wadsworth-Emmons (HWE) reaction. Its structure, featuring a phosphonate group alpha to an ester, allows for the stereoselective formation of α,β-unsaturated esters, which are common structural motifs in pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Michaelis-Arbuzov reaction, and an in-depth exploration of its application in the HWE reaction, emphasizing mechanistic understanding and practical experimental design.
Compound Profile and Physicochemical Properties
This compound is a colorless liquid valued for its utility in creating carbon-carbon double bonds. Its key identifying information and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 35051-49-1 | [1][2] |
| Molecular Formula | C₁₁H₂₃O₅P | [1][2] |
| Molecular Weight | 266.27 g/mol | [2] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 98°C at 2 mmHg | [1] |
| Synonyms | 2-(Diethoxyphosphinyl)pentanoic acid ethyl ester, Ethyl 2-(diethoxyphosphoryl)valerate | [1] |
Synthesis via the Michaelis-Arbuzov Reaction
The most common and efficient method for preparing α-carboxyalkylphosphonates like this compound is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide—here, ethyl 2-bromopentanoate.
Reaction Mechanism
The reaction proceeds through a well-established two-step Sɴ2 mechanism:[3][4][6]
-
Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite attacks the electrophilic carbon of ethyl 2-bromopentanoate, displacing the bromide ion. This forms a tetraalkoxyphosphonium salt intermediate.
-
Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This results in the formation of the final pentavalent phosphonate product and a molecule of bromoethane as a byproduct.
The overall transformation converts a P(III) ester into a P(V) phosphonate.[4] The reaction is typically driven to completion by heating, which facilitates the dealkylation step.[4]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Michaelis-Arbuzov reaction conditions.[7][8]
Materials:
-
Ethyl 2-bromopentanoate
-
Triethyl phosphite (freshly distilled)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine equimolar amounts of ethyl 2-bromopentanoate and triethyl phosphite. For example, add 20.9 g (0.1 mol) of ethyl 2-bromopentanoate and 16.6 g (0.1 mol) of triethyl phosphite.
-
Heating: Gently heat the reaction mixture with stirring. The reaction is often exothermic initially. Once the initial reaction subsides, increase the temperature to 130-150°C and maintain it for 3-6 hours.[7] The progress can be monitored by observing the distillation of the bromoethane byproduct (b.p. 38°C).
-
Workup and Purification: After the reaction is complete (i.e., bromoethane evolution has ceased), cool the mixture to room temperature. The crude product can be purified by vacuum distillation. The desired this compound is collected as a high-boiling fraction (e.g., 98°C at 2 mmHg).[1]
Expert Insights:
-
Causality: The use of heat is critical. The phosphonium salt intermediate is often stable at lower temperatures, but thermal energy is required to overcome the activation barrier for the second Sɴ2 (dealkylation) step.[4]
-
Purity: Using freshly distilled triethyl phosphite is crucial, as it can oxidize over time to triethyl phosphate, which is unreactive and can complicate purification.
-
Validation: The purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ³¹P NMR, and IR). The disappearance of the P(III) signal (around +140 ppm) and the appearance of a P(V) signal (around +20 to +30 ppm) in the ³¹P NMR spectrum confirms the reaction's completion.
Application in the Horner-Wadsworth-Emmons (HWE) Reaction
The primary application for this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[6][9] This reaction provides a reliable method for synthesizing alkenes, particularly α,β-unsaturated esters, with a strong preference for the (E)-isomer.[9][10][11]
Advantages over the Wittig Reaction
The HWE reaction offers several key advantages over the classic Wittig reaction:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and generally more reactive than the corresponding phosphonium ylide, allowing it to react efficiently with a wider range of aldehydes and even hindered ketones.[9][10]
-
Simplified Workup: The byproduct of the HWE reaction is a water-soluble phosphate salt (e.g., diethyl phosphate), which is easily removed by an aqueous extraction.[9][11] This contrasts with the often-problematic removal of the triphenylphosphine oxide byproduct from Wittig reactions.
-
Stereoselectivity: The reaction typically yields (E)-alkenes with high selectivity, which is a significant advantage in the synthesis of complex molecules where stereochemistry is critical.[9][11]
Reaction Mechanism and Stereoselectivity
-
Deprotonation: The reaction is initiated by deprotonating the phosphonate at the α-carbon using a suitable base (e.g., NaH, KHMDS) to form a stabilized phosphonate carbanion.[9][10]
-
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming diastereomeric betaine-like intermediates.
-
Oxaphosphetane Formation & Elimination: These intermediates undergo elimination to form a four-membered oxaphosphetane ring. This ring collapses, breaking the C-P and C-O bonds to yield the alkene and the phosphate byproduct. The rate-limiting step is typically the nucleophilic addition.[9]
The high (E)-stereoselectivity is a result of thermodynamic control. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene.[10][11]
Experimental Protocol: (E)-Alkene Synthesis
This protocol describes a general procedure for the olefination of an aldehyde using this compound.[12][13]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Benzene)
-
Aldehyde (R-CHO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard extraction and purification glassware/reagents
Procedure:
-
Preparation of the Carbanion: In a dry, nitrogen-purged, three-necked flask, suspend sodium hydride (1.05 equivalents) in anhydrous THF. To this stirred suspension, add this compound (1.0 equivalent) dropwise via syringe at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the carbanion, evidenced by the cessation of hydrogen gas evolution.[12]
-
Reaction with Aldehyde: Cool the resulting clear or slightly hazy solution of the carbanion to 0°C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure (E)-α,β-unsaturated ester.
Trustworthiness and Validation:
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic sources like water. Ensuring all glassware is oven- or flame-dried and using anhydrous solvents is paramount for achieving high yields.
-
Base Handling: Sodium hydride is highly reactive and flammable. It should be handled under an inert atmosphere, and the mineral oil is typically washed away with dry hexanes before use for precise measurements.
-
Stereochemical Analysis: The (E)/(Z) ratio of the product should be determined using ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.
Conclusion
This compound is a robust and reliable reagent for modern organic synthesis. Its straightforward preparation via the Michaelis-Arbuzov reaction and its highly efficient and stereoselective application in the Horner-Wadsworth-Emmons reaction make it an indispensable tool for medicinal chemists and synthesis professionals. The ability to cleanly generate (E)-α,β-unsaturated esters, which are precursors to a vast array of complex molecular architectures, ensures its continued relevance in drug discovery and development.
References
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J&K Scientific LLC. (2025, June 4). Michaelis–Arbuzov reaction. [Link]
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Organic Chemistry Portal. Arbuzov Reaction. [Link]
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Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
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CCS Chemistry. (2022). Radical Arbuzov Reaction. [Link]
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Wikipedia. (2023, December 29). Horner–Wadsworth–Emmons reaction. [Link]
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Organic Syntheses. Procedure. [Link]
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The Emergence of Phosphonate-Based Reagents: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, have emerged as a cornerstone of modern medicinal chemistry and drug development. Their intrinsic stability and ability to act as isosteres of phosphates and carboxylates have led to the discovery and development of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the history, core synthetic methodologies, and diverse applications of phosphonate-based reagents. We will delve into the seminal discoveries that laid the foundation of phosphonate chemistry, explore the intricacies of key synthetic transformations, and highlight the pivotal role of phosphonates in the creation of life-changing medicines. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this critical class of molecules.
A Journey Through Time: Historical Milestones in Phosphonate Discovery
The story of phosphonates is one of steady scientific progression, from their initial synthesis in the 19th century to their current status as indispensable tools in drug discovery.
Early Syntheses and the Dawn of a New Field
The first synthesis of compounds bearing a C-P bond dates back to the late 19th century. In 1898, August Michaelis and his collaborator Kaehne reported a reaction between trialkyl phosphites and alkyl iodides, which, upon heating, yielded dialkyl phosphonates.[1][2] This groundbreaking work, later extensively explored and generalized by Aleksandr Arbuzov in the early 1900s, became known as the Michaelis-Arbuzov reaction .[3][4][5] This reaction remains one of the most fundamental and widely used methods for the formation of the C-P bond.[1]
Simultaneously, bisphosphonates, compounds containing a P-C-P backbone, were also first synthesized in the 19th century, though their biological potential would not be realized for many decades.[6][7][8] Initially, they found industrial applications as antiscaling and anticorrosive agents due to their high affinity for calcium phosphate surfaces.[6][9]
Nature's Blueprint: The Discovery of Natural Phosphonates
A significant leap in understanding the biological relevance of phosphonates came in 1959 with the discovery of 2-aminoethyl phosphonate (ciliatine) in protozoa from sheep rumens.[10] This was the first identified naturally occurring compound with a C-P bond, revealing that nature had already harnessed the unique properties of this functional group.[10] This discovery spurred further research into the biosynthesis and biological roles of natural phosphonates, which have since been found in a variety of organisms and exhibit a range of biological activities, including as antibiotics.[10][11]
The Olefination Revolution: The Horner-Wadsworth-Emmons Reaction
In 1958, Leopold Horner reported a modification of the Wittig reaction using phosphonate-stabilized carbanions.[12][13] This work was further developed by William S. Wadsworth and William D. Emmons, leading to what is now known as the Horner-Wadsworth-Emmons (HWE) reaction .[12][13][14] This reaction, which typically produces E-alkenes with high stereoselectivity, offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate byproduct.[12][15] The HWE reaction has become an invaluable tool in organic synthesis, particularly in the construction of complex natural products.[13][15]
The Chemist's Toolkit: Core Synthetic Methodologies for Phosphonate Synthesis
The ability to efficiently construct the stable C-P bond is central to the utility of phosphonate-based reagents. Over the years, a number of robust synthetic methods have been developed.
The Michaelis-Arbuzov Reaction: A Pillar of Phosphonate Synthesis
The Michaelis-Arbuzov reaction is the most widely employed method for preparing phosphonates.[3][16] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: A trivalent phosphorus ester (e.g., a trialkyl phosphite) acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a phosphonium salt intermediate.[4][5]
-
Dealkylation: The displaced halide anion then attacks one of the alkyl groups on the phosphonium salt, also via an SN2 mechanism, to yield the final pentavalent phosphonate and an alkyl halide byproduct.[4][5]
The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction generally follows the order: R-I > R-Br > R-Cl.[16] While primary alkyl halides are most effective, the reaction can be sluggish with secondary and tertiary halides.[16]
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via the Michaelis-Arbuzov Reaction [16]
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add benzyl bromide (1.0 eq).
-
Add triethyl phosphite (1.1 eq) to the flask.
-
Heat the reaction mixture to 150 °C under a nitrogen atmosphere.
-
Maintain the temperature and stir the mixture for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The byproduct, ethyl bromide, can be removed by distillation.
-
The crude product can be purified by vacuum distillation to afford pure diethyl benzylphosphonate.
Quantitative Data for Michaelis-Arbuzov Reactions [16]
| Entry | Alkyl Halide | Phosphite | Conditions | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Triethyl phosphite | Neat, 150 °C | 3 | 85 |
| 2 | Ethyl bromoacetate | Trimethyl phosphite | Neat, 110 °C | 4 | 90 |
| 3 | 1-Iodobutane | Triisopropyl phosphite | Neat, 160 °C | 6 | 80 |
The Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to Alkenes
The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes and ketones.[12] The key reagent is a phosphonate carbanion, which is typically generated by treating a phosphonate ester with a base.[14]
The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming a tetrahedral intermediate.[12] This intermediate then eliminates a dialkyl phosphate salt to form the alkene.[12] The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the base, and the reaction conditions.[17] Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[12]
Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate via the Horner-Wadsworth-Emmons Reaction
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringe
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) to the stirred suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Slowly add benzaldehyde (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford (E)-ethyl cinnamate.
Other Key Synthetic Routes
While the Michaelis-Arbuzov and HWE reactions are workhorses in phosphonate synthesis, other methods are also of significant importance:
-
Kabachnik-Fields and Pudovik Reactions: These are three-component reactions involving an amine, a carbonyl compound, and a dialkyl phosphite (Kabachnik-Fields) or a two-component reaction between a carbonyl compound and a dialkyl phosphite (Pudovik) to produce α-aminophosphonates and α-hydroxyphosphonates, respectively.[18][19]
-
Transition Metal-Catalyzed Phosphonylation: Modern synthetic chemistry has seen the development of palladium- and copper-catalyzed cross-coupling reactions to form C-P bonds, often under milder conditions and with a broader substrate scope than traditional methods.[16][20]
Phosphonates in Action: Revolutionizing Drug Discovery and Development
The unique physicochemical properties of phosphonates have made them invaluable in the design of therapeutic agents.[21][22] Their resistance to enzymatic hydrolysis makes them excellent mimics of phosphates, which are ubiquitous in biological systems.[21][22]
Bisphosphonates: Guardians of the Skeleton
The clinical journey of bisphosphonates began in the late 1960s when their potential to treat bone metabolism disorders was recognized.[6][7] They are now a cornerstone in the treatment of osteoporosis, Paget's disease of bone, and cancer-related bone diseases.[6][7]
Mechanism of Action: Bisphosphonates have a high affinity for hydroxyapatite, the mineral component of bone.[7][8] They are taken up by osteoclasts, the cells responsible for bone resorption.[8]
-
First-generation bisphosphonates (e.g., etidronate, clodronate) are metabolized by osteoclasts into cytotoxic ATP analogs, leading to apoptosis.[6]
-
Nitrogen-containing bisphosphonates (e.g., alendronate, zoledronate), which are significantly more potent, inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[23][24] This disrupts the post-translational modification of small GTP-binding proteins essential for osteoclast function and survival.[24]
Acyclic Nucleoside Phosphonates (ANPs): Potent Antiviral Agents
A major breakthrough in antiviral therapy was the development of acyclic nucleoside phosphonates (ANPs).[25] These compounds are nucleotide analogs where the phosphate group is replaced by a non-hydrolyzable phosphonate moiety.[26] The absence of a glycosidic bond and the presence of a stable P-C bond confer resistance to chemical and biological degradation.[22]
Prominent examples of ANPs include:
-
Tenofovir: A cornerstone of HIV therapy.[27]
-
Adefovir: Used in the treatment of hepatitis B.[26]
-
Cidofovir: An antiviral agent effective against cytomegalovirus.[21]
These drugs act as inhibitors of viral DNA polymerases or reverse transcriptases.[25]
The Prodrug Strategy: Enhancing Bioavailability
A significant challenge with phosphonate-based drugs is their high negative charge at physiological pH, which limits their oral bioavailability.[26][28] To overcome this, the prodrug strategy has been widely employed.[28][29] This involves masking the polar phosphonate group with lipophilic moieties that are cleaved in vivo to release the active drug.[26]
Common prodrug moieties include:
-
Pivaloyloxymethyl (POM): As seen in adefovir dipivoxil.[26][28]
-
Isopropoxycarbonyloxymethyl (POC): Used in tenofovir disoproxil fumarate.[21][26]
-
Amidates: Tenofovir alafenamide is an example of a phosphonamidate prodrug with improved cellular delivery.[28]
These prodrugs significantly enhance the oral absorption and cellular penetration of the parent phosphonate drugs.[28]
Expanding Horizons: Other Therapeutic and Commercial Applications
The utility of phosphonates extends beyond bone and viral diseases. They are being investigated as:
-
Enzyme inhibitors: Mimicking the transition state of enzymatic reactions.[23][30]
-
Anticancer agents: Targeting various cellular pathways.[23][31]
-
Antibacterial agents: For example, the natural product fosfomycin.[22]
-
Herbicides: The widely used herbicide glyphosate is a phosphonate.[32]
Visualizing the Chemistry: Diagrams and Workflows
The Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov reaction.
The Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow of the Horner-Wadsworth-Emmons reaction.
Conclusion
From their humble beginnings in 19th-century laboratories to their current prominence in modern medicine and industry, phosphonate-based reagents have had a profound impact on science and technology. The development of robust synthetic methodologies, such as the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions, has provided chemists with the tools to construct a vast array of phosphonate-containing molecules. The unique properties of the phosphonate group have been ingeniously exploited in the design of drugs that combat debilitating diseases like osteoporosis and HIV. As our understanding of biological systems continues to grow, it is certain that phosphonate chemistry will continue to be a fertile ground for the discovery of new and innovative therapeutic agents and other valuable chemical entities.
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Rudge, E., & van der Vliet, D. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 265-276. [Link]
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Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19. [Link]
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Ebetino, F. H., Hogan, A. M. L., Sun, S., Tsoumpra, M. K., Duan, X., Triffitt, J. T., ... & Russell, R. G. G. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 49(1), 20-33. [Link]
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Klarek, M., & Drabowicz, J. (2022). Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry. Arkivoc, 2022(3), 288-326. [Link]
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Mikolajczyk, M. (2005). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1045-1061. [Link]
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Thompson, C. M., & Suarez, A. I. (2007). Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase. Bioorganic & Medicinal Chemistry, 15(23), 7342-7349. [Link]
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Groaz, E., & De Jonghe, S. (2020). Overview of Biologically Active Nucleoside Phosphonates. Molecules, 25(22), 5433. [Link]
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Keglevich, G., & Bálint, E. (2024). Green phosphonate chemistry – Does it exist?. RSC Green Chemistry. [Link]
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Thompson, C. M., & Suarez, A. I. (2007). Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. Bioorganic & Medicinal Chemistry Letters, 17(10), 2755-2758. [Link]
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Methodological & Application
Application Notes & Protocols: Mastering Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The HWE Reaction as a Cornerstone of Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic chemistry for the synthesis of alkenes from aldehydes or ketones.[1] First reported as a modification of the Wittig reaction by Leopold Horner and later refined by William S. Wadsworth and William D. Emmons, this olefination process offers significant advantages, including the use of more nucleophilic, less basic phosphonate carbanions and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[2][3][4]
In the context of drug development and the synthesis of complex natural products, the precise control over the geometry of the newly formed carbon-carbon double bond is paramount.[1][4][5] The stereochemical outcome—whether an E (trans) or Z (cis) alkene is formed—can profoundly impact a molecule's biological activity, conformational rigidity, and synthetic utility. This guide provides an in-depth exploration of the mechanistic principles governing HWE stereoselectivity and delivers field-proven protocols for achieving high selectivity for either the E or Z isomer.
Mechanistic Insights into E/Z Selectivity
The stereochemical course of the HWE reaction is not determined by the initial nucleophilic attack but rather by the relative rates of elimination from the diastereomeric oxaphosphetane intermediates.[2][6] The ability of these intermediates to equilibrate before elimination is the critical factor that dictates the final E/Z ratio.
The reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion.[2] This carbanion then adds to the carbonyl partner to form two diastereomeric intermediates, which subsequently cyclize to form cis- and trans-oxaphosphetanes. The final, irreversible step is the elimination of the phosphate byproduct to yield the alkene.[7]
-
Thermodynamic Control (E-Selectivity): Under standard conditions, the intermediates can equilibrate. The pathway proceeding through the more stable trans-oxaphosphetane intermediate is favored, leading to the thermodynamically preferred E-alkene.[8][9] This pathway is generally favored due to reduced steric interactions.[8]
-
Kinetic Control (Z-Selectivity): To achieve the Z-alkene, this equilibration must be suppressed, and the elimination from the cis-oxaphosphetane intermediate must be accelerated to the point that it becomes the dominant pathway. This is the principle behind specialized modifications of the reaction.[7][10]
Below is a diagram illustrating the mechanistic pathways leading to both E and Z isomers.
Caption: General mechanism of the HWE reaction.
Strategic Protocols for Stereocontrol
The choice of phosphonate reagent, base, counterion, and reaction temperature are the primary levers for controlling the stereochemical outcome.[6]
Achieving High E-Selectivity (Thermodynamic Control)
The formation of E-alkenes is the typical outcome for the HWE reaction and is favored by conditions that promote the equilibration of intermediates.[2][10]
Causality Behind Experimental Choices:
-
Phosphonate Structure: Simple phosphonates, such as triethyl phosphonoacetate, are standard reagents. Increasing the steric bulk of the phosphonate ester groups (e.g., diisopropyl vs. dimethyl) can further enhance E-selectivity.[3][11]
-
Base and Counterion: Lithium and sodium bases (e.g., NaH, n-BuLi, LiCl/amine) are preferred.[11] The smaller cations coordinate more strongly within the intermediates, facilitating equilibration towards the more stable trans-oxaphosphetane.[2]
-
Temperature: Higher reaction temperatures (e.g., 0°C to 23°C) provide the necessary energy for the intermediates to equilibrate, thus favoring the thermodynamic E-product.[2][11]
| Condition | Reagent/Parameter | Rationale for E-Selectivity | Typical E/Z Ratio |
| Phosphonate | Triethyl phosphonoacetate | Standard, favors thermodynamic product. | >95:5 |
| Base | NaH, LiCl/DBU (Masamune-Roush) | Promotes equilibration via metal ion coordination.[3] | >95:5 |
| Temperature | 0°C to 23°C | Allows intermediates to reach thermodynamic equilibrium.[2] | >90:10 |
| Aldehyde | Aromatic or sterically bulky | Steric hindrance in the aldehyde favors the less crowded transition state leading to the E-alkene.[2] | >99:1 |
Protocol 1: High E-Selectivity Synthesis of Ethyl Cinnamate
Objective: To synthesize ethyl (E)-cinnamate from benzaldehyde and triethyl phosphonoacetate with high stereoselectivity.
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the flask to 0°C in an ice bath. Carefully add the NaH dispersion in portions.
-
Ylide Formation: Add triethyl phosphonoacetate dropwise to the NaH suspension in THF at 0°C. Allow the mixture to stir for 30-60 minutes at this temperature until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 23°C). Stir for 2-4 hours, monitoring by TLC until the benzaldehyde is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography (e.g., 5-10% EtOAc in hexanes) to yield pure ethyl (E)-cinnamate. The E/Z ratio can be determined by ¹H NMR analysis.
Achieving High Z-Selectivity (Kinetic Control): The Still-Gennari Modification
Achieving high Z-selectivity requires overriding the thermodynamic preference for the E-isomer. The Still-Gennari modification accomplishes this by using phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) and strongly dissociating reaction conditions.[2][10]
Causality Behind Experimental Choices:
-
Phosphonate Structure: The electron-withdrawing trifluoroethyl groups on the phosphonate increase the acidity of the α-protons and, more importantly, accelerate the rate of elimination from the oxaphosphetane intermediates.[9][10] This effect is more pronounced for the cis-oxaphosphetane, making the kinetic pathway to the Z-alkene dominant.[7]
-
Base and Additive: A strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 is used.[2][9] The 18-crown-6 sequesters the K⁺ ion, creating a highly reactive, "naked" anion. This combination minimizes equilibration of the intermediates.
-
Temperature: The reaction is run at a very low temperature (-78°C) to trap the kinetically formed intermediates and prevent equilibration to the more stable thermodynamic pathway.[9]
| Condition | Reagent/Parameter | Rationale for Z-Selectivity | Typical Z/E Ratio |
| Phosphonate | Bis(2,2,2-trifluoroethyl) phosphonoacetate | Electron-withdrawing groups accelerate kinetic elimination.[2][10] | >95:5 |
| Base/Additive | KHMDS / 18-crown-6 | Creates a "naked," highly reactive anion and prevents equilibration.[2][9] | >95:5 |
| Temperature | -78°C | Prevents equilibration to the thermodynamic intermediate.[9] | >90:10 |
| Solvent | THF | Aprotic solvent standard for these conditions. | N/A |
Protocol 2: High Z-Selectivity Synthesis of Ethyl (Z)-Cinnamate (Still-Gennari Protocol)
Objective: To synthesize ethyl (Z)-cinnamate from benzaldehyde using a Still-Gennari modified phosphonate with high stereoselectivity.
Materials:
-
Bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate (1.1 eq)
-
18-crown-6 (1.2 eq), dried under vacuum
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq), as a solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the dried 18-crown-6 in anhydrous THF in a flame-dried, three-neck round-bottom flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Ylide Formation: Add the bis(2,2,2-trifluoroethyl) phosphonate to the cooled solution. Then, add the KHMDS solution dropwise via syringe. Stir the resulting solution at -78°C for 15-30 minutes.
-
Aldehyde Addition: Add a pre-cooled (-78°C) solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78°C for 1-3 hours. Monitor the reaction by TLC. It is critical to maintain the low temperature to ensure high Z-selectivity.
-
Workup: Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Isolation: Purify the crude product by flash column chromatography to afford pure ethyl (Z)-cinnamate.
The workflow below contrasts the key decision points for achieving either E or Z selectivity.
Caption: Decision workflow for E vs. Z-selective HWE reactions.
Troubleshooting and Final Considerations
-
Poor Selectivity: If you observe a mixture of isomers, re-evaluate the reaction conditions. For E-selectivity, ensure the temperature is not too low and that Li⁺ or Na⁺ cations are present. For Z-selectivity, ensure rigorously anhydrous conditions, accurate temperature control at -78°C, and high-quality reagents (especially the base).[12]
-
Low Yield: Low yields can result from moisture quenching the carbanion, sterically hindered substrates, or an inappropriate base.[12] Ensure all glassware is dry and solvents are anhydrous. For hindered ketones, longer reaction times or higher temperatures may be necessary.[12]
-
Substrate Scope: While aldehydes are generally excellent substrates, ketones can be less reactive and may yield products with lower stereoselectivity.[2] The choice of phosphonate and conditions should be optimized for each specific substrate.
The strategic control of stereoselectivity in the Horner-Wadsworth-Emmons reaction is an indispensable tool for modern organic synthesis. By understanding the mechanistic underpinnings and carefully selecting the appropriate reagents and conditions, researchers can reliably access both E- and Z-alkenes, paving the way for the efficient construction of complex molecules with precisely defined geometries, a critical requirement in pharmaceutical and materials science.[13]
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Thieme. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]
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PubMed. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents. [Link]
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ResearchGate. Z -Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents | Request PDF. [Link]
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ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
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National Institutes of Health. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
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Diva-Portal.org. Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. [Link]
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ACS Figshare. Z‑Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. [Link]
-
Semantic Scholar. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
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News-Medical.Net. Breakthrough in HWE reaction offers pathway for anti-cancer drug development. [Link]
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CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
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Mastering Stereoselectivity: A Guide to the Synthesis of E-Alkenes using Triethyl 2-Phosphonopentanoate
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, providing a reliable and stereocontrolled route to alkenes from carbonyl compounds.[1][2][3] This powerful olefination method offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[3][4][5] This guide provides an in-depth exploration of the HWE reaction with a specific focus on the application of triethyl 2-phosphonopentanoate for the synthesis of E-alkenes. We will delve into the mechanistic underpinnings that govern the high E-selectivity, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile reaction for the construction of stereodefined olefinic scaffolds.
The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereochemical Control
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[1][4] The reaction proceeds through a series of well-defined steps, with the stereochemical outcome being a key feature that can be rationally controlled.
The reaction commences with the deprotonation of the phosphonate ester at the α-carbon by a suitable base, generating a highly nucleophilic phosphonate carbanion.[1][6] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently collapses to form a cyclic oxaphosphetane, which then decomposes to furnish the desired alkene and a dialkyl phosphate salt.[6][7]
The high E-selectivity typically observed in the HWE reaction is a consequence of thermodynamic control.[8][9] Steric interactions within the transition state leading to the oxaphosphetane intermediate favor an anti-periplanar arrangement of the larger substituents, which ultimately directs the reaction towards the formation of the more stable E-alkene.[3][4]
Visualizing the Pathway to E-Alkenes
The following diagram illustrates the generally accepted mechanism of the Horner-Wadsworth-Emmons reaction, highlighting the key intermediates and the origin of E-selectivity.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
This compound: A Reagent for E-Alkene Synthesis
This compound is a specialized HWE reagent that incorporates an ethyl group at the α-carbon. This structural feature is crucial for the synthesis of trisubstituted alkenes with a high degree of E-selectivity. The steric bulk of the phosphonate and the electron-withdrawing nature of the ester group play a critical role in directing the stereochemical outcome of the reaction.[1]
Factors Influencing E-Selectivity
Several factors can be manipulated to optimize the formation of the desired E-alkene:
| Factor | Influence on E-Selectivity | Rationale |
| Base and Counterion | Sodium or lithium bases (e.g., NaH, n-BuLi) generally favor E-alkene formation.[10] | These cations are believed to promote the equilibration of intermediates to the thermodynamically more stable anti-oxaphosphetane. |
| Reaction Temperature | Higher reaction temperatures (e.g., room temperature) often lead to increased E-selectivity.[1][10][11] | Elevated temperatures provide the necessary energy for the intermediates to equilibrate to the more stable conformation leading to the E-product. |
| Solvent | Aprotic solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are commonly used and generally provide good E-selectivity.[10][12] | These solvents effectively solvate the metal cation without strongly coordinating to it, allowing for the desired equilibration. |
| Aldehyde Structure | Increased steric bulk of the aldehyde can enhance E-selectivity.[1] | Greater steric hindrance in the aldehyde substituent will further disfavor the transition state leading to the Z-isomer. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of E-alkenes using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of E-Alkenes
This protocol outlines a standard procedure using sodium hydride as the base.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas has ceased.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired E-alkene.[7]
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
For substrates that are sensitive to strong bases like sodium hydride, the milder Masamune-Roush conditions can be employed.[1][11]
Materials:
-
This compound
-
Aldehyde
-
Lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add anhydrous lithium chloride (1.2 equivalents) and anhydrous acetonitrile.
-
Add this compound (1.0 equivalent) to the stirred suspension.
-
Add DBU (1.1 equivalents) to the mixture and stir at room temperature for 30 minutes.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for HWE Reaction and Product Isolation
The following diagram outlines the general workflow for performing a Horner-Wadsworth-Emmons reaction and isolating the final product.
Caption: General workflow for the HWE reaction.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14][15][16][17] It is advisable to consult the Safety Data Sheet (SDS) for triethyl phosphonoacetate, a structurally similar compound, for detailed safety information.
General Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14][17]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[13][14][17]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete deprotonation of the phosphonate. | Ensure the base is fresh and of sufficient strength. Increase the reaction time for deprotonation. |
| Incomplete reaction with the aldehyde. | Increase the reaction time or temperature. | |
| Decomposition of the aldehyde or product under the reaction conditions. | Use milder reaction conditions (e.g., Masamune-Roush). | |
| Poor E/Z Selectivity | Reaction temperature is too low. | Increase the reaction temperature to favor thermodynamic control.[1][10][11] |
| Use of a potassium base. | Switch to a sodium or lithium base.[10] | |
| The structure of the aldehyde disfavors E-alkene formation. | While less common, some aldehydes may inherently give lower selectivity. Further optimization of conditions may be required. | |
| Difficulty in Purification | Incomplete quenching of the reaction. | Ensure the reaction is fully quenched before workup. |
| Emulsion formation during extraction. | Add more brine to the aqueous layer to break the emulsion. |
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a highly effective method for the stereoselective synthesis of E-trisubstituted alkenes. By understanding the reaction mechanism and the factors that influence stereoselectivity, researchers can reliably produce the desired alkene isomers in high yield and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful application of this important synthetic transformation.
References
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). National Institutes of Health. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
The Still–Gennari versus HWE olefination of aldehydes. ResearchGate. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. ResearchGate. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. [Link]
-
Horner-Wadsworth-Emmons Reaction. (2021). YouTube. [Link]
-
Horner-Wadsworth-Emmons Reaction. (2023). YouTube. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. [Link]
-
A STUDY ON THE Z-SELECTIVE HORNER-WADSWORTH-EMMONS (HWE) REACTION OF METHYL DIARYLPHOSPHONOACETATES. Taylor & Francis. [Link]
-
Material Safety Data Sheet - Triethyl phosphonoacetate, 97+%. Cole-Parmer. [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. [Link]
-
CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. CDN. [Link]
-
Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Science of Synthesis. [Link]
-
ETHYL CYCLOHEXYLIDENEACETATE. Organic Syntheses. [Link]
-
Wittig & HWE Reactions - Alkene Synthesis (IOC 39). (2022). YouTube. [Link]
-
Horner-Wadsworth-Emmons reaction. (2018). YouTube. [Link]
-
Product Class 1: Alkenes. Science of Synthesis. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. University of California, Irvine. [Link]
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Application Notes & Protocols: Asymmetric Synthesis Using Chiral Phosphonates
Abstract
Chiral phosphonates are a pivotal class of organophosphorus compounds, serving as crucial intermediates and bioactive molecules in medicinal chemistry and drug development. Their structural resemblance to natural phosphates and carboxylic acids allows them to function as effective enzyme inhibitors, haptens for catalytic antibody induction, and analogues of amino acids.[1][2] The biological activity of these compounds is profoundly dependent on their stereochemistry, making enantioselective synthesis a critical area of research.[3][4] This guide provides an in-depth overview of key methodologies for the asymmetric synthesis of C-chiral phosphonates, complete with detailed experimental protocols, mechanistic insights, and data-driven examples for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in Phosphonates
The phosphonate group (P(O)(OR)₂) is a tetrahedral structural motif that serves as a bioisostere of the planar carboxylate group found in amino acids.[5] This substitution dramatically alters the steric and electronic properties, often leading to enhanced biological stability and unique pharmacological profiles.[1] Many phosphonate-containing molecules exhibit potent biological activities, including antibacterial, antiviral, herbicidal, and anticancer properties.[1][2]
For instance, bisphosphonates are cornerstone drugs for treating osteoporosis, and various aminophosphonic acids have shown promise as antibiotics and enzyme inhibitors.[1] The efficacy and safety of these drugs are often linked to a single enantiomer. The "wrong" enantiomer may be inactive or even contribute to undesirable side effects, a principle that has led to the "chiral switch" of many racemic drugs to single-enantiomer formulations.[2][4] Consequently, robust and efficient methods for asymmetric synthesis are not merely an academic exercise but a fundamental necessity for modern drug discovery. This document focuses on catalytic methods, which offer an economical and scalable route to enantiomerically pure phosphonates.[1][6]
Core Methodologies in Asymmetric Synthesis of C-Chiral Phosphonates
The construction of a stereogenic carbon center adjacent to a phosphorus atom can be achieved through several powerful catalytic strategies. The most prominent among these are the Phospha-Michael addition, the Horner-Wadsworth-Emmons olefination, and the Phospha-Mannich reaction.
Catalytic Asymmetric Phospha-Michael Addition
The Phospha-Michael addition is the conjugate addition of a phosphorus nucleophile (like a dialkyl phosphite) to an activated carbon-carbon double bond, such as those in α,β-unsaturated ketones, nitroolefins, or imines.[1][7] This reaction is a highly atom-economical method for forming a C-P bond and a new stereocenter simultaneously.
Mechanistic Rationale: The reaction can be catalyzed by both organocatalysts and metal complexes. Chiral bifunctional organocatalysts, such as squaramides or Cinchona alkaloids, are particularly effective.[8] They operate by activating both the phosphite nucleophile (via a basic site) and the Michael acceptor (via a hydrogen-bonding donor site, like a thiourea or squaramide moiety), bringing them into a spatially defined arrangement within a chiral pocket to direct the stereochemical outcome.[1][8]
Caption: Asymmetric Phospha-Michael Addition Workflow.
Data Presentation:
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | trans-β-Nitrostyrene | Guanidinium/bis-thiocarbamide (10) | Toluene | >90 | 95 | [1] |
| 2 | Chalcone | Diarylprolinol (20) | CHCl₃ | >80 | 99 | [1] |
| 3 | Iminochromene | Bifunctional Squaramide (10) | Toluene | >95 | 98 | [8] |
| 4 | Aromatic Nitroalkene | Ni(II)-diamine complex (10) | Toluene | >90 | 99 | [9] |
Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, typically with high E-selectivity.[10][11] In its asymmetric variant, a prochiral aldehyde or ketone is reacted with a phosphonate reagent bearing a chiral auxiliary. This approach allows for the desymmetrization of meso compounds or the kinetic resolution of racemic aldehydes.
Mechanistic Rationale: The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion. This nucleophile adds to the carbonyl compound to form an intermediate oxaphosphetane. The stereochemistry of this addition and the subsequent elimination of the phosphate byproduct determines the geometry and, in the asymmetric case, the enantiomeric purity of the resulting alkene.[10] The use of chiral phosphonates, such as those derived from 8-phenylmenthol, creates a chiral environment that directs the approach of the aldehyde, leading to diastereoselective product formation.[12]
Caption: Asymmetric Horner-Wadsworth-Emmons Reaction.
Data Presentation:
| Entry | Aldehyde | Chiral Auxiliary | Base | Yield (%) | Diastereoselectivity | Reference |
| 1 | meso-2,5-diformylfuran | 8-phenylmenthol | KHMDS | 75 | 90:10 | [12] |
| 2 | meso-dialdehyde 1 | 8-phenylmenthol | KHMDS | 80 | 85:15 | [12] |
Asymmetric Phospha-Mannich Reaction
The synthesis of α-aminophosphonates, which are key structural analogues of α-amino acids, is often achieved via the Phospha-Mannich reaction.[5][13] The asymmetric variant involves the reaction of an aldehyde, an amine, and a phosphite in the presence of a chiral catalyst to produce enantiomerically enriched α-aminophosphonates.
Mechanistic Rationale: The reaction typically proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic phosphite. A chiral catalyst, such as a Brønsted acid or a Lewis acid complex, activates the imine towards nucleophilic attack and controls the facial selectivity, thereby determining the product's absolute configuration.[1] Organocatalysts like chiral phosphoric acids or quinine-derived catalysts have proven highly effective.[5][14]
Data Presentation:
| Entry | Aldehyde | Amine | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Aniline | Chiral Brønsted Acid (10) | 65 | 90 | [1] |
| 2 | Various Aldehydes | N-Acyl Amine | Quinine-derived salt (5) | up to 98 | up to 92 | [5] |
| 3 | Isatin-derived Ketimine | - | Copper-bisphosphine complex (2) | 95 | 98 | [1] |
Experimental Protocol: Organocatalyzed Asymmetric Phospha-Michael Addition
This protocol describes the synthesis of a chiral γ-ketophosphonate via the asymmetric Michael addition of dimethyl phosphite to chalcone, catalyzed by a chiral diarylprolinol derivative. This procedure is representative of modern organocatalytic methods that provide high yields and excellent enantioselectivity.[1]
Caption: Protocol for Asymmetric Phospha-Michael Addition.
Materials and Reagents
-
Chalcone (1.0 mmol, 208.26 mg)
-
Dimethyl phosphite (1.2 mmol, 110 µL)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (diarylprolinol catalyst) (0.2 mmol, 50.67 mg)
-
Chloroform (CHCl₃), anhydrous (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (-20 °C)
-
Thin-Layer Chromatography (TLC) plates and UV lamp
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Preparation: Add chalcone (208.26 mg, 1.0 mmol) and the (S)-diarylprolinol catalyst (50.67 mg, 0.2 mmol) to an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition & Cooling: Add anhydrous chloroform (10 mL) via syringe. Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).
-
Reagent Addition: Once the temperature has stabilized, add dimethyl phosphite (110 µL, 1.2 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to stir at -20 °C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent) until the starting chalcone is consumed (typically 12-24 hours).
-
Quenching: Once the reaction is complete, quench by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure chiral γ-ketophosphonate.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality and Self-Validation
-
Why an inert atmosphere? To prevent moisture from interfering with the catalyst and reagents.
-
Why low temperature (-20 °C)? Lowering the temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[1]
-
Why monitor by TLC? To avoid side reactions or decomposition that may occur if the reaction is left for too long after completion.
-
Why chiral HPLC? This is the standard and most reliable method for determining the enantiomeric purity of the final product, thus validating the success of the asymmetric induction.[14]
Applications and Future Outlook
The chiral phosphonates synthesized through these methods are not merely chemical curiosities; they are valuable building blocks for drug discovery.[3] They are widely used as:
-
Enzyme Inhibitors: Acting as transition-state analogues for enzymes that process phosphates or carboxylates.[1][2]
-
Peptidomimetics: The incorporation of α-aminophosphonates into peptide chains can enhance metabolic stability and cell permeability.[5]
-
Antiviral and Antibacterial Agents: Many clinically relevant phosphonates, such as Tenofovir, derive their activity from their chiral structure.[2][4]
The field continues to evolve, with new catalysts being developed that operate at lower loadings (even in the ppm range) and with broader substrate scopes.[14] The development of catalytic methods for accessing P-chiral phosphonates, where the phosphorus atom itself is the stereocenter, is another exciting frontier.[15][16] These advancements promise to further streamline the synthesis of complex chiral molecules, accelerating the development of next-generation therapeutics.
References
-
Zaripova, G.A., et al. (2023). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules. [Link]
-
Wang, Z., et al. (2022). Stereoselective Synthesis of α-Aminophosphonates and Their Derivatives via Asymmetric α-Azidation of the CAMDOL-Derived Phosphonates. Organic Letters. [Link]
-
Gajda, T., et al. (2021). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules. [Link]
-
Bao, J., et al. (2022). Practical Synthesis of Chiral α-Aminophosphonates with Weak Bonding Organocatalysis at ppm Loading. Journal of the American Chemical Society. [Link]
-
Tullis, J.S., et al. (2000). Synthetic Applications of Asymmetric Horner-Wadsworth-Emmons Condensations: Approaches to Marine Natural Products. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Marqués-López, E., et al. (2023). Asymmetric Organocatalyzed Phospha-Michael Addition for the Direct Synthesis of Biologically Active Chromenylphosphonates. Advanced Synthesis & Catalysis. [Link]
-
Breman, A.C., et al. (2022). Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Chemical Science. [Link]
-
Zaripova, G.A., et al. (2023). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. ResearchGate. [Link]
-
Keglevich, G., et al. (2021). The Last Decade of Optically Active α-Aminophosphonates. Molecules. [Link]
-
Gancarz, M. & Gancarz, R. (2014). Recent advances in Michael addition of H-phosphonates. RSC Advances. [Link]
-
Vicario, J. (2021). Methods for the synthesis of α-aminophosphonates. ResearchGate. [Link]
-
Reznikov, A.N., et al. (2015). Asymmetric Michael additions of a β-oxophosphonate to nitroalkenes in the presence of chiral diamine complexes. Tetrahedron: Asymmetry. [Link]
-
Jesik, J.M., et al. (2022). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules. [Link]
-
Drelich, P. & Rachoń, J. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Organic & Biomolecular Chemistry. [Link]
-
Mamedov, V.A., et al. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Symmetry. [Link]
-
Alberca, S., et al. (2021). Enantioselective synthesis of α-aryl α-hydrazino phosphonates. Organic Chemistry Frontiers. [Link]
-
Mamedov, V.A., et al. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. ResearchGate. [Link]
-
Graham, T.J.A., et al. (2020). Enantioselective Synthesis of Versatile Stereogenic-at-P(V) Building Blocks via Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
NRO-Chemistry (2024). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Imamoto, T. & Sugita, K. (2017). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of Chemical Research. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of Chiral Phosphine Ligands in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]
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- 5. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Triethyl 2-phosphonopentanoate in Pharmaceutical Synthesis
A Guide to the Horner-Wadsworth-Emmons Reaction for the Stereoselective Synthesis of Prostaglandin Precursors
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of Triethyl 2-phosphonopentanoate in pharmaceutical synthesis. The core focus is its utility as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to stereoselectively form (E)-alkenes, a critical structural motif in many active pharmaceutical ingredients (APIs). We elucidate the reaction mechanism, provide a detailed, field-tested protocol for the synthesis of a key prostaglandin precursor, and offer insights into optimization and troubleshooting. This guide serves as a practical resource for leveraging phosphonate-based olefination chemistry in complex molecule synthesis.
Introduction: The Strategic Advantage of Phosphonate Reagents
The construction of carbon-carbon double bonds with precise stereochemical control is a cornerstone of modern pharmaceutical synthesis.[1] The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a superior alternative to the classical Wittig reaction for this purpose, particularly when high (E)-alkene selectivity is desired.[2][3][4]
This compound is a specialized HWE reagent that facilitates the introduction of a five-carbon chain terminating in an ethyl ester. Unlike the triphenylphosphine oxide byproduct of the Wittig reaction, which often complicates purification, the HWE reaction generates a water-soluble phosphate salt that is easily removed via aqueous extraction, streamlining the downstream workflow.[2][4] The phosphonate-stabilized carbanion generated from this compound is also more nucleophilic and less basic than a corresponding Wittig ylide, allowing it to react efficiently with a broader range of aldehydes and ketones under milder conditions.[2][3]
This note will use the synthesis of a prostaglandin E₂ (PGE₂) analogue precursor as a representative example to demonstrate the practical application and reliability of this compound. Prostaglandins, a class of lipid compounds involved in inflammation and other physiological processes, are prime examples of complex APIs where the HWE reaction is instrumental in constructing the intricate side chains.[5][6]
The Horner-Wadsworth-Emmons Reaction: Mechanism & Stereocontrol
The HWE reaction proceeds through a well-defined pathway that ensures high stereoselectivity. The key to its success lies in the thermodynamic favorability of the intermediates leading to the (E)-alkene.
The mechanism involves four primary steps:
-
Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester, creating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This initial addition is the rate-limiting step and is reversible.[2]
-
Oxaphosphetane Formation: The resulting intermediate undergoes cyclization to form a four-membered ring, the oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, breaking the C-O and C-P bonds to form the alkene and a stable dialkyl phosphate salt. This elimination is stereospecific.
The strong preference for the (E)-alkene product is a result of steric factors in the transition state leading to the oxaphosphetane. The bulkier groups (the phosphonate moiety and the R-group of the carbonyl compound) preferentially adopt an anti-conformation to minimize steric hindrance, which ultimately translates into the trans- (or E-) geometry of the final alkene.[4]
Caption: Figure 1: HWE Reaction Mechanism
Application Protocol: Synthesis of a Prostaglandin E₂ Precursor
This protocol details the reaction of this compound with the well-known "Corey Aldehyde," a common intermediate in prostaglandin synthesis, to install the α-side chain.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store under inert gas. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial | Highly reactive. Handle with care. |
| Corey Aldehyde Lactone | As per synthesis | In-house/Commercial | Protect hydroxyl groups appropriately. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use freshly distilled or from a solvent purification system. |
| Saturated NH₄Cl (aq) | Reagent | N/A | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl) | Reagent | N/A | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Commercial | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
CAUTION: Sodium hydride (NaH) is a flammable solid that reacts violently with water. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7]
-
Carbanion Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). b. Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of nitrogen. c. Add anhydrous THF to the flask to create a slurry. Cool the suspension to 0°C using an ice-water bath. d. In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous THF. e. Add the phosphonate solution dropwise to the stirred NaH suspension at 0°C over 15-20 minutes. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates the complete formation of the carbanion.
-
Olefination Reaction: a. Dissolve the Corey Aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. b. Cool the carbanion solution back down to 0°C. c. Add the aldehyde solution dropwise to the carbanion mixture over 20-30 minutes. d. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup and Purification: a. Once the reaction is complete, cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. c. Separate the layers. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure (E)-alkene product.
Expected Results & Characterization
The HWE reaction is generally high-yielding, especially with unhindered aldehydes. The following table provides expected parameters for this model reaction.
| Parameter | Expected Value | Rationale/Comment |
| Stoichiometry (Aldehyde:Phosphonate:Base) | 1.0 : 1.1 : 1.2 | A slight excess of the phosphonate and base ensures complete consumption of the valuable aldehyde intermediate. |
| Reaction Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic deprotonation and addition steps. The reaction then proceeds efficiently at ambient temperature. |
| Reaction Time | 2-4 hours | Typical for HWE reactions with aldehyde substrates. Monitor by TLC. |
| Yield | 80-95% | Expected yield for this type of transformation after purification. |
| Stereoselectivity (E:Z) | >95:5 | The HWE reaction with stabilized phosphonates strongly favors the formation of the (E)-isomer.[3] |
Product Characterization:
-
¹H NMR: Appearance of new vinyl protons with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-double bond.
-
¹³C NMR: Signals corresponding to the new sp² carbons of the alkene.
-
IR Spectroscopy: A characteristic C=C stretch for a trans-alkene around 960-980 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized product.
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive base; wet solvent/reagents. | Use fresh, high-quality NaH. Ensure all solvents and glassware are rigorously dried. |
| Sterically hindered aldehyde. | Increase reaction temperature or use a stronger base system (e.g., n-BuLi), though this may affect selectivity. | |
| Low (E:Z) Selectivity | Reaction conditions not optimal. | For base-sensitive substrates, consider Masamune-Roush conditions (LiCl, DBU in acetonitrile) which are known to enhance E-selectivity.[3][4] |
| Complex Byproducts | Aldehyde is base-sensitive (e.g., enolizable). | Use milder bases like DBU or triethylamine in conjunction with LiCl or MgCl₂.[3] Add the aldehyde slowly at low temperature. |
| Difficult Purification | Residual mineral oil from NaH. | Ensure the NaH is thoroughly washed with hexanes before use. The phosphate byproduct should be removed during the aqueous workup. |
Conclusion
This compound is a robust and reliable reagent for the stereoselective synthesis of (E)-alkenes via the Horner-Wadsworth-Emmons reaction. Its application, demonstrated here in the context of prostaglandin synthesis, highlights its value in constructing complex molecular architectures. The key advantages—high (E)-selectivity, operational simplicity, and straightforward purification—make it an indispensable tool for chemists in the pharmaceutical industry engaged in the development of novel therapeutics.
References
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Wittig-Horner Reagents: Applications of TEPA in Synthesis. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - Triethyl phosphonoacetate. Retrieved from [Link]
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Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]
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Focken, T., & Hanessian, S. (2014). Application of cyclic phosphonamide reagents in the total synthesis of natural products and biologically active molecules. Beilstein Journal of Organic Chemistry, 10, 1848–1877. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of prostaglandins and analogues thereof.
-
Wikipedia. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link]
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Sih, C. J., et al. (1972). Total synthesis of prostaglandins. II. Prostaglandin E 1. Journal of the American Chemical Society, 94(10), 3643–3644. Retrieved from [Link]
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Vemuri, R., et al. (2014). Design and synthesis of novel prostaglandin E2 ethanolamide and glycerol ester probes for the putative prostamide receptor(s). Bioorganic & Medicinal Chemistry, 22(17), 4755-4764. Retrieved from [Link]
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Golebiowski, A., & Kozak, J. (2018). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 23(11), 2845. Retrieved from [Link]
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The Cornerstone of C-C Bond Formation: A Guide to Phosphonate Reagents
In the landscape of modern organic synthesis, the creation of carbon-carbon bonds with precision and control is paramount. Among the arsenal of synthetic methodologies, reactions employing phosphonate reagents have emerged as a robust and versatile strategy, particularly for the stereoselective synthesis of alkenes. This guide provides an in-depth exploration of the application of phosphonate reagents in C-C bond formation, offering a blend of mechanistic insights, practical protocols, and expert commentary for researchers, scientists, and professionals in drug development.
The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of this chemical class, offers significant advantages over the classic Wittig reaction. These benefits include the use of more nucleophilic yet less basic phosphonate carbanions and a more straightforward purification process due to the water-soluble nature of the phosphate byproduct.[1][2][3] This guide will delve into the nuances of the HWE reaction and its powerful modifications, providing the reader with the knowledge to strategically implement these reactions in their synthetic endeavors.
Part 1: The Horner-Wadsworth-Emmons (HWE) Reaction: Mechanism and E-Selectivity
The HWE reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to generate an alkene, typically with a strong preference for the (E)-isomer.[4][5] The reaction proceeds through a well-defined mechanistic pathway, the understanding of which is crucial for predicting and controlling its outcome.
The Mechanistic Pathway
The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon using a suitable base, such as sodium hydride (NaH) or an alkoxide, to form a resonance-stabilized phosphonate carbanion.[4][6] This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step.[4][7] This nucleophilic addition leads to the formation of a diastereomeric mixture of β-alkoxyphosphonates, which subsequently cyclize to form four-membered ring intermediates known as oxaphosphetanes.[8] The final step is the stereospecific syn-elimination of the oxaphosphetane to yield the alkene and a dialkylphosphate salt.[9]
Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction.
The Origin of E-Selectivity
The pronounced E-selectivity of the HWE reaction is a result of thermodynamic control.[5][10] The reversibility of the initial nucleophilic addition allows for the equilibration of the diastereomeric intermediates. The transition state leading to the (E)-alkene is sterically less hindered and therefore thermodynamically more stable, leading to its preferential formation.[6][9] The two bulky groups on the phosphorus and carbonyl-derived moieties orient themselves in an anti-periplanar fashion in the favored transition state, which ultimately dictates the E-geometry of the resulting double bond.[6]
Part 2: The Still-Gennari Olefination: A Gateway to Z-Alkenes
While the classical HWE reaction is a reliable method for synthesizing (E)-alkenes, the synthesis of (Z)-alkenes often requires a different approach. The Still-Gennari olefination, a significant modification of the HWE reaction, provides a powerful solution for accessing (Z)-olefins with high stereoselectivity.[7][11]
Key Reagents and Conditions
The Still-Gennari modification employs phosphonates bearing electron-withdrawing groups on the phosphorus esters, most commonly bis(2,2,2-trifluoroethyl)phosphonates.[5][10] The reaction is typically carried out at low temperatures (-78 °C) using a strong, non-coordinating base system, such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6.[5][10]
The Mechanistic Rationale for Z-Selectivity
The high (Z)-selectivity of the Still-Gennari olefination is a consequence of kinetic control.[5][10] The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the rate of elimination from the oxaphosphetane intermediate.[7][9] This rapid elimination prevents the equilibration of the initially formed diastereomeric adducts. The reaction proceeds through a less sterically hindered transition state where the aldehyde substituent and the phosphonate group are anti-periplanar, leading to the formation of the erythro intermediate, which then undergoes syn-elimination to furnish the (Z)-alkene.[11]
Figure 2: Simplified workflow for the Still-Gennari olefination.
Part 3: Asymmetric HWE Reactions: Accessing Chiral Alkenes
The development of asymmetric variants of the HWE reaction has opened up avenues for the synthesis of enantioenriched alkenes, which are valuable building blocks in medicinal chemistry and natural product synthesis.[12][13] These reactions typically employ chiral phosphonate reagents or external chiral ligands to induce stereoselectivity.[12][14]
One strategy involves the use of phosphonates bearing a chiral auxiliary. The stereochemical outcome is then dictated by the facial selectivity of the nucleophilic attack of the chiral phosphonate carbanion on the aldehyde.[8] Another approach utilizes an external chiral ligand to coordinate to the metal cation of the base, creating a chiral environment that directs the approach of the reactants.[12][14] While significant progress has been made, achieving high levels of enantioselectivity can be challenging and is often substrate-dependent.[8][15]
Part 4: Practical Considerations and Experimental Protocols
The successful execution of C-C bond formation using phosphonate reagents requires careful attention to experimental details. The choice of base, solvent, temperature, and the nature of the substituents on both the phosphonate and the carbonyl compound can all influence the yield and stereoselectivity of the reaction.
Synthesis of Phosphonate Reagents
The most common method for preparing phosphonate esters is the Michaelis-Arbuzov reaction.[6][16] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. The reaction is typically thermally induced and proceeds via an SN2 mechanism. For the synthesis of more complex phosphonates, alternative methods have been developed, such as those utilizing palladium-catalyzed cross-coupling reactions.[16][17]
Protocol for a Standard Horner-Wadsworth-Emmons Reaction (E-selective)
This protocol describes a general procedure for the reaction of triethyl phosphonoacetate with an aldehyde to yield an (E)-α,β-unsaturated ester.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for a Still-Gennari Olefination (Z-selective)
This protocol outlines a general procedure for the Z-selective olefination of an aldehyde using a bis(2,2,2-trifluoroethyl)phosphonate reagent.
Materials:
-
Alkyl bis(2,2,2-trifluoroethyl)phosphonoacetate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1 M solution in THF)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the phosphonate reagent (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of 18-crown-6 (2.0 equivalents) in THF, followed by the dropwise addition of KHMDS (1.02 equivalents).[18]
-
Stir the resulting slurry vigorously at -78 °C for 1 hour.[18]
-
Add a solution of the aldehyde (1.0 equivalent) in THF dropwise to the reaction mixture.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 5: Data Summary and Comparison
The choice between the classical HWE and the Still-Gennari modification is primarily dictated by the desired alkene geometry. The following table summarizes the key differences and expected outcomes.
| Feature | Horner-Wadsworth-Emmons (HWE) | Still-Gennari Olefination |
| Primary Product | (E)-Alkene | (Z)-Alkene |
| Stereocontrol | Thermodynamic | Kinetic |
| Phosphonate Reagent | Typically dialkyl phosphonates (e.g., diethyl) | Bis(2,2,2-trifluoroethyl) phosphonates |
| Base | NaH, NaOEt, K₂CO₃ | KHMDS, NaHMDS |
| Additives | Often none required | 18-crown-6 |
| Temperature | 0 °C to room temperature | -78 °C |
| Key Advantage | High (E)-selectivity, operationally simple | High (Z)-selectivity |
Conclusion
The Horner-Wadsworth-Emmons reaction and its variants, particularly the Still-Gennari olefination, represent indispensable tools in the synthetic chemist's toolbox for the stereoselective formation of C-C double bonds. A thorough understanding of the underlying mechanisms and careful consideration of reaction parameters are essential for achieving the desired outcomes. The protocols and insights provided in this guide are intended to empower researchers to effectively apply these powerful reactions in their pursuit of novel molecules and materials. As the field of organic synthesis continues to evolve, the development of even more selective and efficient phosphonate-based methodologies is anticipated, further expanding the synthetic utility of this remarkable class of reagents.
References
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405–4408.
- Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube.
- Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
- The Asymmetric Horner-Wadsworth-Emmons Reaction Mediated by An External Chiral Ligand. Angew. Chem. Int. Ed. Engl.1998, 37 (4), 515–517.
- Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphon
- Enantioconvergent synthesis by sequential asymmetric Horner-Wadsworth-Emmons and palladium-catalyzed allylic substitution reactions. J. Am. Chem. Soc.2001, 123 (40), 9738–9742.
- Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022, 27 (20), 7041.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- New synthesis and reactions of phosphon
- Horner-Wadsworth-Emmons Reaction. NROChemistry.
- Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.
- [Carbon-carbon bond formation based on alkenylphosphonates]. Yakugaku Zasshi2003, 123 (11), 897–908.
- Wittig & Wittig-Horner reactions. Organic Synthesis.
- Rationalization of Product Selectivities in Asymmetric Horner−Wadsworth−Emmons Reactions by Use of a New Method for Transition-State Modeling. J. Org. Chem.2001, 66 (19), 6295–6303.
- Horner–Wadsworth–Emmons reaction. Grokipedia.
- Still–Gennari olefination of aldehydes.
- Difference Between Wittig and Wittig Horner Reaction. Pediaa.Com.
- Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction. Benchchem.
- Mechanistic comparison of the Wittig and Horner-Wadsworth-Emmons reactions. Benchchem.
- Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis2021, 53 (13), 2217–2239.
- Asymmetric Horner-Wadsworth-Emmons reactions using meso dialdehydes as substrates. J. Org. Chem.1996, 61 (21), 7240–7241.
- A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds.
- The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. J. Org. Chem.2007, 72 (10), 3728–3735.
- A Comparative Guide to Phosphonate Reagents in Olefination Reactions: Methyl 3-(dimethoxyphosphinoyl)
- Horner-Wadsworth-Emmons Reaction. YouTube.
- The Horner-Wadsworth-Emmons modification of the Wittig reaction using triethylamine and lithium or magnesium salts. J. Org. Chem.1984, 49 (17), 3029–3034.
- A Comparative Guide to Phosphonate Reagents for Olefin
- Olefin synthesis with organic phosphonate carbanions. Chem. Rev.1974, 74 (1), 87–99.
- Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. Curr. Org. Chem.2004, 8 (13), 1275–1306.
- Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Chem. Rev.2017, 117 (8), 5581–5638.
- Phosphorus Compounds as Precursors and Catalysts for Radical C−C Bond‐Forming Reactions. Angew. Chem. Int. Ed.2020, 59 (44), 19412–19424.
- The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1764–1765.
- Phosphonate synthesis by substitution or phosphonyl
- Phosphonic acid: preparation and applications. RSC Adv.2017, 7 (76), 48216–48240.
- A Comparative Guide to the Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Prostaglandin F2α. Benchchem.
- Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry. Arkivoc2022, 2022 (3), 288–326.
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Application Notes & Protocols: A Guide to the Synthesis of α,β-Unsaturated Esters
Introduction: The Significance of the α,β-Unsaturated Ester Motif
The α,β-unsaturated ester is a privileged structural motif in organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic properties, arising from the conjugation of an alkene with a carbonyl group, impart distinct reactivity, making it a versatile intermediate for a wide array of chemical transformations. In the realm of drug development, this moiety is found in a variety of therapeutic agents, where it can act as a Michael acceptor, engaging in covalent interactions with biological targets, or serve as a rigid scaffold to orient pharmacophoric elements.
Given their importance, the efficient and stereocontrolled synthesis of α,β-unsaturated esters is a cornerstone of modern organic synthesis. This guide provides an in-depth analysis of the most reliable and widely adopted synthetic methodologies, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations to empower researchers in their synthetic endeavors.
Methodology 1: The Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is arguably the most powerful and frequently used method for synthesizing α,β-unsaturated esters, prized for its exceptional reliability and high (E)-stereoselectivity.[2][3]
Principle and Mechanism
The HWE reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone.[3][4] The phosphonate reagent, typically an ester like triethyl phosphonoacetate, is first deprotonated with a suitable base to generate a highly nucleophilic carbanion.[4] This carbanion then attacks the carbonyl carbon of the aldehyde, leading to a betaine-like intermediate which rapidly cyclizes to form a transient four-membered oxaphosphetane.[2]
Causality of (E)-Selectivity: The thermodynamic stability of the intermediates is the key determinant of the final alkene geometry. The initial nucleophilic attack can form two diastereomeric intermediates, syn and anti. Under standard HWE conditions, this addition is reversible, allowing the system to equilibrate to the more stable anti intermediate. In this conformation, the bulky phosphonate group and the R-group of the aldehyde are positioned on opposite sides to minimize steric repulsion. Subsequent syn-elimination from this favored anti intermediate exclusively yields the (E)-alkene.[5] A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying product purification.[5]
Workflow & Mechanism Diagram
Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.
Application Note: When to Choose the HWE Reaction
The HWE reaction is the method of choice when the desired product is the (E)-isomer of an α,β-unsaturated ester. Its high stereoselectivity, broad substrate scope (reacting with a wide range of aldehydes), and the operational simplicity of purification make it a robust and scalable reaction for both academic research and industrial applications. It is particularly advantageous over the classical Wittig reaction when dealing with sterically hindered ketones.[2]
Protocol: Synthesis of (E)-Ethyl Cinnamate
This protocol details the synthesis of (E)-ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate (1.05 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Carefully add the NaH dispersion to the THF. Cool the suspension to 0 °C using an ice bath.
-
Ylide Formation: Add triethyl phosphonoacetate dropwise to the stirred NaH suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the phosphonate carbanion.
-
Aldehyde Addition: Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure (E)-ethyl cinnamate.
Methodology 2: The Wittig Reaction
The Wittig reaction is a foundational method for olefination, converting aldehydes and ketones into alkenes using a phosphonium ylide.[6] For the synthesis of α,β-unsaturated esters, a "stabilized" ylide is required.
Principle and Mechanism
The key reagent is a phosphonium ylide, generated by deprotonating a phosphonium salt with a strong base. The ylide possesses a resonance structure with a carbanionic character, making it nucleophilic.[6] When a stabilized ylide (one bearing an electron-withdrawing group like an ester) is used, the reaction generally favors the formation of the (E)-alkene, similar to the HWE. This is because the intermediates have time to equilibrate to the more stable anti configuration before elimination.[7]
However, a major drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct. Its removal can be challenging, often requiring careful chromatography, which can complicate purification, especially on a large scale.
Protocol: Synthesis of (E)-Ethyl Crotonate
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to a flame-dried round-bottom flask under an inert atmosphere.
-
Dissolution: Dissolve the ylide in anhydrous DCM.
-
Aldehyde Addition: Cool the solution to 0 °C and add acetaldehyde dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide.
-
Purification: Filter off the solid byproduct. The filtrate contains the product. Further purification can be achieved by distillation or flash chromatography.
Methodology 3: Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful cross-coupling method that forms a carbon-carbon bond between an sp²-hybridized carbon (from an aryl or vinyl halide/triflate) and an alkene.[8] It is particularly useful for synthesizing cinnamate esters and their derivatives.
Principle and Mechanism
The catalytic cycle of the Heck reaction involves three key steps:[9]
-
Oxidative Addition: A Palladium(0) catalyst inserts into the aryl-halide bond, forming an organopalladium(II) complex.
-
Migratory Insertion: The acrylate (the alkene component) coordinates to the palladium center, followed by a syn-insertion of the aryl group into the double bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in the product and forming a hydridopalladium(II) complex. This step typically proceeds to give the more stable trans (or E) product.
-
Reductive Elimination: A base is required to regenerate the Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue.[9]
Catalytic Cycle Diagram
Caption: Simplified Catalytic Cycle of the Heck Reaction.
Application Note: Advantages of the Heck Reaction
The Heck reaction offers excellent functional group tolerance, making it suitable for complex substrates often encountered in late-stage drug synthesis. It provides a direct route to aryl-substituted acrylates (cinnamates), which are common structural motifs in pharmaceuticals and sun-screen agents.[10][11]
Protocol: Synthesis of 2-Ethylhexyl 4-Methoxycinnamate (Octinoxate)
This protocol is an example of an industrially relevant Heck reaction.[10]
Materials:
-
4-Bromoanisole (1.0 eq)
-
2-Ethylhexyl acrylate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Triphenylphosphine (PPh₃, 0.02 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a reaction vessel, add 4-bromoanisole, 2-ethylhexyl acrylate, triethylamine, and DMF under an inert atmosphere.
-
Catalyst Preparation: In a separate flask, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of DMF to form the active catalyst complex.
-
Reaction: Add the catalyst solution to the main reaction vessel. Heat the mixture to 100-120 °C and stir for 6-12 hours, monitoring by Gas Chromatography (GC) or TLC.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.
Comparative Summary of Key Methodologies
| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction (Stabilized Ylide) | Heck Reaction |
| Primary Product | (E)-α,β-Unsaturated Esters | (E)-α,β-Unsaturated Esters | (E)-Aryl/Vinyl Acrylates |
| Key Reagents | Phosphonate Ester, Base, Aldehyde | Phosphonium Ylide, Aldehyde | Aryl/Vinyl Halide, Acrylate, Pd Catalyst, Base |
| Stereoselectivity | Excellent (E)-selectivity[2][5] | Good to Excellent (E)-selectivity | High (E)-selectivity |
| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide | Halide Salt |
| Purification | Generally straightforward (aqueous wash)[5] | Can be difficult due to byproduct | Standard chromatographic or distillation methods |
| Key Advantage | High reliability, easy purification | Broadly applicable olefination | Excellent functional group tolerance |
| Common Limitation | Base-sensitive substrates may be an issue | Byproduct removal[12] | Cost of palladium catalyst |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2015). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Retrieved from [Link]
-
Naeimi, H., & Mohamadabadi, M. (2013). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. PubMed. Retrieved from [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). A Synthesis of α,β-Unsaturated Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2017). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted α,β-unsaturated compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]
-
Tian, K., et al. (2020). Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters.
-
ResearchGate. (2022). List of antiviral drugs containing an α, β-unsaturated carbonyl group. Retrieved from [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. Retrieved from [Link]
-
ChemRxiv. (2023). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). The Stereochemistry of the Wittig Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015). Spontaneous Resolution of Julia-Kocienski Intermediates Facilitates Phase Separation to Produce Z- and E-Monofluoroalkenes. Retrieved from [Link]
-
Hossain, M., Das, U., & Dimmock, J. R. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Retrieved from [Link]
-
ResearchGate. (2016). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). Olefination Reactions. Retrieved from [Link]
-
YouTube. (2023). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (2006). Julia-Kocienski olefination: A key reaction for the synthesis of macrolides. Retrieved from [Link]
-
Semantic Scholar. (2017). Heck Reaction—State of the Art. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Still-Gennari Modification for Z-Alkene Synthesis
Introduction: Mastering Olefin Geometry with the Still-Gennari Modification
In the landscape of synthetic organic chemistry, the stereoselective formation of carbon-carbon double bonds is of paramount importance, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for creating alkenes from carbonyl compounds, typically yielding the thermodynamically more stable E-alkene with high selectivity.[1][2] However, the synthesis of the corresponding Z-alkene often presents a significant challenge. To address this, W. Clark Still and C. Gennari developed a crucial modification of the HWE reaction that allows for the highly stereoselective synthesis of Z-alkenes.[3][4]
This guide provides an in-depth exploration of the Still-Gennari modification, offering researchers, scientists, and drug development professionals a comprehensive resource that combines theoretical understanding with practical, field-proven protocols. We will delve into the mechanistic basis for its remarkable Z-selectivity, provide detailed experimental procedures, and discuss its broad applications in modern synthesis.
The Mechanistic Cornerstone of Z-Selectivity
The standard HWE reaction's preference for E-alkenes arises from the thermodynamic stability of the intermediates leading to the trans-product.[2] The Still-Gennari modification ingeniously circumvents this thermodynamic preference by altering both the electronic properties of the phosphonate reagent and the reaction conditions to favor kinetic control.[2][5]
The key to the Still-Gennari olefination lies in the use of phosphonates bearing electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters.[3][6] These electron-withdrawing groups play a dual role: they increase the acidity of the α-proton, facilitating deprotonation, and they accelerate the elimination of the oxaphosphetane intermediate.[3][7]
The reaction is typically carried out at low temperatures (usually -78 °C) in a polar aprotic solvent like tetrahydrofuran (THF), using a strong, non-coordinating base such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether like 18-crown-6.[2][6] The combination of KHMDS and 18-crown-6 generates a "naked" potassium cation, which minimizes the formation of a stable six-membered cyclic intermediate that would favor the E-alkene.[8] This set of conditions ensures that the reaction proceeds under kinetic control, leading to the formation of the less stable Z-alkene.[5]
The proposed mechanism involves the following key steps:
-
Deprotonation: The strong base deprotonates the phosphonate to form a phosphonate carbanion.[9]
-
Nucleophilic Addition: The carbanion undergoes a nucleophilic addition to the aldehyde, forming an oxaphosphetane intermediate.[7][9]
-
Elimination: The electron-withdrawing groups on the phosphonate accelerate the elimination of the phosphate byproduct, yielding the Z-alkene.[7][9]
Caption: Mechanism of the Still-Gennari Olefination.
Experimental Protocols: A Practical Guide
Synthesis of the Still-Gennari Reagent: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
While commercially available, the Still-Gennari phosphonate can also be synthesized in the laboratory. A straightforward, purification-free procedure has been developed, making this key reagent more accessible.[10] The synthesis generally involves the reaction of a phosphonic dichloride with the corresponding sodium alkoxide.[10]
General Protocol for the Still-Gennari Olefination
This protocol provides a reliable method for the Z-selective olefination of aldehydes.
Materials:
-
Aldehyde
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Septa
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add 18-crown-6 (3.0 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.5 equivalents in toluene or THF) to the stirred solution. Stir for 20 minutes at -78 °C.
-
Add a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equivalents) in anhydrous THF dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.
Quantitative Data Summary
| Reagent | Molar Equivalents |
| Aldehyde | 1.0 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | 2.0 |
| KHMDS | 1.5 |
| 18-crown-6 | 3.0 |
Note: The exact equivalents and reaction times may need to be optimized for different substrates.
Caption: Experimental Workflow for Still-Gennari Olefination.
Scope and Applications in Synthesis
The Still-Gennari modification has proven to be a robust and reliable method for the synthesis of Z-α,β-unsaturated esters from a wide range of aldehydes.[11] It is particularly valuable in the total synthesis of complex natural products where precise control of double bond geometry is crucial.[12][13] The reaction has been successfully applied to the synthesis of macrocyclic lactones, demonstrating its utility in macrocyclization reactions.[14]
While highly effective for aldehydes, the stereoselectivity of the Horner-Wadsworth-Emmons reaction with ketones is generally poor to modest.[3] For the synthesis of Z-alkenes from aromatic aldehydes, the Still-Gennari modification is particularly effective.[3] However, with aliphatic aldehydes, the Z-selectivity can sometimes be slightly lower compared to aromatic aldehydes.[2][6]
Recent research has focused on developing new, easily accessible reagents that offer high Z-selectivity, potentially as alternatives to the classic Still-Gennari phosphonates.[15][16] These modified reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, have shown excellent Z-selectivity (up to 98:2 Z:E ratio) and high yields.[15][17][18][19]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.
-
Temperature Control: Maintaining a low reaction temperature (-78 °C) is critical for achieving high Z-selectivity.
-
Base Quality: The quality and concentration of the KHMDS solution are crucial for efficient deprotonation.
-
Substrate Purity: Impurities in the aldehyde can lead to side reactions and lower yields.
-
Crown Ether: 18-crown-6 is essential for sequestering the potassium cation and promoting the desired kinetic pathway.
Conclusion: A Cornerstone of Modern Synthesis
The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction stands as a testament to the power of rational reagent and condition design in controlling stereochemical outcomes. Its ability to reliably deliver Z-alkenes has made it an indispensable tool for synthetic chemists across various disciplines. By understanding the mechanistic principles and adhering to carefully controlled experimental protocols, researchers can effectively harness this powerful transformation to advance their synthetic endeavors.
References
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
The Still–Gennari versus HWE olefination of aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Nagata, T., Nakagawa, Y., & Ogasawara, K. (2010). Z-Selective Intramolecular Horner−Wadsworth−Emmons Reaction for the Synthesis of Macrocyclic Lactones. Organic Letters, 12(5), 1056-1059. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7138. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Center for Biotechnology Information. Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction. (2023, December 2). In Wikipedia. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 362(15), 3026-3074. Retrieved from [Link]
-
A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. (n.d.). ResearchGate. Retrieved from [Link]
-
Still–Gennari Olefination and its Applications in Organic Synthesis. (n.d.). Scite.ai. Retrieved from [Link]
-
Still-Gennari Olefination. (n.d.). Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Retrieved from [Link]
-
Still–Gennari olefination of aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Olefination Reaction.pdf. (n.d.). Scott A. Snyder Research Group. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar. Retrieved from [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction. (2021, December 18). YouTube. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2023). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 88(9), 5943-5951. Retrieved from [Link]
-
Z‑Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. (n.d.). ACS Figshare. Retrieved from [Link]
-
Janicki, I., & Kiełbasiński, P. (2023). Z -Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Horner-Wadsworth-Emmons Reaction Technical Support Center: Troubleshooting Low Yields
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful olefination reaction. The following troubleshooting advice and frequently asked questions are structured to address specific issues you may face during your experiments, providing in-depth explanations and actionable protocols to enhance your reaction yields and achieve your synthetic goals.
Troubleshooting Guide: Addressing Low Reaction Yields
Low yields in the Horner-Wadsworth-Emmons reaction can stem from a variety of factors, from the nature of your substrates to the specific reaction conditions employed. This section provides a systematic approach to diagnosing and resolving these common issues.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired alkene. What are the likely causes and how can I improve the conversion?
Answer:
An incomplete reaction is a frequent challenge and can often be traced back to three primary areas: inadequate deprotonation of the phosphonate, low reactivity of the carbonyl compound, or steric hindrance.
1. Inefficient Deprotonation of the Phosphonate Reagent:
The first step of the HWE reaction is the deprotonation of the phosphonate to form a nucleophilic carbanion.[1] If the base is not strong enough to completely deprotonate the phosphonate, the concentration of the active nucleophile will be low, leading to poor conversion.
-
Causality: The acidity of the α-proton of the phosphonate is determined by the electron-withdrawing groups attached to the carbon. Phosphonates with strongly electron-withdrawing groups (e.g., esters, nitriles) are more acidic and can be deprotonated by weaker bases. Conversely, less activated phosphonates require stronger bases.
-
Troubleshooting Protocol:
-
Assess Phosphonate Acidity: Evaluate the pKa of your phosphonate's α-proton.
-
Select an Appropriate Base: If you are using a weak base like triethylamine or DBU with a less activated phosphonate, consider switching to a stronger base. Common strong bases for the HWE reaction include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or organolithium reagents like n-butyllithium (n-BuLi).[2]
-
Optimize Deprotonation Conditions: Ensure the deprotonation step is complete before adding the carbonyl compound. This can be monitored by the cessation of hydrogen gas evolution when using NaH. For other bases, a short incubation time (15-30 minutes) at an appropriate temperature is typically sufficient.
-
2. Low Reactivity of the Carbonyl Substrate:
Ketones are generally less reactive than aldehydes in the HWE reaction due to increased steric hindrance and electronic effects.[1]
-
Causality: The electrophilicity of the carbonyl carbon is crucial for the nucleophilic attack by the phosphonate carbanion. Electron-donating groups on the carbonyl compound decrease its electrophilicity, while steric bulk around the carbonyl group hinders the approach of the nucleophile.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: For sluggish reactions with ketones or sterically hindered aldehydes, increasing the reaction temperature can provide the necessary activation energy. However, be mindful that higher temperatures can sometimes negatively impact stereoselectivity.[3]
-
Use a More Reactive Phosphonate: Phosphonates with less steric bulk or more activating groups can enhance reactivity.
-
Consider Lewis Acid Catalysis: The addition of a Lewis acid, such as LiCl or MgBr₂, can activate the carbonyl group towards nucleophilic attack. The Masamune-Roush conditions, which utilize LiCl with a mild base like DBU or triethylamine, are particularly effective for base-sensitive substrates.[1][3]
-
3. Steric Hindrance:
Significant steric bulk on either the phosphonate reagent or the carbonyl substrate can impede the reaction.[4]
-
Causality: The formation of the key oxaphosphetane intermediate requires the close approach of the two reactants.[1] Large substituents on either molecule can create unfavorable steric interactions, raising the activation energy of this step.
-
Troubleshooting Protocol:
-
Modify Reagents: If possible, consider using less sterically demanding analogues of your phosphonate or carbonyl compound.
-
Prolong Reaction Time: In cases of moderate steric hindrance, extending the reaction time may allow for sufficient product formation.
-
Optimize Base and Temperature: A stronger base and higher temperature can sometimes overcome steric barriers, though this may require careful optimization to avoid side reactions.[4]
-
Question 2: I am observing the formation of significant side products, which is lowering the yield of my desired alkene. What are the common side reactions and how can I suppress them?
Answer:
Side reactions in the HWE olefination can be a major contributor to low yields. Understanding the potential side pathways is key to mitigating their impact.
1. Aldol-type Reactions:
If your carbonyl compound is enolizable, the base used for deprotonation can also deprotonate the α-carbon of the carbonyl, leading to self-condensation or other aldol-type side reactions.
-
Causality: The basic conditions of the HWE reaction can promote competing acid-base reactions if acidic protons other than the phosphonate's α-proton are present.
-
Troubleshooting Protocol:
-
Use a Non-nucleophilic, Hindered Base: Bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are less likely to induce aldol reactions.
-
Control the Order of Addition: Add the carbonyl compound slowly to the pre-formed phosphonate carbanion. This ensures a low concentration of the free carbonyl compound, minimizing the chance of self-condensation.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can often suppress side reactions that have a higher activation energy than the desired olefination.
-
2. Epimerization of Stereocenters:
If your substrates contain stereocenters α to the reacting carbonyl or phosphonate group, the basic reaction conditions can lead to epimerization and a mixture of diastereomeric products.
-
Causality: The abstraction of a proton from a stereogenic center can lead to the formation of a planar enolate, which can then be reprotonated from either face, resulting in a loss of stereochemical integrity.
-
Troubleshooting Protocol:
-
Employ Milder Bases: Use the mildest base that can effectively deprotonate your phosphonate. The Masamune-Roush conditions (LiCl/DBU) are often a good choice for substrates with sensitive stereocenters.[1]
-
Careful Temperature Control: Maintain a low reaction temperature throughout the addition and reaction process.
-
3. Michael Addition:
If the product of your HWE reaction is an α,β-unsaturated carbonyl compound, it can be susceptible to Michael addition by the phosphonate carbanion or other nucleophiles present in the reaction mixture.
-
Causality: The newly formed α,β-unsaturated system is an excellent Michael acceptor.
-
Troubleshooting Protocol:
-
Use Stoichiometric Amounts of Reagents: Avoid using a large excess of the phosphonate reagent.
-
Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the product from reacting further.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of base affect the stereoselectivity of the Horner-Wadsworth-Emmons reaction?
The choice of base, along with the cation, can significantly influence the E/Z selectivity of the HWE reaction. Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[1][2] However, certain conditions can be employed to favor the (Z)-alkene.
-
For (E)-Selectivity: Strong bases with sodium or potassium counterions, such as NaH, NaHMDS, or KHMDS, typically provide high (E)-selectivity.[3] The use of magnesium-based reagents, like isopropylmagnesium bromide, has also been shown to strongly favor the (E)-isomer.[3]
-
For (Z)-Selectivity (Still-Gennari Modification): To achieve high (Z)-selectivity, modified phosphonates with electron-withdrawing groups on the phosphorus (e.g., bis(2,2,2-trifluoroethyl)phosphonates) are used in combination with strong, non-coordinating bases like KHMDS in the presence of a crown ether (e.g., 18-crown-6).[5] This modification kinetically favors the formation of the (Z)-alkene.[5]
| Condition | Typical Outcome | Rationale |
| NaH, KHMDS, t-BuOK | High (E)-selectivity | Thermodynamic control |
| iPrMgBr | High (E)-selectivity | Stable magnesium phosphonoenolate intermediate |
| Still-Gennari (e.g., (CF₃CH₂O)₂P(O)CH₂CO₂Et + KHMDS/18-crown-6) | High (Z)-selectivity | Kinetic control due to destabilization of the transition state leading to the (E)-isomer |
Q2: My phosphonate reagent is not commercially available. What is the standard procedure for its synthesis?
The most common method for synthesizing phosphonate reagents is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.
-
Experimental Protocol: Michaelis-Arbuzov Reaction
-
Combine the alkyl halide (1.0 eq) and trialkyl phosphite (1.1-1.5 eq).
-
Heat the mixture, typically at 100-150 °C, for several hours. The reaction can be monitored by the disappearance of the starting materials (TLC or GC).
-
After the reaction is complete, remove the excess trialkyl phosphite and the alkyl halide byproduct by distillation under reduced pressure to obtain the desired phosphonate.
-
Q3: How can I effectively purify my product from the phosphate byproduct?
A key advantage of the HWE reaction over the Wittig reaction is the water-solubility of the phosphate byproduct, which simplifies purification.[2]
-
Purification Protocol:
-
Quench the Reaction: After the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Liquid-Liquid Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[1] The organic product will move into the organic layer, while the phosphate salt will remain in the aqueous layer.
-
Wash the Organic Layer: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: If necessary, further purify the product by flash column chromatography.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low yields in the HWE reaction.
Caption: Troubleshooting workflow for low HWE reaction yields.
References
-
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(2), 15414-15435. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Jasiński, M., & Rączak, J. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7059. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 744-773. [Link]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Phosphonate Byproducts
Welcome to the Technical Support Center for troubleshooting the removal of phosphonate byproducts from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges involving phosphonic acids and their derivatives.
Introduction
Phosphonic acids and their related compounds are notorious for their challenging purification due to their high polarity, low volatility, and tendency to be hygroscopic, often resulting in oils or sticky solids.[1][2] This guide provides a structured approach to tackling these issues, organized by the most common purification techniques.
I. Troubleshooting Crystallization and Precipitation
Crystallization is often the most direct method for purifying phosphonic acids, but it can be fraught with difficulties.[3] This section addresses common problems encountered during crystallization and precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My phosphonic acid is a persistent oil or sticky solid and won't crystallize. What should I do?
This is a very common issue, often due to the hygroscopic nature of phosphonic acids or the presence of residual solvents.[1]
Answer:
-
Initial Strategy: Co-evaporation and High Vacuum. Ensure all volatile impurities and solvents are removed. Co-evaporating with a solvent like toluene or acetonitrile can help azeotropically remove residual water and other tenacious solvents. Following this with drying under a high vacuum is crucial.
-
Solvent System Screening. If the product remains an oil, a systematic screen of solvent/anti-solvent systems is the next logical step.
-
For polar phosphonic acids: Dissolve the compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, water) and then slowly add a less polar anti-solvent (e.g., acetone, acetonitrile, diethyl ether, or hexane) until turbidity persists.[1]
-
For amphiphilic phosphonic acids (containing long alkyl chains): These may be soluble in less polar solvents like n-hexane or ether, from which they can sometimes be crystallized by cooling.[1]
-
-
Lyophilization (Freeze-Drying). For highly water-soluble phosphonic acids, lyophilization from water can yield a solid powder. However, this may be amorphous. Using tert-butanol instead of water for lyophilization can sometimes produce a more manageable fluffy foam instead of a sticky substance.[1]
Question 2: I've tried various solvent systems without success. Are there other approaches to induce crystallization?
Answer:
Yes, converting the phosphonic acid to a salt can significantly alter its crystallization properties, often leading to well-defined crystalline solids.[1]
-
pH Adjustment for Salt Formation.
-
Monosodium Salts: Adjusting the pH of an aqueous solution of the phosphonic acid to approximately 3.5-4.5 with sodium hydroxide can facilitate the crystallization of the monosodium salt, which is often less hygroscopic and more crystalline than the free acid.[1]
-
Amine Salts: The use of amines to form salts is a powerful technique. Dicyclohexylamine is a classic choice for crystallizing phosphonic acids.[1] Triethylamine can also be used to form triethylammonium salts, which can then be precipitated.[1]
-
Workflow for Troubleshooting Crystallization
The following diagram outlines a systematic approach to troubleshooting the crystallization of phosphonic acids.
Caption: A decision-making workflow for troubleshooting phosphonic acid crystallization.
Protocol: Salt Formation and Crystallization of a Phosphonic Acid
This protocol describes a general method for converting a problematic oily phosphonic acid into a crystalline sodium salt.
Materials:
-
Crude phosphonic acid
-
1 M Sodium hydroxide (NaOH) solution
-
Methanol
-
Acetone
-
pH paper or pH meter
Procedure:
-
Dissolve the crude phosphonic acid in a minimal amount of water or methanol.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
Adjust the pH to between 3.5 and 4.5.[1] This range often favors the formation of the monosodium salt.
-
If the salt precipitates directly from the solution, it can be filtered. If not, proceed to the next step.
-
Slowly add an anti-solvent such as acetone or ethanol to the solution until it becomes cloudy.[1]
-
Stir the mixture for 30-60 minutes. You may need to gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Allow the mixture to stand, preferably in a refrigerator, for several hours or overnight to allow for complete crystallization.
-
Collect the crystalline solid by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
II. Navigating Chromatographic Purification
Due to the high polarity of phosphonic acids, standard silica gel chromatography is often ineffective.[3][4] This section provides guidance on more suitable chromatographic techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: Why is my phosphonic acid just smearing on the silica gel TLC plate or column?
Answer:
Phosphonic acids are highly polar and acidic, leading to very strong interactions with the polar stationary phase of silica gel. This results in poor mobility and significant tailing (smearing).
-
Purify the Precursor: The most common and effective strategy is to purify the phosphonate ester (e.g., diethyl or dimethyl phosphonate) precursor before hydrolysis to the phosphonic acid.[4] These esters are significantly less polar and are readily purified by standard silica gel chromatography.
-
Alternative Stationary Phases: If you must chromatograph the free acid, consider using reversed-phase silica (C18). This requires using polar mobile phases, such as water/methanol or water/acetonitrile mixtures, often with a pH modifier like formic acid or acetic acid.[3][4]
-
Ion-Exchange Chromatography: Strong anion-exchange chromatography is another powerful technique for purifying phosphonic acids. The charged phosphonate group binds to the resin and can be eluted by increasing the salt concentration or by using a buffer with a decreasing pH, such as aqueous formic acid.[1]
Data Summary: Chromatographic Options
| Technique | Stationary Phase | Typical Mobile Phase | Suitability for Phosphonic Acids | Key Considerations |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Poor for free acids; Excellent for ester precursors | Strong, irreversible binding of free acids.[3][4] |
| Reversed-Phase Chromatography (RP-HPLC) | C18-functionalized Silica | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Good | Limited to preparative scale due to cost and throughput.[4] |
| Ion-Exchange Chromatography (IEX) | Strong Anion Exchange (e.g., Dowex) | Aqueous buffers (e.g., formic acid, ammonium formate) | Very Good | Effective for separating charged molecules from neutral impurities.[1][5] |
III. Liquid-Liquid Extraction Strategies
Liquid-liquid extraction can be a useful, scalable technique for the initial cleanup of reaction mixtures containing phosphonic acids, leveraging their pH-dependent solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4: How can I use extraction to separate my phosphonic acid from neutral organic byproducts?
Answer:
The key is to manipulate the charge state of the phosphonic acid by adjusting the pH of the aqueous phase.
-
Extraction Principle:
-
At low pH (acidic conditions): The phosphonic acid will be in its neutral, protonated form (R-PO(OH)₂). In this state, it will be more soluble in organic solvents.
-
At high pH (basic conditions): The phosphonic acid will be deprotonated to its anionic salt form (e.g., R-PO(O⁻)₂²⁻). This highly charged species will be much more soluble in the aqueous phase.
-
-
Practical Application:
-
Dissolve your crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with an aqueous basic solution (e.g., 1 M NaOH, saturated sodium bicarbonate). The deprotonated phosphonate salt will move into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separate the layers. The aqueous layer now contains your phosphonate salt.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to re-protonate the phosphonic acid.
-
Extract the acidified aqueous layer with an organic solvent to recover your purified phosphonic acid in the organic phase.
-
Workflow for Extractive Purification
Caption: A step-by-step workflow for the purification of phosphonic acids using liquid-liquid extraction.
IV. Analytical Methods for Purity Assessment
Confirming the successful removal of byproducts is as critical as the purification itself.
Frequently Asked Questions (FAQs)
Question 5: What are the best analytical techniques to confirm the purity of my phosphonic acid?
Answer:
A combination of techniques is often necessary for full characterization and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most direct method for observing phosphorus-containing species. Each unique phosphonate compound will give a distinct signal, allowing for the identification and relative quantification of impurities.
-
¹H and ¹³C NMR: Essential for confirming the overall structure of your target molecule and identifying any non-phosphorus-containing impurities.
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Using a reversed-phase column with a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) can provide a quantitative measure of purity.[6]
-
References
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. Available at: [Link]
-
Phosphonates. Hach. Available at: [Link]
-
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2154–2193. Available at: [Link]
-
Metcalf, W. W., & van der Donk, W. A. (2009). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Biological Chemistry, 284(40), 26855–26859. Available at: [Link]
-
Knepper, T. P. (2020). Detecting traces of phosphonates. Wiley Analytical Science. Available at: [Link]
- Lanter, J. M. (2007). Methods for the preparation of phosphonic acid derivatives. Google Patents.
-
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2154–2193. Available at: [Link]
- Purification and preparation of phosphorus-containing compounds. (2011). Google Patents.
-
Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. (2025). ResearchGate. Available at: [Link]
-
Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. (n.d.). MDPI. Available at: [Link]
-
Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). (2021). MDPI. Available at: [Link]
-
Phosphonate. (n.d.). Wikipedia. Available at: [Link]
-
The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020). Beilstein Journal of Organic Chemistry, 16, 1436–1444. Available at: [Link]
-
Separation and extraction application list for porous metal phosphonates. (n.d.). ResearchGate. Available at: [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2011). The Journal of Organic Chemistry, 76(8), 2785–2791. Available at: [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega, 6(42), 28213–28219. Available at: [Link]
-
Organic Phosphonates in Detergents: An Unrecognized Source of Glyphosate and Disruptive Factor in Wastewater Treatment. (2025). Wasser 3.0. Available at: [Link]
-
The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020). Beilstein Journal of Organic Chemistry, 16, 1436–1444. Available at: [Link]
-
Synthesis of phosphonic acid derivatives by oxidative activation of phosphinate esters. (1991). The Journal of Organic Chemistry, 56(2), 733–740. Available at: [Link]
-
Table 1: Deprotection of phosphonates 1b–7b obtained with the following... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of phosphonate salt not working. (2015). Chemistry Stack Exchange. Available at: [Link]
-
Phosphonate. (2015). YouTube. Available at: [Link]
-
Analysis of phosphate esters in plant material. Extraction and purification. (1971). Biochemical Journal, 124(4), 781–791. Available at: [Link]
-
Green phosphonate chemistry – Does it exist?. (2024). RSC Publishing. Available at: [Link]
-
Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. (2021). RSC Advances, 11(60), 38167–38174. Available at: [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014). ResearchGate. Available at: [Link]
-
Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. (2007). Separation and Purification Technology, 55(2), 212–216. Available at: [Link]
-
Removal of phosphorus from phosphonate-loaded industrial wastewaters via precipitation/flocculation. (2025). ResearchGate. Available at: [Link]
-
(PDF) Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Improving E/Z selectivity in olefination reactions
Technical Support Center: Olefination Reactions
Welcome to the technical support hub for olefination reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and control the stereochemical outcome of their alkene syntheses. Here, we address common challenges and provide expert-driven solutions for improving E/Z selectivity in cornerstone olefination reactions.
Frequently Asked Questions (FAQs)
FAQ 1: I'm getting a low Z:E ratio in my Wittig reaction. How can I increase Z-alkene formation?
This is a classic challenge, and the outcome is fundamentally tied to the stability of your phosphorus ylide. For high Z-selectivity, the reaction should be kinetically controlled, favoring the formation of a cis-oxaphosphetane intermediate that rapidly collapses to the Z-alkene.
Core Principles for Maximizing Z-Selectivity:
-
Use Unstabilized Ylides: Ylides lacking an adjacent electron-withdrawing group (e.g., those derived from simple alkyl phosphonium salts) are highly reactive and favor the kinetic pathway.
-
Employ Salt-Free Conditions: The presence of lithium salts, often from n-butyllithium used for deprotonation, can coordinate with the betaine intermediate, leading to equilibration and increased E-alkene formation. Using a salt-free ylide generation method, such as deprotonation with sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS), is crucial.
-
Lower the Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) slows down the rate of betaine equilibration and reversal, trapping the kinetically formed cis-oxaphosphetane.
-
Choose Aprotic, Non-Polar Solvents: Solvents like THF, toluene, or diethyl ether are preferred as they do not stabilize the intermediates, thus promoting rapid and irreversible collapse to the Z-alkene.
Troubleshooting Workflow for Increasing Z-Selectivity
Caption: Decision workflow for troubleshooting poor Z-selectivity in Wittig reactions.
FAQ 2: My Horner-Wadsworth-Emmons (HWE) reaction is giving me E/Z mixtures. How can I maximize the E-selectivity?
The Horner-Wadsworth-Emmons reaction is renowned for its high E-selectivity, which arises from thermodynamic control. The key is to ensure the intermediates have every opportunity to equilibrate to the most stable anti-oxaphosphetane precursor.
Key Factors for Maximizing E-Selectivity:
-
Phosphonate Choice: Standard phosphonates like triethyl phosphonoacetate are designed for high E-selectivity. The steric bulk of the phosphonate group influences the thermodynamic preference.
-
Base and Cation: A weaker base like NaH or K₂CO₃ is often sufficient and promotes equilibration. The nature of the cation is critical; Li⁺ ions can chelate and reduce selectivity, whereas Na⁺ and K⁺ are generally preferred. Using a base like NaH in an aprotic solvent like THF is a standard condition for high E-selectivity.
-
Solvent: Protic solvents can interfere with the mechanism. Anhydrous aprotic solvents like THF or DME are strongly recommended to facilitate the desired thermodynamic equilibration.
-
Temperature: Allowing the reaction to warm to room temperature ensures that the intermediates have enough energy to equilibrate to the more stable anti-configuration, which leads directly to the E-alkene.
Comparative Data: Effect of Conditions on HWE E-selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp (°C) | E:Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >98:2 |
| Triethyl phosphonoacetate | Benzaldehyde | LiCl, DBU | CH₃CN | 25 | >95:5 |
| Trimethyl phosphonoacetate | Cyclohexanecarboxaldehyde | K₂CO₃ | Toluene | 80 | >95:5 |
This table summarizes typical outcomes and is for illustrative purposes.
FAQ 3: I need to synthesize a Z-alkene, but my substrate requires a stabilized ylide. What are my options?
This is a common scenario where the standard Wittig or HWE reactions are not suitable. For Z-olefins from stabilized phosphorus reagents, a modified HWE approach is the most effective strategy.
The Still-Gennari Modification:
This modification of the HWE reaction is the premier method for producing Z-alkenes from stabilized phosphonates. It relies on kinetic control by altering the electronics and sterics of the phosphonate reagent.
Mechanism of Action: The key innovation is the use of electron-withdrawing groups (e.g., trifluoroethyl) on the phosphonate ester. These groups increase the acidity of the adjacent C-H bond and enhance the electrophilicity of the phosphorus atom. This modification, combined with strong, non-chelating bases and low temperatures, kinetically favors the formation of the syn-oxaphosphetane intermediate, which rapidly collapses to the Z-alkene.
Protocol for Still-Gennari Z-Olefination:
-
Reagent: Use bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.
-
Base: Employ a strong base with a potassium counterion, such as potassium hexamethyldisilazide (KHMDS), to facilitate rapid deprotonation without chelation.
-
Additives: The reaction is often run in the presence of a crown ether (e.g., 18-crown-6) to sequester the potassium cation, further preventing any reversion or equilibration of the intermediates.
-
Conditions: Perform the reaction in a suitable solvent like THF at -78 °C.
Mechanistic Comparison: HWE vs. Still-Gennari
Caption: Contrasting pathways for standard HWE (E-selective) and Still-Gennari (Z-selective) reactions.
Troubleshooting Guide: Advanced Protocols
Protocol 1: The Schlosser Modification of the Wittig Reaction for High Purity E-Alkenes
While unstabilized ylides typically yield Z-alkenes, the Schlosser modification cleverly inverts this selectivity to produce E-alkenes with very high isomeric purity. It involves trapping the initial betaine intermediate and forcing its equilibration to the more stable trans-betaine.
Step-by-Step Methodology:
-
Initial Ylide Formation: Generate the phosphorus ylide from its corresponding phosphonium salt using a strong base like n-butyllithium (nBuLi) in an aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
Aldehyde Addition: Add the aldehyde to the ylide solution at -78 °C. At this stage, a mixture of syn- and anti-betaines is formed, with the syn-betaine (leading to the Z-alkene) typically predominating.
-
Betaine Trapping and Equilibration: Add a second equivalent of nBuLi at low temperature. This deprotonates the carbon alpha to the phosphorus atom, forming a β-oxido ylide. Allowing this intermediate to warm (e.g., to -30 °C) facilitates equilibration to the thermodynamically more stable anti-β-oxido ylide.
-
Protonation and Elimination: Cool the solution back to -78 °C and add a proton source (e.g., tert-butanol). This protonates the β-oxido ylide to form the anti-betaine, which then eliminates triphenylphosphine oxide upon warming to room temperature to yield the pure E-alkene.
References
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
The Wittig Reaction. University of Liverpool, ChemTube3D. [Link]
-
Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
14.11: The Wittig and Horner-Wadsworth-Emmons Reactions. Chemistry LibreTexts. [Link]
-
Still-Gennari Olefination. Organic Chemistry Portal. [Link]
Technical Support Center: Purification of Alkenes from Phosphonate Impurities
Welcome to the Technical Support Center for alkene purification. This guide is designed for researchers, scientists, and drug development professionals who utilize phosphonate-based olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, and face the subsequent challenge of purifying the desired alkene product. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying principles and troubleshooting insights to ensure the successful isolation of your target molecules.
The Horner-Wadsworth-Emmons reaction is a cornerstone of synthetic chemistry for producing alkenes, often with high stereoselectivity (predominantly E-alkenes).[1][2] A key advantage over the traditional Wittig reaction is that its phosphorus byproduct, a dialkylphosphate salt, is generally water-soluble, which should, in theory, simplify purification.[3][4] However, in practice, removing this byproduct can be challenging, leading to issues with product purity, crystallization, and downstream applications. This guide provides a structured approach to tackling these purification challenges head-on.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the nature of phosphonate impurities and general purification strategies.
Q1: What is the primary phosphonate impurity I need to remove after a Horner-Wadsworth-Emmons (HWE) reaction?
The HWE reaction generates an alkene and a dialkylphosphate salt as a byproduct.[1] The exact structure depends on the phosphonate reagent and base used, but a common example is lithium diethyl phosphate when using diethylphosphonate and an organolithium base.[5] Unlike the triphenylphosphine oxide from a Wittig reaction, this salt is highly polar and designed to be water-soluble.[2][3]
Q2: If the byproduct is water-soluble, why is it often difficult to remove?
Several factors can complicate its removal. The dialkylphosphate salt can be a sticky, oily, or solid substance with variable solubility.[5] It may be partially soluble in both organic and aqueous phases, which can lead to the formation of persistent emulsions during aqueous workups.[5] Furthermore, if the desired alkene product has some polarity, it may co-migrate with the phosphonate impurity during chromatography or co-precipitate during crystallization.
Q3: What are the main methods for purifying alkenes from these byproducts?
The primary purification strategies are:
-
Aqueous Extraction (Workup): The first and most common step, designed to remove the bulk of the water-soluble salt.[1][3] This is often enhanced with a dilute base to ensure the byproduct is in its more soluble salt form.[5]
-
Flash Column Chromatography: A highly effective method for separating compounds based on polarity. It is particularly useful for removing residual phosphonate impurities from alkene products that are oils or difficult to crystallize.[6][7]
-
Crystallization/Recrystallization: An excellent technique for purifying solid alkene products.[8][9] When successful, it can provide very high purity by excluding impurities from the crystal lattice as it forms.[10]
Q4: How do I choose the best purification method for my specific experiment?
The choice depends on the scale of your reaction, the physical properties of your alkene product (solid vs. oil), and the purity required. The following decision tree provides a general workflow for selecting an appropriate strategy.
Q5: How can I detect residual phosphonate impurities in my final product?
Several analytical techniques can be used:
-
¹H NMR Spectroscopy: Look for the characteristic multiplets of the alkyl groups (e.g., ethyl, methyl) on the phosphonate ester. These often appear in the 1.0-1.5 ppm (CH₃) and 3.5-4.5 ppm (CH₂) regions and can integrate to a non-stoichiometric ratio relative to your product signals.
-
³¹P NMR Spectroscopy: This is the most direct and sensitive method. A peak in the phosphorus NMR spectrum confirms the presence of phosphorus-containing impurities.
-
LC-MS: Liquid chromatography-mass spectrometry can separate the alkene from the impurity and provide a mass signal corresponding to the phosphonate byproduct.[11] This is especially useful for tracking impurities during the purification process.[12]
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems encountered during the purification process.
Problem: My initial aqueous workup isn't removing the phosphonate byproduct.
-
Causality: A simple water wash may be insufficient if the byproduct is not fully ionized or if the pH of the aqueous layer is not optimal for its solubility. The salt may be only partially soluble, behaving like a soap.[5]
-
Solution: Use a Dilute Basic Wash. Perform the extraction with a 5-10% aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[5] The base deprotonates the phosphate byproduct, forming a more water-soluble salt that partitions more effectively into the aqueous layer.[5] Avoid strong bases like NaOH if your product is base-sensitive.
Problem: I'm observing a persistent emulsion during my extraction.
-
Causality: Emulsions are common when the phosphonate byproduct acts as a surfactant, failing to cleanly partition between the organic and aqueous layers.[5] This is exacerbated by vigorous shaking.
-
Solutions:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components.[5]
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth). The fine, porous structure of the Celite can help break the microscopic droplets that form the emulsion.[5]
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.[5]
-
Patience and Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. Allow the funnel to stand undisturbed for an extended period to allow the layers to separate.
-
Problem: My alkene is not crystallizing, or it's "oiling out."
-
Causality: Residual phosphonate impurities can act as "crystallization inhibitors," disrupting the formation of a regular crystal lattice. "Oiling out" occurs when the solid comes out of solution above its melting point, often due to impurities depressing the melting point or interfering with crystal formation.
-
Solutions:
-
Improve Purity First: The most reliable solution is to enhance the purity of the crude material before attempting crystallization. Run a quick filtration through a short plug of silica gel with a non-polar solvent to remove the highly polar phosphonate.
-
Optimize Crystallization Solvent: Experiment with different solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but very soluble when hot.[9] Common systems include hexane/ethyl acetate, ethanol/water, and toluene/heptane.[13]
-
Slow Cooling & Seeding: Allow the hot solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer.[14] If you have a small amount of pure solid, add a "seed crystal" to initiate crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also create nucleation sites.[14]
-
Problem: Column chromatography is not separating my alkene from the phosphonate impurity.
-
Causality: This can happen if the polarity of your alkene is very similar to that of the phosphonate byproduct or if you are using an inappropriate solvent system. The highly polar phosphonate can also streak down the column if not properly handled.
-
Solutions:
-
Dry Loading: Do not load your sample onto the column dissolved in a strong solvent. Instead, pre-adsorb the crude material onto a small amount of silica gel or Celite.[15] To do this, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures that the compounds start as a narrow, concentrated band, leading to better separation.
-
Optimize the Eluent System: Use TLC to find a solvent system where your alkene has an Rf value of ~0.3-0.4, and the phosphonate byproduct stays at the baseline (Rf = 0). Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding ethyl acetate, ether, or acetone.
-
Consider a Different Stationary Phase: If your compound is unstable on silica gel (which is acidic), you can try using alumina (neutral or basic) or a deactivated silica gel.[7]
-
Data Presentation: Comparison of Purification Methods
The table below summarizes the key characteristics of the primary purification methods to help you select the most appropriate technique.
| Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning between immiscible organic and aqueous phases based on polarity and solubility.[3] | Initial, large-scale removal of the bulk of water-soluble byproducts. | Fast, inexpensive, scalable, removes most of the polar impurity.[4] | May not achieve high purity, risk of emulsions[5], potential for product loss if the product has some water solubility. |
| Flash Chromatography | Adsorption onto a solid stationary phase (e.g., silica gel) and differential elution with a mobile phase.[15] | Purifying oils or solids that fail to crystallize; separating E/Z isomers[6]; achieving high purity. | High resolution, applicable to a wide range of compounds, provides excellent separation when optimized. | More time-consuming and costly (solvents, silica), potential for product decomposition on the stationary phase.[7] |
| Crystallization | Differential solubility of the product and impurities in a solvent at varying temperatures.[8] | Purifying solid products that are the major component of the crude mixture.[10] | Can yield very high-purity material, relatively inexpensive, scalable. | Only applicable to solids, can be difficult to initiate[9], significant product loss in the mother liquor is possible. |
Experimental Protocols & Workflows
Protocol 1: Enhanced Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Add a 5% aqueous solution of sodium carbonate (Na₂CO₃). Use a volume approximately equal to the organic layer.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[5]
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with the Na₂CO₃ solution one more time.
-
Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine) to help remove residual water and break any minor emulsions.[5]
-
Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography Workflow
The following diagram outlines the key steps in performing flash column chromatography for alkene purification.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Removal of Phosphate Byproducts in Horner-Wadsworth-Emmons Reactions.
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
-
Crochet, A. Guide for crystallization. University of Fribourg. [Link]
-
Wiley Analytical Science. (2020). Detecting traces of phosphonates. [Link]
-
Nichols, L. (2021). Crystallization, Small Scale. [Link]
-
Chemistry LibreTexts. (2022). 3: Crystallization. [Link]
-
Chromatography Today. (2022). Easy purification of isomers with prepacked glass columns. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Waters Corporation. (2022). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chromatography [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To [chem.rochester.edu]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. lcms.cz [lcms.cz]
- 13. Purification [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: The Effect of Temperature on HWE Reaction Outcomes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Horner-Wadsworth-Emmons (HWE) reaction. Here, we will explore one of the most critical, yet sometimes overlooked, parameters in your experimental setup: temperature . Understanding and controlling reaction temperature is paramount for optimizing yield, ensuring reproducibility, and, most importantly, dictating the stereochemical outcome (E/Z selectivity) of your alkene product.
This resource is structured into two main sections: a Troubleshooting Guide for specific issues you may encounter and a Frequently Asked Questions (FAQs) section for more foundational knowledge.
Troubleshooting Guide
This section addresses common problems encountered during the HWE reaction where temperature is a key diagnostic and corrective tool.
Problem 1: Poor E/Z Selectivity in My Standard HWE Reaction
Q: My HWE reaction is producing a mixture of E- and Z-alkenes, but I need to favor the E-isomer. How can I use temperature to improve my selectivity?
A: This is a classic HWE optimization problem. The formation of the E-alkene is typically under thermodynamic control. The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is often reversible, allowing the intermediates to equilibrate to the more stable anti-oxaphosphetane, which then eliminates to form the E-alkene.[1][2] Temperature plays a direct role in this equilibrium.
Causality & Strategy:
-
At Low Temperatures (-78 °C to 0 °C): The reversibility of the initial addition may be suppressed. If the kinetic (syn) adduct forms faster and doesn't have enough thermal energy to revert and equilibrate, you might see a decrease in E-selectivity.
-
At Higher Temperatures (0 °C to Room Temperature or higher): Increasing the temperature provides the necessary energy to ensure the initial addition is reversible.[1] This allows the system to reach thermodynamic equilibrium, favoring the more stable intermediate that leads to the E-alkene. Therefore, higher reaction temperatures generally favor the formation of the (E)-isomer.[1][3]
Step-by-Step Optimization Protocol:
-
Establish a Baseline: Run your standard reaction and carefully determine the E/Z ratio using ¹H NMR or GC analysis.
-
Set Up Parallel Reactions: Prepare 3-4 identical reactions. The only variable should be the temperature at which the aldehyde is added and the reaction is stirred.
-
Temperature Screening:
-
Reaction A: -78 °C (Dry ice/acetone bath)
-
Reaction B: 0 °C (Ice/water bath)
-
Reaction C: 23 °C (Room temperature)
-
Reaction D (Optional): 40-50 °C (Heated oil bath), if substrates are stable.
-
-
Execution:
-
Dissolve the phosphonate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cool the solution to the target temperature.
-
Add the base (e.g., NaH) and stir for 30-60 minutes to ensure complete deprotonation.[4]
-
Slowly add the aldehyde.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
-
Analysis: Work up each reaction identically. Analyze the crude product from each experiment to determine the E/Z ratio and yield. This will reveal the optimal temperature for E-selectivity.
Problem 2: My Still-Gennari Modification for Z-Alkenes is Not Selective
Q: I'm using the Still-Gennari modification to obtain a Z-alkene, but I'm getting significant amounts of the E-isomer. My protocol says to run the reaction at -78 °C. Is this always optimal?
A: Not necessarily. While the classic Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a strong, dissociating base (like KHMDS with 18-crown-6), typically requires very low temperatures (-78 °C) to achieve high Z-selectivity, this is not a universal rule for all Z-selective modifications.[2][5]
Causality & Strategy: The Z-selectivity in these reactions arises from kinetic control. The electron-withdrawing groups on the phosphonate accelerate the elimination step, making the initial addition effectively irreversible.[2][6] The stereochemistry is thus determined by the kinetically favored syn-oxaphosphetane intermediate.
However, the deprotonation of the phosphonate itself is temperature-dependent.
-
Too Low Temperature: If the temperature is too low (e.g., -78 °C), the deprotonation of the phosphonate by the base might be slow or incomplete.[7][8] This can lead to a sluggish reaction and poor yields.
-
Optimal "Low" Temperature: Recent studies have shown that for some modified Still-Gennari reagents, slightly higher temperatures (e.g., -20 °C) can provide a sweet spot, allowing for efficient deprotonation while still maintaining excellent Z-selectivity and improving yields.[7] Running the reaction at a lower temperature may favor Z-selectivity but can decrease the overall yield.[7]
Troubleshooting Workflow:
Below is a logical workflow for troubleshooting your Z-selective HWE reaction.
Caption: Workflow for optimizing temperature in Z-selective HWE reactions.
Problem 3: My Reaction Yield is Low or the Reaction Stalls
Q: I've set up my HWE reaction, but the starting material is not being consumed, or the yield is very poor. Could temperature be the cause?
A: Yes, temperature is a critical factor for reaction rate and completion. While stereoselectivity is often the primary focus, ensuring the reaction proceeds to completion is fundamental.
Causality & Strategy:
-
Activation Energy: Every reaction must overcome an activation energy barrier. The nucleophilic addition of the phosphonate carbanion to the carbonyl is the rate-limiting step.[1] If the reaction temperature is too low, the reactants may not have sufficient kinetic energy to overcome this barrier, leading to a stalled or extremely slow reaction.
-
Deprotonation: As mentioned previously, the initial deprotonation of the phosphonate is temperature-dependent. Using a strong base like NaH at very low temperatures can result in incomplete carbanion formation.[7]
-
Solubility: At very low temperatures, reagents may have poor solubility, effectively lowering their concentration in the solution and slowing the reaction rate.
Troubleshooting Steps:
-
Confirm Deprotonation: Before adding your aldehyde, ensure the phosphonate is fully deprotonated. For NaH, this may require stirring at 0 °C or even room temperature for a period before cooling for the aldehyde addition.
-
Increase Temperature Post-Addition: A common and effective strategy is to add the carbonyl compound at a low temperature (e.g., -78 °C to 0 °C) to control the initial addition and selectivity, and then allow the reaction to warm to room temperature.[3] This provides the thermal energy needed to drive the reaction to completion.
-
Refluxing Conditions: For particularly unreactive or sterically hindered substrates (especially ketones), warming the reaction to the reflux temperature of the solvent (e.g., THF, ~66 °C) may be necessary to achieve a reasonable yield.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between temperature and E/Z selectivity in a standard HWE reaction?
A1: In a standard HWE reaction (using non-modified phosphonates like triethyl phosphonoacetate), there is a direct correlation: higher temperatures favor the E-alkene . A study by Thompson and Heathcock systematically showed that for the reaction of methyl 2-(dimethoxyphosphoryl)acetate, reaction at 23 °C gave higher E-selectivity than at -78 °C.[1] This is because higher temperatures promote the reversibility of the initial addition step, allowing the reaction to proceed under thermodynamic control to form the more stable E-product.[1]
| Temperature (°C) | Typical Outcome for Standard HWE | Rationale |
| -78 °C | Potentially lower E-selectivity, slower reaction | Kinetic control may dominate; insufficient energy for equilibration. |
| 0 °C | Good balance of rate and selectivity | Often a good starting point for optimization. |
| 23 °C (RT) | Generally higher E-selectivity | Sufficient energy for thermodynamic equilibrium.[1] |
| > 23 °C (Heated) | Often highest E-selectivity, faster reaction | Ensures thermodynamic control, useful for hindered substrates. |
Q2: Why do Still-Gennari modifications require low temperatures for Z-selectivity?
A2: The Still-Gennari modification relies on kinetic control.[2] The highly electron-withdrawing groups (e.g., trifluoroethyl) on the phosphonate reagent make the phosphate a better leaving group, which drastically accelerates the final elimination step.[6] This makes the entire process irreversible. The Z-selectivity is therefore determined by the initial, kinetically favored addition pathway. Low temperatures are used to minimize any side reactions and prevent any potential for equilibration that would erode the Z-selectivity.
Q3: Can temperature affect reactions with base-sensitive aldehydes?
A3: Absolutely. For aldehydes that are prone to enolization, self-condensation (aldol), or other side reactions under strongly basic conditions, temperature management is crucial. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is key. This is where conditions like the Masamune-Roush (using LiCl with a milder amine base) are valuable, as they can often be run effectively at or below room temperature, minimizing base-mediated degradation of sensitive substrates.[4]
Q4: Does the choice of cation (e.g., Li+, Na+, K+) interact with the temperature effect?
A4: Yes, the cation has a significant effect that works in concert with temperature. Studies have shown that for E-alkene formation, the selectivity follows the trend Li⁺ > Na⁺ > K⁺.[1] Lithium cations are thought to better coordinate the intermediates, enhancing the stability difference that leads to the E-product. However, for Z-selective Still-Gennari reactions, potassium salts (from KHMDS) are often used with a crown ether to create a "naked," highly reactive anion, which promotes the desired kinetic pathway.[5] The optimal temperature will depend on the complete system: phosphonate, base (and its cation), and solvent.
References
- Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction - Benchchem.
- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Horner-Wadsworth-Emmons Reaction Troubleshooting - Benchchem.
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - NIH. Available at: [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Who we serve. Available at: [Link]
-
Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of trimethyl phosphonoacetate with aldehydes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- A Comparative Guide to the E-selectivity of Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction - Benchchem.
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - ResearchGate. Available at: [Link]
-
An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters - MDPI. Available at: [Link]
-
Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde : r/Chempros - Reddit. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]
-
Optimization of the HWE reaction conditions a | Download Table - ResearchGate. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]
- Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction with Diethyl 4-(diphenylamino)benzylphosphonate - Benchchem.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asymmetric Horner-Wadsworth-Emmons (HWE) Reactions
Welcome to the technical support center for asymmetric Horner-Wadsworth-Emmons (HWE) reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective olefination. As a Senior Application Scientist, I've compiled this resource to address the common challenges encountered in the lab, with a particular focus on the critical issue of preventing epimerization at stereogenic centers alpha to the carbonyl group.
This guide is structured as a series of questions and answers, moving from fundamental concepts to advanced troubleshooting. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of stereochemical purity in my HWE reaction. What is the likely cause?
The most probable cause of diminished stereochemical purity when using α-chiral aldehydes or ketones in an HWE reaction is epimerization of the stereocenter adjacent to the carbonyl group. This occurs through the formation of an enol or enolate intermediate under basic conditions, which temporarily destroys the chiral center. Reprotonation can then occur from either face, leading to a mixture of diastereomers.
The basicity of the reaction medium, which is necessary for the deprotonation of the phosphonate reagent, is the primary driver of this undesired side reaction. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) can readily deprotonate the acidic α-proton of the aldehyde, leading to racemization or epimerization.[1][2]
Troubleshooting Guide: Preventing Epimerization
Q2: My α-chiral aldehyde is epimerizing with standard NaH conditions. What is the first thing I should try?
The most effective initial strategy is to switch to milder reaction conditions that are less likely to promote enolization of the aldehyde. The Masamune-Roush conditions are a widely adopted and highly effective alternative for base-sensitive substrates.[3][4][5]
These conditions utilize a weaker amine base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (TEA), in the presence of a lithium salt, typically lithium chloride (LiCl). The lithium cation is thought to play a crucial role by coordinating to both the phosphonate and the aldehyde, thereby facilitating the reaction under less basic conditions.[3][6]
Q3: How do the Masamune-Roush conditions work to prevent epimerization?
The genius of the Masamune-Roush protocol lies in its ability to generate the phosphonate anion in situ under conditions that are not basic enough to cause significant epimerization of the aldehyde. The mechanism is thought to involve the formation of a more reactive phosphonate species through coordination with the lithium cation, which increases the acidity of the α-proton on the phosphonate, allowing for deprotonation by a weaker base like DBU.
Caption: Comparison of epimerization and Masamune-Roush pathways.
Q4: I need to synthesize the (Z)-alkene, but the Still-Gennari conditions (KHMDS) are causing epimerization. What are my options?
This is a challenging scenario, as the Still-Gennari modification inherently relies on a strong, non-coordinating base (like KHMDS) and electron-withdrawing groups on the phosphonate to favor the kinetic (Z)-product.[7] If KHMDS is causing epimerization, you could try the following:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the reaction to proceed. This can sometimes slow the rate of epimerization relative to the olefination.
-
Inverse Addition: Add the aldehyde slowly to the pre-formed phosphonate anion at low temperature. This minimizes the time the aldehyde is exposed to the strong base before reacting.
-
Use a Modified Phosphonate: Ando and others have developed alternative Z-selective phosphonates, such as those with aryl oxide groups, that may be effective under slightly different conditions.
Q5: Can the choice of solvent or temperature impact the degree of epimerization?
Yes, both solvent and temperature play a significant role.
-
Temperature: Lowering the reaction temperature is almost always beneficial for minimizing epimerization. The activation energy for epimerization is often lower than that of the HWE reaction itself, so reducing the thermal energy of the system can disproportionately slow down the undesired side reaction.
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the base and the phosphonate anion. Aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) are standard. For Masamune-Roush conditions, MeCN is often preferred.
Data Summary: Effect of Base on Diastereoselectivity
The following table summarizes the impact of different bases on the diastereomeric ratio (d.r.) of the product in a hypothetical HWE reaction with an α-chiral aldehyde. Note that these are representative values and actual results will vary depending on the specific substrates.
| Base/Conditions | Solvent | Temperature (°C) | Typical (E:Z) Ratio | Diastereomeric Ratio (desired:epimer) |
| NaH | THF | 0 to 25 | >95:5 | 70:30 |
| KHMDS | THF | -78 | <10:90 | 85:15 |
| LiCl/DBU | MeCN | 0 to 25 | >95:5 | >98:2 |
| LiCl/TEA | MeCN | 0 to 25 | >95:5 | >95:5 |
Experimental Protocols
Protocol 1: General Procedure for the Masamune-Roush HWE Reaction to Prevent Epimerization
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Dry LiCl by heating under vacuum at >150 °C for at least 4 hours and store in a desiccator.
-
Use freshly distilled acetonitrile (MeCN) and DBU.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add LiCl (1.2 equivalents).
-
Add anhydrous MeCN (to make a final concentration of ~0.1-0.2 M with respect to the aldehyde).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the phosphonate reagent (1.1 equivalents) followed by the α-chiral aldehyde (1.0 equivalent).
-
Add DBU (1.1 equivalents) dropwise to the stirred suspension over 5-10 minutes.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to stir at 0 °C and monitor by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for Masamune-Roush HWE Protocol.
Analytical Methods for Determining Epimerization
Q6: How can I accurately determine the diastereomeric ratio of my product?
Accurate determination of the diastereomeric ratio is crucial for assessing the success of your reaction. The two most common methods are high-resolution ¹H NMR spectroscopy and chiral HPLC.
1. ¹H NMR Spectroscopy:
-
Principle: Diastereomers are distinct compounds and should have slightly different chemical shifts for at least some of their protons in the NMR spectrum.
-
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the purified product.
-
Identify a set of well-resolved signals corresponding to each diastereomer. Protons close to the newly formed double bond or the existing stereocenter are often good candidates.
-
Carefully integrate the chosen signals for each diastereomer.
-
The diastereomeric ratio (d.r.) is the ratio of the integration values.[8]
-
-
Expert Tip: Ensure that the chosen signals are fully relaxed between pulses for accurate integration. Using a longer relaxation delay (d1) in your acquisition parameters can improve accuracy.
2. Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: Chiral stationary phases (CSPs) can differentiate between stereoisomers, allowing for their separation. For diastereomers, a standard achiral column may suffice, but a chiral column is often more effective.
-
Procedure:
-
Develop a separation method using a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Screen different mobile phases (typically mixtures of hexane/isopropanol or other solvent systems) to achieve baseline separation of the diastereomers.[9][10]
-
Inject the purified product and integrate the peak areas of the two diastereomers.
-
The diastereomeric ratio is the ratio of the peak areas.
-
-
Expert Tip: If you are unsure which peak corresponds to which diastereomer, you may need to synthesize a reference standard or use 2D NMR techniques like NOESY to assign the stereochemistry.
References
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. PubMed. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Unexpected epimerization at C2 in the Horner–Wadsworth–Emmons reaction of chiral 2-substituted-4-oxopiperidines. Chemical Communications (RSC Publishing). [Link]
-
Masamune–Roush conditions for the Horner–Emmons reaction. Semantic Scholar. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
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(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. NIH. [Link]
-
Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines. PubMed. [Link]
-
Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. NIH. [Link]
-
Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate. [Link]
-
Masamune–Roush conditions for the Horner–Emmons reaction. ResearchGate. [Link]
-
Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link]
-
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. MDPI. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]
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Double Diastereoselection in Aldol Reactions Mediated by Dicyclohexylchloroborane between L-Erythrulose Derivatives and Chiral Aldehydes. The Felkin-Anh versus Cornforth Dichotomy. ResearchGate. [Link]
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Reactivity, chemoselectivity, and diastereoselectivity of the oxyfunctionalization of chiral allylic alcohols and derivatives in microemulsions: comparison of the chemical oxidation by the hydrogen peroxide/sodium molybdate system with the photooxygenation. PubMed. [Link]
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Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science (RSC Publishing). [Link]
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Technical Support Center: Scaling Up Horner-Wadsworth-Emmons Reactions
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this powerful olefination reaction from the bench to a larger scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you anticipate challenges and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of the Horner-Wadsworth-Emmons reaction for large-scale synthesis?
The HWE reaction is a cornerstone of modern organic synthesis for several reasons that are particularly advantageous on a larger scale.[1][2][3] Unlike the traditional Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[4][5] This heightened reactivity allows for the olefination of a broader range of aldehydes and even sterically hindered ketones.[6]
Perhaps the most significant advantage for process chemistry is the nature of the byproduct. The HWE reaction generates a dialkylphosphate salt, which is typically water-soluble.[4][7] This simplifies purification immensely, as the byproduct can often be removed with a simple aqueous extraction, a much more scalable and efficient process than the chromatographic removal of triphenylphosphine oxide from Wittig reactions.[1][7]
Q2: What are the critical safety considerations when moving from a lab-scale to a pilot-scale HWE reaction?
Scaling up any chemical reaction requires a thorough safety assessment, and the HWE reaction is no exception. The primary safety concern is the management of exothermic events.[8] The initial deprotonation of the phosphonate ester, especially when using a strong base like sodium hydride (NaH), can be highly exothermic.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8]
Key Safety Protocols:
-
Controlled Addition: Reagents, particularly the base and the aldehyde, should be added slowly and at a controlled rate to manage the reaction exotherm.[8]
-
Temperature Monitoring: Continuous and accurate temperature monitoring of the reaction mixture is crucial.
-
Cooling Capacity: Ensure that the cooling system of the reactor is sufficient to handle the heat generated by the reaction.
-
Quenching Procedure: Have a well-defined and tested quenching procedure in place to neutralize any reactive species in case of an emergency.
Q3: How does the choice of base influence a large-scale Horner-Wadsworth-Emmons reaction?
The choice of base is a critical parameter that affects the reaction's efficiency, stereoselectivity, and compatibility with sensitive functional groups.[4][9] While sodium hydride is a common and effective base, its use can be problematic for substrates that are not stable to strongly basic conditions.[1][5]
For base-sensitive substrates, milder conditions have been developed. The Masamune-Roush conditions, which employ lithium chloride and an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, are a popular alternative.[4][6][9] Rathke's conditions, using lithium or magnesium halides with triethylamine, also offer a milder approach.[4][9] For aldehydes prone to epimerization, very weak bases like lithium hexafluoroisopropoxide (LiHFI) have been shown to be effective.[10]
| Base | Typical Substrates | Advantages | Considerations for Scale-Up |
| Sodium Hydride (NaH) | Simple esters, ketones | High reactivity, readily available | Highly exothermic deprotonation, requires careful handling and addition.[1][8] |
| Lithium Chloride/DBU | Base-sensitive substrates | Milder conditions, good for complex molecules.[4][5] | DBU can be expensive, and its removal may require specific work-up procedures. |
| Potassium Carbonate (K2CO3) | Activated phosphonates | Inexpensive, mild base | May require longer reaction times or elevated temperatures. |
| Lithium Hydroxide (LiOH) | Protic solvents | Can be used in aqueous or alcoholic solvent systems.[11] | May not be suitable for all substrates. |
Q4: What are the common byproducts in an HWE reaction, and how can their removal be optimized on a larger scale?
The primary byproduct of the HWE reaction is a phosphate salt.[12] While generally water-soluble, its physical properties can vary, sometimes appearing as a sticky oil or solid that can complicate extractions.[12]
Strategies for Byproduct Removal:
-
Aqueous Extraction: The most common method involves partitioning the reaction mixture between an organic solvent and water.[7]
-
Basic Wash: If the phosphate salt is not readily extracted into neutral water, a wash with a dilute basic solution (e.g., 5-10% NaOH or K2CO3) can deprotonate the phosphate, increasing its water solubility.[12]
-
Brine Wash: To break up emulsions that can form during extraction, a wash with a saturated aqueous solution of sodium chloride (brine) is often effective.[12]
-
Filtration: In some cases, the phosphate salt may precipitate. Filtration through a pad of celite can be an effective removal method.[12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield is a common issue when scaling up a reaction. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Inactive Base: The base, especially sodium hydride, can lose activity if not stored under strictly anhydrous conditions.
-
Solution: Use a fresh batch of base or test the activity of the current batch on a small scale with a known reactive substrate.[13]
-
-
Incomplete Deprotonation: Insufficient deprotonation of the phosphonate will lead to unreacted starting material.
-
Solution: Ensure the reaction is performed under anhydrous conditions. Consider increasing the deprotonation time or using a slight excess of the base.[13]
-
-
Degradation of the Aldehyde/Ketone: Aldehydes, in particular, can be prone to oxidation or polymerization.
-
Solution: Use freshly distilled or purified carbonyl compounds.[13]
-
-
Incorrect Reaction Temperature: The HWE reaction can be temperature-sensitive.
-
Solution: If the reaction is sluggish, a moderate increase in temperature may improve the rate. Conversely, if side products are observed, lowering the temperature during the addition of the electrophile may be beneficial.[14]
-
Experimental Protocol: General Procedure for a Scale-Up HWE Reaction
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet is recommended. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) to establish anhydrous conditions.
-
Phosphonate Deprotonation: Charge the reactor with the phosphonate reagent and an anhydrous solvent (e.g., THF, DME).[1] Begin stirring and cool the mixture to the desired temperature (often 0 °C for NaH). Add the base portion-wise or via a dropping funnel at a rate that maintains the desired internal temperature.
-
Carbonyl Addition: Once deprotonation is complete, cool the reaction mixture (e.g., to 0 °C or -78 °C) and add the aldehyde or ketone solution dropwise, again controlling the addition rate to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or the desired reaction temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and carefully quench it by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride). Dilute with an appropriate organic solvent and water. Separate the layers.
-
Purification: Wash the organic layer with water and then brine to remove the phosphate byproduct and any residual water.[12] Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure. Further purification, if necessary, can be achieved by crystallization or distillation.[15]
Issue 2: Poor Stereoselectivity (E/Z Mixture)
The HWE reaction is renowned for its high (E)-selectivity.[4] However, achieving this selectivity can be dependent on several factors.
Factors Influencing Stereoselectivity:
-
Reaction Conditions: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[4][14]
-
Cation Effects: The choice of cation can influence stereoselectivity. Lithium salts often provide higher (E)-selectivity than sodium or potassium salts.[4]
-
Steric Hindrance: Increasing the steric bulk of the aldehyde can also enhance (E)-selectivity.[4]
-
Still-Gennari Modification for (Z)-Alkenes: If the (Z)-alkene is the desired product, the Still-Gennari modification can be employed.[4] This involves using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF).[4][16]
Issue 3: Difficult Byproduct Removal and Emulsions
While the phosphate byproduct is generally water-soluble, its physical characteristics can sometimes lead to purification challenges on a larger scale.
Troubleshooting Emulsions:
-
Add Brine: Adding a saturated solution of NaCl can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.[12]
-
Filter through Celite: Passing the entire emulsified mixture through a pad of Celite can help to separate the layers.[12]
-
Centrifugation: If the scale allows, centrifugation can be a very effective method for separating persistent emulsions.[12]
Visualizing the Workflow and Troubleshooting
General Workflow for Scaling Up an HWE Reaction
Caption: A generalized workflow for the scale-up of a Horner-Wadsworth-Emmons reaction.
Troubleshooting Decision Tree for HWE Scale-Up
Caption: A decision tree for troubleshooting common issues in scaling up HWE reactions.
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Application Notes and Protocols for the Removal of Phosphate Byproducts in Horner-Wadsworth-Emmons Reactions. Benchchem.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
- Horner-Wadsworth-Emmons Reaction. TCI AMERICA.
- workup procedure for Horner-Wadsworth-Eons reaction to remove phosphon
- (E)
- Challenges in scaling up the production of Diethyl hex-2-enedio
- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.
- Optimization of the HWE reaction conditions a.
- Technical Support Center: Horner-Wadsworth-Emmons Reaction Troubleshooting. Benchchem.
- Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction. Benchchem.
- Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. NIH.
- Purification of oily products in industrial chemistry. Reddit.
- An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing).
- Optimization of reaction conditions for the synthesis of 1.
- Use of Lithium Hexafluoroisopropoxide as a Mild Base for Horner−Wadsworth−Emmons Olefination of Epimerizable Aldehydes.
- Horner-Wadsworth-Emmons Reaction. NROChemistry.
- (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species.
- Question about Horner-Wadsworth-Emmons workup. Reddit.
- Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
- Horner-Wadsworth-Emmons Reaction. Tokyo Chemical Industry Co., Ltd. (APAC).
- Horner-Wadsworth-Emmons reaction. YouTube.
- 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. linkedin.com.
- Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. YouTube.
- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds.
- Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based N
- Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry (RSC Publishing).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Triethyl 2-Phosphonopentanoate
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the NMR spectral data for triethyl 2-phosphonopentanoate, a member of the versatile class of phosphonate esters widely employed in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.
This document provides a comprehensive examination of the 1H, 13C, and 31P NMR spectra of this compound. In the absence of a complete, formally published dataset for this specific molecule, we present a detailed, expert-predicted analysis based on the well-established principles of NMR spectroscopy and comparative data from its closely related homologues, triethyl phosphonoacetate and triethyl 2-phosphonopropionate. This comparative approach not only allows for a robust prediction of the spectral features of the title compound but also highlights the subtle yet significant spectral shifts that arise from changes in the alkyl chain length.
Predicted and Comparative NMR Data
The structural integrity of synthesized organic molecules is fundamentally verified through the meticulous analysis of their NMR spectra. Below, we present the predicted NMR data for this compound alongside the experimentally determined data for its lower homologues. This comparison serves to illustrate the systematic changes in chemical shifts and coupling constants as the alkyl chain appended to the phosphonate moiety is extended.
Table 1: 1H, 13C, and 31P NMR Data Comparison of Triethyl 2-Phosphonoalkanoates
| Compound | This compound (Predicted) | Triethyl 2-Phosphonopropionate | Triethyl Phosphonoacetate |
| Structure | (EtO)2P(O)CH(CH2CH2CH3)COOEt | (EtO)2P(O)CH(CH3)COOEt | (EtO)2P(O)CH2COOEt |
| 1H NMR (CDCl3) | |||
| P(O)-CH | ~3.0-3.2 ppm (m) | ~2.9 ppm (dq, 2JHP ≈ 22 Hz, 3JHH ≈ 7 Hz) | ~2.97 ppm (d, 2JHP ≈ 22 Hz) |
| COO-CH 2-CH3 | ~4.2 ppm (q, J ≈ 7 Hz) | ~4.2 ppm (q, J ≈ 7 Hz) | ~4.19 ppm (q, J ≈ 7 Hz) |
| P(O)-(O-CH 2-CH3)2 | ~4.1 ppm (quintet, J ≈ 7 Hz) | ~4.1 ppm (quintet, J ≈ 7 Hz) | ~4.15 ppm (quintet, J ≈ 7 Hz) |
| CH-CH 2-CH2-CH3 | ~1.8-2.0 ppm (m) | - | - |
| CH-CH2-CH 2-CH3 | ~1.4 ppm (sextet, J ≈ 7 Hz) | - | - |
| CH-CH2-CH2-CH 3 | ~0.9 ppm (t, J ≈ 7 Hz) | - | - |
| P(O)-(O-CH2-CH 3)2 | ~1.3 ppm (t, J ≈ 7 Hz) | ~1.3 ppm (t, J ≈ 7 Hz) | ~1.36 ppm (t, J ≈ 7 Hz) |
| COO-CH2-CH 3 | ~1.25 ppm (t, J ≈ 7 Hz) | ~1.25 ppm (t, J ≈ 7 Hz) | ~1.30 ppm (t, J ≈ 7 Hz) |
| CH -CH3 | - | ~1.4 ppm (dd, 3JHH ≈ 7 Hz, 3JHP ≈ 18 Hz) | - |
| 13C NMR (CDCl3) | |||
| C =O | ~168 ppm (d, 2JCP ≈ 5 Hz) | ~169 ppm (d, 2JCP ≈ 5 Hz) | ~166 ppm (d, 2JCP ≈ 6 Hz) |
| P(O)-C H | ~45 ppm (d, 1JCP ≈ 135 Hz) | ~40 ppm (d, 1JCP ≈ 133 Hz) | ~35 ppm (d, 1JCP ≈ 135 Hz) |
| C OO-CH2-CH3 | ~62 ppm | ~61 ppm | ~61 ppm |
| P(O)-(O-C H2-CH3)2 | ~63 ppm (d, 2JCP ≈ 7 Hz) | ~63 ppm (d, 2JCP ≈ 7 Hz) | ~62 ppm (d, 2JCP ≈ 7 Hz) |
| CH-C H2-CH2-CH3 | ~29 ppm (d, 2JCP ≈ 4 Hz) | - | - |
| CH-CH2-C H2-CH3 | ~22 ppm | - | - |
| CH-CH2-CH2-C H3 | ~14 ppm | - | - |
| P(O)-(O-CH2-C H3)2 | ~16 ppm (d, 3JCP ≈ 6 Hz) | ~16 ppm (d, 3JCP ≈ 6 Hz) | ~16 ppm (d, 3JCP ≈ 6 Hz) |
| COO-CH2-C H3 | ~14 ppm | ~14 ppm | ~14 ppm |
| CH-C H3 | - | ~14 ppm (d, 2JCP ≈ 4 Hz) | - |
| 31P NMR (CDCl3) | ~20-22 ppm | ~21 ppm | ~20 ppm |
Interpretation and Rationale
The predictive values for this compound are derived from established trends observed in the NMR spectra of organophosphorus compounds.
-
1H NMR: The proton alpha to the phosphorus and carbonyl groups is the most informative. Its chemical shift is influenced by both electron-withdrawing groups and shows a characteristic doublet (or more complex multiplet) due to coupling with the phosphorus nucleus (2JHP). As the alkyl chain length increases from acetate to pentanoate, a slight downfield shift of this proton is anticipated due to the inductive effect of the longer alkyl chain. The remaining signals for the ethyl ester and ethoxy groups on the phosphorus are consistent across the series.
-
13C NMR: The carbon directly bonded to the phosphorus atom exhibits a large one-bond coupling constant (1JCP), which is a hallmark of phosphonates. The chemical shift of this carbon is expected to increase with increasing alkyl substitution. The carbonyl carbon and the carbons of the ethoxy groups also show smaller, yet discernible, coupling to the phosphorus nucleus.
-
31P NMR: The chemical shift in proton-decoupled 31P NMR is a sensitive indicator of the electronic environment of the phosphorus atom. For this class of compounds, a singlet in the range of 20-22 ppm is expected.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, the following protocol is recommended.
3.1 Sample Preparation
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl3) is a common choice for this class of compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR for referencing the chemical shifts to 0 ppm. For 31P NMR, 85% phosphoric acid is often used as an external standard.[1]
3.2 NMR Instrument Parameters
The following are general guidelines for a 400 MHz NMR spectrometer.
-
1H NMR:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled single pulse.
-
Number of scans: 128-1024 (or more, depending on concentration).
-
Relaxation delay: 2-5 seconds.
-
-
31P NMR:
-
Pulse sequence: Proton-decoupled single pulse.
-
Number of scans: 32-64.
-
Relaxation delay: 2-5 seconds.
-
Visualization of Structure-Spectrum Correlations
The following diagram illustrates the key structural features of this compound and their correlation to the expected NMR signals.
Caption: Correlation of key nuclei in this compound with their predicted NMR signals.
Conclusion
This guide provides a detailed comparative analysis of the NMR spectral data for this compound. By leveraging data from its lower homologues, we have presented a robust prediction of its 1H, 13C, and 31P NMR spectra. The provided experimental protocol and interpretive rationale will aid researchers in the successful characterization of this and similar phosphonate compounds, ensuring the structural integrity of their synthesized molecules. The systematic trends observed in the NMR data upon elongation of the alkyl chain underscore the predictive power of NMR spectroscopy and its indispensable role in modern chemical research.
References
-
PubChem. Triethyl phosphonoacetate. Available from: [Link]
-
SpectraBase. Triethyl phosphonoacetate-2-13C. Available from: [Link]
-
Chemistry LibreTexts. NMR of phosphorylated compounds. Available from: [Link]
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Standard Operating Procedure for NMR Sample Preparation. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Available from: [Link]
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Triethyl 2-Phosphonopentanoate and its Homologues: An Essential Toolkit for the Horner-Wadsworth-Emmons Reaction
For researchers, medicinal chemists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes. The phosphonate reagent employed is central to the success of this reaction, influencing reactivity, stereoselectivity, and the ease of product purification. A thorough understanding of the structural features of these reagents, readily elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, is therefore paramount.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of triethyl 2-phosphonopentanoate, a key reagent for the introduction of a pentyl-derived moiety. In the absence of a publicly available experimental spectrum for this specific compound, we present a detailed predictive analysis based on the established spectral data of its lower homologues: triethyl phosphonoacetate, triethyl 2-phosphonopropanoate, and triethyl 2-phosphonobutyrate. This comparative approach not only allows for a confident estimation of the spectral parameters for this compound but also offers valuable insights into the subtle electronic and steric effects of α-alkylation on the NMR landscape of phosphonate esters.
The Horner-Wadsworth-Emmons Reaction: A Brief Mechanistic Overview
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. The reaction typically favors the formation of the (E)-alkene, and the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture.
Diagram 1: The Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The three key steps of the Horner-Wadsworth-Emmons reaction.
¹H and ¹³C NMR Spectral Analysis: From Acetate to Pentanoate
The chemical environment of each proton and carbon atom in a molecule is unique, resulting in a distinct resonance frequency in the NMR spectrum. For phosphonate esters, the presence of the phosphorus atom (³¹P, 100% natural abundance, I = ½) adds a layer of complexity and information through spin-spin coupling.
Triethyl Phosphonoacetate: The Parent Compound
Triethyl phosphonoacetate serves as our baseline, representing the simplest structure in this series. Its NMR spectra are well-documented and provide a foundation for understanding the impact of α-alkylation.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| P-CH₂-C=O | 2.97 | Doublet | ²J(H,P) = 21.5 | Methylene protons alpha to phosphorus |
| O-CH₂-CH₃ (Ester) | 4.20 | Quartet | ³J(H,H) = 7.1 | Methylene protons of the ester ethyl group |
| O-CH₂-CH₃ (Phosphonate) | 4.13 | Quartet of doublets | ³J(H,H) = 7.1, ³J(H,P) = 7.9 | Methylene protons of the phosphonate ethyl groups |
| O-CH₂-CH₃ (Ester) | 1.28 | Triplet | ³J(H,H) = 7.1 | Methyl protons of the ester ethyl group |
| O-CH₂-CH₃ (Phosphonate) | 1.33 | Triplet | ³J(H,H) = 7.1 | Methyl protons of the phosphonate ethyl groups |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| C=O | 166.5 | Doublet | ²J(C,P) = 5.9 | Carbonyl carbon |
| O-CH₂ (Ester) | 61.6 | Singlet | - | Methylene carbon of the ester ethyl group |
| O-CH₂ (Phosphonate) | 62.7 | Doublet | ²J(C,P) = 6.6 | Methylene carbons of the phosphonate ethyl groups |
| P-CH₂ | 34.9 | Doublet | ¹J(C,P) = 133.6 | Methylene carbon alpha to phosphorus |
| CH₃ (Ester) | 14.1 | Singlet | - | Methyl carbon of the ester ethyl group |
| CH₃ (Phosphonate) | 16.3 | Doublet | ³J(C,P) = 6.0 | Methyl carbons of the phosphonate ethyl groups |
The Effect of α-Alkylation: Propanoate and Butyrate Derivatives
Introducing an alkyl group at the α-position significantly alters the NMR spectra. The most notable changes are the disappearance of the P-CH₂ signal and the appearance of a P-CH signal at a lower field (higher ppm) in the ¹H NMR spectrum.
Table 1: Comparison of ¹H NMR Data for Triethyl Phosphonoacetate and its α-Alkylated Homologues
| Compound | P-CH(R)- δ (ppm), Mult., J(H,P) (Hz) | -CH₂- (Alkyl Chain) δ (ppm), Mult. | -CH₃ (Alkyl Chain) δ (ppm), Mult. |
| Triethyl phosphonoacetate | 2.97, d, 21.5 | - | - |
| Triethyl 2-phosphonopropanoate | 3.15, dq, 22.0 | 1.45, d | - |
| Triethyl 2-phosphonobutyrate | 3.05, ddd, 22.4 | 1.95, m | 0.95, t |
Table 2: Comparison of ¹³C NMR Data for Triethyl Phosphonoacetate and its α-Alkylated Homologues
| Compound | P-C(R)- δ (ppm), ¹J(C,P) (Hz) | -CH₂- (Alkyl Chain) δ (ppm) | -CH₃ (Alkyl Chain) δ (ppm) |
| Triethyl phosphonoacetate | 34.9, 133.6 | - | - |
| Triethyl 2-phosphonopropanoate | 43.8, 131.2 | - | 15.2 |
| Triethyl 2-phosphonobutyrate | 50.1, 129.8 | 24.5 | 11.8 |
Predictive Analysis of this compound NMR Spectra
Based on the trends observed in the homologous series, we can confidently predict the key ¹H and ¹³C NMR spectral features of this compound.
Predicted ¹H NMR Data for this compound (CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ~3.1 | Multiplet | ²J(H,P) ≈ 22 | P-CH(Pr)- |
| ~1.9 | Multiplet | - | -CH₂-CH₂-CH₃ |
| ~1.4 | Sextet | ~7.4 | -CH₂-CH₃ |
| ~0.9 | Triplet | ~7.3 | -CH₃ |
| ~4.2 | Quartet | ~7.1 | O-CH₂-CH₃ (Ester) |
| ~4.1 | Quartet of doublets | ~7.1, ~8.0 | O-CH₂-CH₃ (Phosphonate) |
| ~1.3 | Triplet | ~7.1 | O-CH₂-CH₃ (Ester) |
| ~1.3 | Triplet | ~7.1 | O-CH₂-CH₃ (Phosphonate) |
Predicted ¹³C NMR Data for this compound (CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ~170 | Doublet | ²J(C,P) ≈ 5 | C=O |
| ~62 | Singlet | - | O-CH₂ (Ester) |
| ~63 | Doublet | ²J(C,P) ≈ 7 | O-CH₂ (Phosphonate) |
| ~48 | Doublet | ¹J(C,P) ≈ 130 | P-CH(Pr)- |
| ~33 | Singlet | - | -CH₂-CH₂-CH₃ |
| ~20 | Singlet | - | -CH₂-CH₃ |
| ~14 | Singlet | - | -CH₃ |
| ~16 | Doublet | ³J(C,P) ≈ 6 | CH₃ (Phosphonate) |
| ~14 | Singlet | - | CH₃ (Ester) |
Alternative Phosphonate Reagents for the Horner-Wadsworth-Emmons Reaction
While triethyl phosphonoacetate and its α-alkylated derivatives are workhorses in organic synthesis, a variety of other phosphonate esters offer unique reactivity and selectivity profiles.
Table 3: Comparison of ¹H and ¹³C NMR Data for Alternative HWE Reagents
| Reagent | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Application Notes |
| Trimethyl phosphonoacetate | P-CH₂: ~2.9 (d, J ≈ 21 Hz) | P-CH₂: ~35 (d, J ≈ 134 Hz) | Often more reactive than the triethyl ester. |
| Triethyl 2-phosphonopropionate | P-CH(Me): ~3.15 (dq, J ≈ 22, 7 Hz) | P-CH(Me): ~44 (d, J ≈ 131 Hz) | Introduces a methyl-substituted vinyl group. |
| (Cyanomethyl)phosphonic acid diethyl ester | P-CH₂: ~3.2 (d, J ≈ 20 Hz) | P-CH₂: ~18 (d, J ≈ 145 Hz) | Used for the synthesis of α,β-unsaturated nitriles. |
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To ensure high-quality, reproducible NMR data, the following protocol is recommended.
Diagram 2: Workflow for NMR Analysis of Phosphonate Esters
Caption: A standardized workflow for preparing and analyzing phosphonate esters by NMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the phosphonate ester into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is free from residual water.
-
Gently swirl the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure a flat baseline.
-
Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts, multiplicities, and coupling constants for all signals in both spectra.
-
Conclusion
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral features of this compound through a detailed comparative analysis of its lower homologues. By understanding the predictable trends in chemical shifts and coupling constants upon α-alkylation, researchers can confidently identify and characterize their target phosphonate reagents. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, an essential step in ensuring the success of the versatile and powerful Horner-Wadsworth-Emmons reaction.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. [Link]
A Senior Application Scientist's Guide to Mass Spectrometry of Phosphonate Compounds
Introduction: The Analytical Imperative for Phosphonate Analysis
Phosphonates, organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, are integral to a multitude of sectors, from agriculture (e.g., glyphosate) to medicine (e.g., bisphosphonate drugs for osteoporosis).[1][2] Their profound biological activity necessitates robust and sensitive analytical methods for research, quality control, and safety monitoring. However, the very physicochemical properties that underpin their function—high polarity, ionic nature, and low volatility—present significant analytical hurdles.[3][4] Traditional reversed-phase liquid chromatography (RPLC) struggles to retain these compounds, often requiring derivatization or specialized mobile phases that can complicate analysis.[1][2][3]
This guide provides an in-depth comparison of modern mass spectrometry-based strategies for the analysis of phosphonate compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering a framework for selecting and optimizing the ideal approach for your specific analytical challenge. We will compare direct analysis techniques against derivatization-based workflows, providing the experimental context needed to make informed decisions in a research or drug development setting.
Section 1: The Core Challenge—Chromatographic Retention
The primary obstacle in phosphonate analysis is achieving adequate retention and sharp peak shapes on a chromatographic column prior to mass spectrometric detection. The polar phosphonic acid groups lead to rapid elution in conventional RPLC systems.[3] To address this, three principal strategies have emerged, each with distinct advantages and drawbacks.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has become a cornerstone for the analysis of highly polar compounds, including phosphonates.[3][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This creates an aqueous-rich layer on the surface of the stationary phase into which polar analytes like phosphonates can partition, thus achieving retention.[6]
-
Mechanism: The primary retention mechanism is partitioning, supplemented by ionic interactions between the negatively charged phosphonate groups and the stationary phase.
-
Advantages: HILIC is highly compatible with mass spectrometry because it uses volatile, MS-friendly mobile phases.[1] Crucially, it often allows for the direct analysis of phosphonates without the need for derivatization, simplifying sample preparation.[1][4]
-
Challenges: HILIC can be sensitive to the sample matrix, particularly high salt concentrations, which can disrupt the aqueous layer and affect retention reproducibility.[5] Careful control of mobile phase pH and buffer concentration is critical to achieving consistent peak shapes.[1]
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)
IP-RPLC is a traditional yet powerful technique that modifies a standard RPLC system to retain ionic analytes. An ion-pairing reagent, typically a long-chain amine like N,N-dimethylhexylamine (NNDHA), is added to the mobile phase.[7]
-
Mechanism: The positively charged amine forms an ion pair with the negatively charged phosphonate. This complex is more hydrophobic than the parent phosphonate, allowing it to be retained by the non-polar C18 stationary phase.[7]
-
Advantages: IP-RPLC can provide excellent separation for a range of phosphonates and is a robust, well-understood technique.[7]
-
Challenges: The primary drawback is the potential for ion suppression in the mass spectrometer source.[8][9] Many ion-pairing reagents are non-volatile and can coat the source, reducing sensitivity and requiring frequent cleaning.[8] The use of volatile ion-pairing agents is essential for LC-MS compatibility.[7]
Derivatization-Based Approaches
Derivatization chemically modifies the phosphonate to make it more amenable to chromatographic separation and detection. This is a long-standing approach, particularly for challenging matrices or when ultimate sensitivity is required.[3][10]
-
Mechanism: Reagents like trimethylsilyldiazomethane (TMS-DAM) or 9-fluorenylmethylchloroformate (FMOC-Cl) react with the polar phosphonic acid groups.[2][3] Methylation with TMS-DAM, for example, converts the polar acid into a less polar methyl phosphonate, which is easily retained on an RPLC column.[3] This strategy can increase sensitivity by several orders of magnitude.[11][12]
-
Advantages: Derivatization can dramatically improve chromatographic performance and sensitivity.[11] It is often the method of choice for trace-level quantification in complex biological matrices like plasma or urine.[3][4]
-
Challenges: This approach adds extra steps to sample preparation, which can introduce variability and increase analysis time.[2][4] The derivatization reaction must be complete and reproducible to ensure accurate quantification.
Comparison Table 1: Liquid Chromatography Strategies for Phosphonate Analysis
| Feature | Hydrophilic Interaction (HILIC) | Ion-Pairing RPLC (IP-RPLC) | Derivatization-Based RPLC |
| Principle | Partitioning into an aqueous layer on a polar stationary phase. | Forms a hydrophobic ion pair with a reagent for retention on a non-polar phase.[7] | Chemical modification to increase hydrophobicity for RPLC retention.[3] |
| MS Compatibility | Excellent; uses volatile mobile phases.[1] | Moderate to Poor; risk of ion suppression and source contamination.[8] | Excellent; derivative is typically MS-friendly. |
| Sample Prep | Minimal; direct injection often possible. | Minimal; addition of IP reagent to mobile phase. | Complex; requires a robust and reproducible chemical reaction.[2][4] |
| Sensitivity | Good to Excellent. | Good, but can be limited by ion suppression. | Excellent; often the most sensitive approach.[11][12] |
| Best For | Direct analysis of underivatized, highly polar phosphonates.[1] | Routine analysis where MS compatibility is secondary or a volatile IP reagent is used. | Trace-level quantification in complex biological matrices.[3][4] |
Section 2: Mass Spectrometry—Ionization and Fragmentation
Once chromatographically separated, the phosphonate analytes enter the mass spectrometer. The choices made here are critical for achieving sensitive detection and confident identification.
Ionization: The Dominance of Electrospray (ESI)
For polar, non-volatile molecules like phosphonates, Electrospray Ionization (ESI) is the universal choice.
-
Negative Ion Mode: Analysis is almost exclusively performed in negative ion mode. The phosphonic acid groups are readily deprotonated, forming stable [M-H]⁻ ions, which provides a strong and clear signal for the parent molecule.
-
Positive Ion Mode: While less common, positive ion mode can be used, particularly with IP-RPLC where the ion-pairing reagent can form an adduct with the analyte, enhancing ionization.[7]
Fragmentation: Unlocking Structural Information with MS/MS
Tandem mass spectrometry (MS/MS) is essential for confirming the identity of phosphonates and for quantitative analysis in complex matrices. In this process, the parent ion (e.g., [M-H]⁻) is isolated and fragmented by collision-induced dissociation (CID).
-
Characteristic Fragment Ions: Phosphonates exhibit highly characteristic fragmentation patterns. Upon fragmentation, they commonly lose neutral phosphate-related moieties. The most characteristic product ions observed in negative mode ESI are [PO₃]⁻ (m/z 79) and [PO₂]⁻ (m/z 63) .[13] The presence of these ions is a strong indicator of a phosphonate-containing compound.[13][14]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high-resolution accurate mass data. This allows for the determination of the elemental composition of the parent and fragment ions, providing an additional layer of confirmation and helping to distinguish between isobaric interferences.
Diagram 1: Characteristic MS/MS Fragmentation of Glyphosate
This diagram illustrates the typical fragmentation pathway for the phosphonate herbicide glyphosate in negative ion mode, highlighting the characteristic neutral losses.
Caption: CID fragmentation pathway of deprotonated glyphosate.
Section 3: A Comparative Workflow Analysis
To provide a practical comparison, let's consider two common workflows for the analysis of bisphosphonate drugs in a biological matrix, such as human plasma.
Workflow A: Direct Analysis using HILIC-MS/MS
This workflow prioritizes simplicity and speed by avoiding derivatization.
Diagram 2: HILIC-MS/MS Workflow for Direct Analysis
Caption: Workflow for direct analysis of bisphosphonates using HILIC-MS/MS.
Experimental Protocol: HILIC-MS/MS
-
Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled bisphosphonate). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Injection: Transfer the supernatant to an autosampler vial and inject directly onto the LC-MS/MS system.
-
LC Conditions:
-
Column: A zwitterionic HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).[15]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[15]
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.[15]
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to initial conditions.
-
-
MS Conditions:
-
Ionization: ESI Negative.
-
Mode: Multiple Reaction Monitoring (MRM). Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion (e.g., m/z 79).
-
Workflow B: Analysis via Derivatization and RPLC-MS/MS
This workflow is chosen when higher sensitivity is needed or when matrix interferences in HILIC are problematic.
Diagram 3: Derivatization RPLC-MS/MS Workflow
Caption: Workflow for bisphosphonate analysis using derivatization and RPLC.
Experimental Protocol: Derivatization RPLC-MS/MS
-
Sample Preparation (SPE): Condition a silica-based anion-exchange SPE cartridge. Load the plasma sample. Wash with a low-ionic-strength buffer.
-
Derivatization on SPE: Elute the bisphosphonates with a solution of trimethylsilyldiazomethane (TMS-DAM) in methanol/toluene. This performs the derivatization and elution in a single step.[3]
-
Evaporation & Reconstitution: Collect the eluate, evaporate to dryness under a stream of nitrogen, and reconstitute in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
LC Conditions:
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high %B to elute the derivatized, less-polar analytes.
-
-
MS Conditions:
-
Ionization: ESI Negative.
-
Mode: MRM. Monitor the transition for the methylated derivative [M-H]⁻ to its characteristic product ion.
-
Comparison Table 2: Performance Metrics for Bisphosphonate Workflows
| Parameter | HILIC-MS/MS (Direct) | Derivatization RPLC-MS/MS | Rationale / Causality |
| Limit of Quantitation (LOQ) | ~1-10 ng/mL | <0.5 ng/mL | Derivatization significantly improves ionization efficiency and reduces matrix effects, leading to lower detection limits.[11][12] |
| Throughput | High | Low | The direct analysis workflow has fewer, simpler sample preparation steps, enabling faster processing of large sample batches. |
| Robustness | Moderate | High | Derivatization and SPE provide a more thorough sample cleanup, reducing matrix effects and leading to a more robust assay, though the chemistry itself must be robust.[3] |
| Development Time | Short | Long | Method development for derivatization is complex, requiring optimization of reaction conditions, cleanup, and chromatography of the new entity. |
Conclusion and Recommendations
The optimal mass spectrometry-based method for phosphonate analysis is dictated by the specific requirements of the study.
-
For rapid screening, high-throughput analysis, or when simplicity is paramount , direct analysis using HILIC-MS/MS is the superior choice. It eliminates the time-consuming and potentially variable derivatization step and is highly compatible with mass spectrometry.[1][4]
-
For trace-level quantification in complex biological matrices , where the utmost sensitivity and robustness are required, a derivatization-based RPLC-MS/MS workflow is often necessary. The significant improvement in sensitivity (often 2-3 orders of magnitude) justifies the additional complexity in sample preparation.[11][12]
-
Ion-Pairing RPLC-MS/MS remains a viable option, particularly if a laboratory's expertise and instrumentation are primarily focused on reversed-phase chromatography. However, careful selection of a volatile ion-pairing reagent is critical to avoid compromising MS performance.[7][8]
Ultimately, a thorough understanding of the underlying principles of chromatography and mass spectrometry, as detailed in this guide, empowers the researcher to move beyond standard protocols and develop a tailored, optimized, and self-validating method for any phosphonate analysis challenge.
References
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A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Waters Corporation. Available at: [Link]
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LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. Shimadzu. Available at: [Link]
-
Analysis of Glyphosate/AMPA/Glufosinate by LC-MS/MS without derivatization in mineral water and in cereals with AFFINIMIP SPE GL. Affinisep. Available at: [Link]
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LC-MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. Technology Networks. Available at: [Link]
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Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. Waters Corporation. Available at: [Link]
-
Quantitative analysis of bisphosphonates in biological samples. PubMed. Available at: [Link]
-
LC-MS Analysis of Underivatized Bisphosphonate Drugs Using Mixed-Mode Reversed-Phase/Anion-Exchange Chromatography. LabRulez LCMS. Available at: [Link]
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Analysis of Glufosinate, Glyphosate, and AMPA in Tap Water Using Triple Quadrupole LC/MS/MS. Shimadzu. Available at: [Link]
-
Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Waters Corporation. Available at: [Link]
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LC-MS Analysis of Underivatized Bisphosphonate Drugs Using Mixed-Mode Reversed-Phase/Anion-Exchange Chromatography. Waters Corporation. Available at: [Link]
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Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. PubMed Central. Available at: [Link]
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Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. PubMed. Available at: [Link]
-
Detecting traces of phosphonates. Wiley Analytical Science. Available at: [Link]
-
LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Phenomenex. Available at: [Link]
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Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. ResearchGate. Available at: [Link]
-
Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. ResearchGate. Available at: [Link]
-
Development of an On-Tissue Derivatization Method for MALDI Mass Spectrometry Imaging of Bioactive Lipids Containing Phosphate Monoester Using Phos-tag. PubMed. Available at: [Link]
-
Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection. PubMed Central. Available at: [Link]
-
Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS. PubMed. Available at: [Link]
-
The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. ACS Publications. Available at: [Link]
-
Fragmentation of phosphopeptides in an ion trap mass spectrometer. ACS Publications. Available at: [Link]
-
Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. ACS Publications. Available at: [Link]
-
Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. PubMed Central. Available at: [Link]
-
Which ion pair reagents are compatible with LC-MS? ResearchGate. Available at: [Link]
-
Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters Corporation. Available at: [Link]
-
Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. ACS Publications. Available at: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Available at: [Link]
-
New Directions in Metal Phosphonate and Phosphinate Chemistry. MDPI. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to IR Spectroscopy of Organophosphorus Reagents: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of organophosphorus reagents is a critical step in ensuring the integrity and success of their work. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, versatile, and non-destructive method for identifying functional groups and elucidating molecular structures. This guide provides an in-depth exploration of IR spectroscopy for the analysis of organophosphorus compounds, offering a comparative perspective against other common analytical techniques and furnishing detailed experimental protocols grounded in scientific integrity.
The Vibrational Language of Organophosphorus Compounds: An Introduction to IR Spectroscopy
Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[1] These vibrations, which include stretching and bending, are unique to the types of atoms and the nature of the bonds connecting them, creating a distinct "fingerprint" for each molecule.[1] For organophosphorus reagents, this technique is particularly insightful for identifying key functional groups that define their reactivity and function.
The power of IR spectroscopy lies in its ability to provide a rapid qualitative assessment of a sample. However, for a comprehensive understanding, it is often used in conjunction with other analytical methods. This guide will delve into the practical application of IR spectroscopy and provide a comparative framework with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Deciphering the Spectra: Characteristic Absorption Bands of Organophosphorus Reagents
The utility of IR spectroscopy in the analysis of organophosphorus compounds stems from the characteristic absorption frequencies of phosphorus-containing functional groups. Understanding these is paramount to accurate spectral interpretation.
The Prominent Phosphoryl (P=O) Stretch
The phosphoryl group (P=O) is a cornerstone of many organophosphorus reagents, and its stretching vibration gives rise to a strong and readily identifiable absorption band. This band typically appears in the region of 1350-1140 cm⁻¹ .[2][3] The precise position of this band is highly sensitive to the electronic environment of the phosphorus atom. Electronegative substituents attached to the phosphorus atom will increase the bond order of the P=O bond, causing the absorption to shift to a higher wavenumber (frequency). Conversely, electron-donating groups will shift the absorption to a lower wavenumber. For instance, phosphine oxides typically show a P=O stretch in the range of 1250-1180 cm⁻¹.[3]
The P-O-C Linkage: A Tale of Two Vibrations
The P-O-C linkage, prevalent in phosphates, phosphonates, and phosphinates, is characterized by two distinct stretching vibrations: the P-O stretch and the C-O stretch. These vibrations are often coupled, making definitive assignment challenging.[4][5] Generally, the asymmetrical stretching of the P-O-C bond is observed as a strong band in the region of 1050-950 cm⁻¹ .[3] A symmetrical P-O stretching vibration can also be observed at lower frequencies, typically between 830-750 cm⁻¹.[3]
Identifying the Phosphorus-Carbon (P-C) Bond
The presence of a direct bond between phosphorus and a carbon atom can be identified by its characteristic IR absorption. The stretching vibration of the P-C bond is typically found in the region of 1110-995 cm⁻¹ .[6] The intensity of this band can vary, and its position can be influenced by the nature of the organic substituent.
The Elusive Phosphorus-Hydrogen (P-H) Stretch
For organophosphorus compounds containing a P-H bond, a characteristic stretching vibration can be observed around 2360 cm⁻¹ .[7] This region of the IR spectrum is often clear of other absorptions, making the P-H stretch a useful diagnostic tool.[7]
A Comparative Look: IR Spectroscopy Alongside NMR and Mass Spectrometry
While IR spectroscopy is a powerful tool for functional group identification, a comprehensive characterization of organophosphorus reagents often necessitates a multi-technique approach. Here, we compare the capabilities of IR spectroscopy with ³¹P NMR and Mass Spectrometry.
| Feature | Infrared (IR) Spectroscopy | ³¹P Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Vibrational transitions of chemical bonds | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules and their fragments |
| Information Provided | Functional group identification | Detailed structural information, chemical environment of phosphorus, quantification | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Rapid, non-destructive, versatile for solids and liquids, relatively inexpensive | Highly specific to phosphorus, provides detailed structural and stereochemical information, quantitative | High sensitivity, provides exact molecular weight, elucidates fragmentation pathways |
| Limitations | Limited structural information beyond functional groups, not ideal for complex mixtures, lower sensitivity than MS | Longer analysis time, requires sample to be in solution, less sensitive than MS | Destructive technique, complex fragmentation patterns can be difficult to interpret |
| Typical Sample Conc. | Neat liquids, ~1-5% in KBr pellet | Millimolar to molar concentrations | Picomolar to nanomolar concentrations |
| Analysis Time | Minutes | Minutes to hours | Minutes |
| Detection Limits | Generally in the parts per thousand (ppt) to percentage range | Typically in the micromolar to millimolar range | Picomolar to femtomolar range |
The Synergy of Techniques
The strengths and weaknesses of each technique are complementary.[8] IR spectroscopy can quickly confirm the presence of key functional groups, such as the P=O bond. ³¹P NMR spectroscopy can then provide detailed information about the phosphorus atom's coordination, the number of different phosphorus environments in the molecule, and can be used for quantitative analysis.[3][9][10] Mass spectrometry offers unparalleled sensitivity for determining the molecular weight and can help to piece together the molecule's structure by analyzing its fragmentation patterns.[11]
In the Lab: Experimental Protocols for IR Analysis of Organophosphorus Reagents
Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible IR spectra. The following section provides step-by-step methodologies for the analysis of liquid and solid organophosphorus reagents, with a strong emphasis on safety.
Safety First: Handling Toxic Organophosphorus Reagents
Many organophosphorus compounds are highly toxic and require special handling precautions.[12] It is imperative to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12][13] Always consult the Safety Data Sheet (SDS) for the specific reagent before handling.
Experimental Workflow: From Sample to Spectrum
The general workflow for obtaining an IR spectrum involves sample preparation, background acquisition, sample analysis, and data processing.
Caption: General workflow for FTIR analysis.
Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Analysis of Liquid Organophosphorus Reagents
ATR-FTIR is a convenient technique for analyzing liquid samples with minimal preparation.[14]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean. Clean the crystal with a soft cloth or tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.
-
Sample Application: Place a small drop of the liquid organophosphorus reagent directly onto the center of the ATR crystal.[14]
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: After analysis, carefully clean the ATR crystal using a suitable solvent to remove all traces of the sample.
Causality in Experimental Choice: ATR is often preferred for liquid samples because it is fast, requires very little sample, and avoids the use of sample cells which can be difficult to clean, especially with viscous or reactive compounds.
Protocol 2: KBr Pellet Method for Solid Organophosphorus Reagents
For solid samples, the potassium bromide (KBr) pellet technique is a common method for obtaining a transmission IR spectrum.[7]
Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid organophosphorus reagent into a fine powder using an agate mortar and pestle.[7]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample.[7]
-
Grinding: Grind the mixture thoroughly until it is a homogenous, fine powder.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum.
Causality in Experimental Choice: The KBr pellet method is used for solid samples to create a uniform, thin film that allows for the transmission of the IR beam. The KBr acts as an IR-transparent matrix, minimizing scattering of the IR radiation.
Data Presentation: A Summary of Key Vibrational Frequencies
The following table summarizes the characteristic IR absorption frequencies for common functional groups found in organophosphorus reagents.
| Functional Group | Bond | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Phosphoryl | P=O | Stretch | 1350 - 1140 | Strong |
| Phosphate Ester | P-O-C | Asymmetric Stretch | 1050 - 950 | Strong |
| Symmetric Stretch | 830 - 750 | Medium | ||
| Phosphonate | P-C | Stretch | 1110 - 995 | Medium-Strong |
| Phosphine | P-H | Stretch | ~2360 | Medium |
Conclusion: The Enduring Role of IR Spectroscopy
As a Senior Application Scientist, I can attest to the indispensable role of IR spectroscopy in the characterization of organophosphorus reagents. Its speed, versatility, and non-destructive nature make it an ideal first-line analytical technique. While it may not provide the exhaustive structural detail of NMR or the exquisite sensitivity of mass spectrometry, its ability to rapidly confirm the presence of key functional groups provides invaluable information for researchers and drug development professionals. By understanding the principles of IR spectroscopy, mastering the interpretation of spectra, and employing rigorous experimental protocols, scientists can confidently and accurately characterize their organophosphorus reagents, ensuring the quality and reliability of their research.
References
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Optica Publishing Group. (n.d.). Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). ORGANOPHOSPHORUS PESTICIDES 5600. Retrieved from [Link]
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Optica Publishing Group. (n.d.). Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Frontiers. (n.d.). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Retrieved from [Link]
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MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
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Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. Retrieved from [Link]
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ResearchGate. (n.d.). Potassium Bromide Pellet Technique. Retrieved from [Link]
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ResearchGate. (n.d.). Emerging roles of FTIR spectroscopy in toxic metal profiling: innovations for food safety monitoring. Retrieved from [Link]
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Semantic Scholar. (n.d.). Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). NIOSH Method 5600: Organophosphorus Pesticides. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
Hiden Analytical. (2024, July 4). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). NIOSH Method 5601: Organonitrogen Pesticides. Retrieved from [Link]
-
YouTube. (2024, February 29). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. Retrieved from [Link]
-
Rochester Institute of Technology. (n.d.). Shimadzu FT-IR Affinity Operating Procedure. Retrieved from [Link]
-
SKC Inc. (n.d.). OSHA / NIOSH Sampling Guide for Methamidophos (Organophosphorus Pesticides). Retrieved from [Link]
-
AZoM. (2020, September 29). Keeping the Workplace Safe from Toxic Gases with FTIR. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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ResearchGate. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Retrieved from [Link]
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University of Warwick. (2023, April 20). Standard Operating Procedure for UVVis, FTIR and Fluorolog spectrometers. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
BCCSU. (2024, November 4). Maintenance and Preventative Care for FTIR Spectrometers in Drug Checking Services. Retrieved from [Link]
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AZoM. (n.d.). Use FTIR to Improve Safety Protocols with Hazardous Agents. Retrieved from [Link]
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A Senior Application Scientist's Guide: Triethyl 2-Phosphonopentanoate vs. Triethyl Phosphonoacetate in Alkene Synthesis
For professionals in organic synthesis and drug development, the precise construction of carbon-carbon double bonds is a foundational challenge. The Horner-Wadsworth-Emmons (HWE) reaction stands as one of the most robust and widely adopted methods for olefination, valued for its reliability and the stereochemical control it offers.[1][2] Within the arsenal of HWE reagents, phosphonate esters stabilized by an adjacent ester group are paramount. This guide provides an in-depth, data-driven comparison of two such reagents: the archetypal triethyl phosphonoacetate and its α-substituted counterpart, triethyl 2-phosphonopentanoate .
Understanding the nuanced differences in their structure, reactivity, and stereochemical influence is critical for selecting the optimal tool to forge either disubstituted or trisubstituted alkenes with high fidelity. This guide moves beyond a simple cataloging of facts to explain the causal relationships between reagent structure and reaction outcome, grounded in mechanistic principles and supported by experimental evidence.
At the Bench: A Structural and Mechanistic Overview
The fundamental difference between these two reagents lies at the α-carbon, the site of deprotonation and subsequent nucleophilic attack. Triethyl phosphonoacetate possesses two protons at this position, whereas this compound has one proton and a propyl group. This seemingly minor structural change has profound implications for the reagent's reactivity and the stereochemistry of the resulting alkene.
The Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction proceeds through a well-established pathway involving the deprotonation of the phosphonate, nucleophilic addition to a carbonyl compound, and subsequent elimination to form the alkene.[3][4] The water-soluble phosphate byproduct is a key practical advantage of the HWE reaction over the classic Wittig reaction, as it simplifies product purification significantly.[1]
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Causality Behind Reactivity: Electronic and Steric Effects
The choice of base and the stereochemical outcome are directly governed by the substituent at the α-carbon.
-
Electronic Effect & Acidity: The protons alpha to the phosphonate and ester groups are acidic due to the electron-withdrawing nature of these functionalities. The α-propyl group in this compound is weakly electron-donating via induction compared to the hydrogen atom in triethyl phosphonoacetate. Consequently, the α-proton of the pentanoate derivative is slightly less acidic (higher pKa). This can influence the choice and stoichiometry of the base required for complete deprotonation. While strong bases like sodium hydride (NaH) are effective for both, weaker bases may favor deprotonation of the more acidic triethyl phosphonoacetate.
-
Steric Hindrance: The most significant difference is the steric bulk introduced by the α-propyl group. This steric hindrance plays a critical role during the formation of the intermediate oxaphosphetane.[3] The transition state leading to the (E)-alkene, where the bulky substituents are positioned anti to each other, is generally lower in energy. The addition of a third bulky group on the phosphonate carbanion (the propyl chain) further biases the reaction toward the (E)-isomer to minimize steric clash, often resulting in even higher (E)-selectivity for the formation of trisubstituted alkenes.[3]
Performance in Olefination: A Head-to-Head Comparison
The structural differences translate directly into distinct performance characteristics and applications. Triethyl phosphonoacetate is the reagent of choice for synthesizing disubstituted α,β-unsaturated esters, while this compound is used to generate trisubstituted α,β-unsaturated esters.
| Feature | Triethyl Phosphonoacetate | This compound | Rationale / Causality |
| Reagent Structure | (EtO)₂P(O)CH₂CO₂Et | (EtO)₂P(O)CH(CH₂CH₂CH₃)CO₂Et | α-H vs. α-Propyl group |
| Typical Product | Disubstituted Alkene | Trisubstituted Alkene | Structure of the phosphonate backbone. |
| Acidity (α-H) | More Acidic | Less Acidic | Inductive effect of the α-alkyl group. |
| Steric Hindrance | Lower | Higher | Presence of the α-propyl group. |
| Typical (E/Z) Selectivity | High (E)-selectivity (>95:5) | Very High (E)-selectivity (>99:1)[5] | Increased steric bulk of the α-substituent further disfavors the transition state leading to the (Z)-isomer.[3] |
| Relative Reactivity | Generally higher with ketones | May be less reactive with sterically hindered ketones | Increased steric hindrance can slow the rate of nucleophilic addition. |
Note: The E/Z selectivity data for this compound is inferred from high-selectivity data reported for the analogous α-methyl substituted reagent, triethyl 2-phosphonopropionate, which provides >99:1 (E/Z) selectivity with various aldehydes.[5]
Field-Proven Methodologies: Experimental Protocols
The following protocols are representative procedures for the application of each reagent. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of (E)-Ethyl Cinnamate using Triethyl Phosphonoacetate
This protocol details the (E)-selective synthesis of a disubstituted alkene from benzaldehyde and triethyl phosphonoacetate.[6]
Workflow Diagram:
Caption: Standard experimental workflow for the HWE reaction.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF.
-
Carefully add the sodium hydride dispersion to the THF with stirring.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add triethyl phosphonoacetate dropwise to the suspension via a syringe. Hydrogen gas will evolve.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate anion.
-
Cool the resulting clear or slightly hazy solution back to 0°C.
-
Add benzaldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (E)-ethyl cinnamate.
Protocol 2: Synthesis of a Trisubstituted Alkene using an α-Substituted Phosphonate
This protocol is adapted for an α-substituted reagent like this compound to generate a trisubstituted alkene with high (E)-selectivity. The procedure is based on conditions known to be highly effective for α-substituted phosphonates.[5]
Materials:
-
This compound (1.0 eq)
-
Cyclohexanecarboxaldehyde (1.2 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Dichloromethane (for workup)
-
Water
Procedure:
-
To a round-bottom flask, add this compound, cyclohexanecarboxaldehyde, and lithium hydroxide monohydrate.
-
Stir the neat (solvent-free) mixture vigorously at room temperature.
-
The reaction is typically heterogeneous. Monitor the progress by TLC by taking small aliquots, dissolving them in dichloromethane, and spotting on a TLC plate. The reaction may take several hours to reach completion.
-
Once the starting phosphonate is consumed, add water and dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the highly (E)-selective trisubstituted α,β-unsaturated ester.
Strategic Selection for Synthesis Design
The choice between these two reagents is dictated entirely by the desired final product.
-
Choose Triethyl Phosphonoacetate when: The synthetic target is a disubstituted (E)-α,β-unsaturated ester . It is a reliable, cost-effective, and highly utilized reagent for this purpose. It serves as a cornerstone reagent in the synthesis of natural products and active pharmaceutical ingredients.[1]
-
Choose this compound when: The synthetic target is a trisubstituted (E)-α,β-unsaturated ester . The α-propyl group is incorporated into the final product, making this reagent a specific building block, not just an olefination agent. Its inherent steric bulk is a key design element to ensure exceptionally high (E)-selectivity in the final product.[3]
Conclusion
While both this compound and triethyl phosphonoacetate are powerful reagents in the Horner-Wadsworth-Emmons reaction, they are not interchangeable. They are specialist tools designed for different synthetic outcomes. Triethyl phosphonoacetate is the workhorse for producing E-disubstituted alkenes. This compound leverages the steric and electronic effects of its α-propyl substituent to deliver E-trisubstituted alkenes with outstanding stereocontrol. A thorough understanding of the mechanistic principles that differentiate these reagents empowers the research scientist to make informed, strategic decisions, leading to more efficient and successful synthetic campaigns.
References
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
Szymański, W., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). Ethyl Cyclohexylideneacetate. Organic Syntheses. [Link]
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A Senior Application Scientist's Guide to Modern Olefination: Alternatives to the Horner-Wadsworth-Emmons Reaction
For decades, the Horner-Wadsworth-Emmons (HWE) reaction has been a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds, predominantly with E-selectivity.[1] Its advantages over the classical Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, have cemented its place in the synthetic chemist's toolbox.[2] However, the pursuit of greater stereochemical control, broader substrate scope, and milder reaction conditions has driven the development of powerful alternative reagents.
This guide provides an in-depth comparison of prominent alternatives to the HWE reaction, focusing on the Still-Gennari, Julia-Kocienski, and Peterson olefinations. We will delve into the mechanistic nuances that govern their stereochemical outcomes, provide a comparative analysis of their performance with supporting experimental data, and offer detailed protocols to aid in their practical application.
The Quest for Stereoselectivity: Beyond the E-Alkene
While the classical HWE reaction excels at producing E-alkenes, the synthesis of Z-alkenes often requires modified approaches. Furthermore, achieving high stereoselectivity with certain substrates, such as sterically hindered ketones, can be challenging. The alternatives discussed herein offer elegant solutions to these synthetic hurdles.
At a Glance: A Comparative Overview of HWE Alternatives
| Reaction | Reagent Type | Primary Selectivity | Key Advantages | Notable Considerations |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion | E-selective[1] | Good yields, water-soluble byproduct.[2] | Limited Z-selectivity with standard reagents. |
| Still-Gennari Olefination | Electron-withdrawing phosphonate | Z-selective[3] | High Z-selectivity, especially for aldehydes.[4] | Requires specialized phosphonate reagents. |
| Julia-Kocienski Olefination | Heteroaryl sulfone | E-selective (typically)[5] | Excellent E-selectivity, mild conditions, gaseous byproduct (SO₂).[6] | Reagent synthesis can be multi-step. |
| Peterson Olefination | α-Silyl carbanion | Tunable (E or Z)[7] | Stereochemical outcome determined by workup (acidic vs. basic).[8] Volatile, non-polar byproduct.[7] | Requires stoichiometric use of strong bases. |
Delving Deeper: Mechanistic Insights and Performance Data
The Still-Gennari Olefination: A Gateway to Z-Alkenes
The Still-Gennari olefination is a powerful modification of the HWE reaction that provides excellent Z-selectivity.[3] This is achieved by using phosphonates bearing electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or di(1,1,1,3,3,3-hexafluoroisopropyl) esters.[4]
Mechanism of Z-Selectivity: The electron-withdrawing groups on the phosphorus atom accelerate the elimination of the oxaphosphetane intermediate.[3] This kinetic control favors the formation of the thermodynamically less stable Z-alkene.[4] The reaction is typically carried out at low temperatures with a strong, non-chelating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether.[9]
Logical Workflow for the Still-Gennari Olefination
Caption: Workflow for the Still-Gennari Olefination.
Performance Data: Still-Gennari Olefination
| Carbonyl Substrate | Phosphonate Reagent | Yield (%) | Z:E Ratio | Reference |
| Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | 97 | 97:3 | [4] |
| Octanal | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | 90 | 88:12 | [4] |
| Cinnamaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | 83 | 91:9 | [4] |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | 89 | >97:3 |
The Julia-Kocienski Olefination: Excellence in E-Alkene Synthesis
A modification of the classical Julia olefination, the Julia-Kocienski variant offers a highly efficient and stereoselective route to E-alkenes in a one-pot procedure.[5] This reaction typically employs heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones.[10]
Mechanism of E-Selectivity: The reaction proceeds through the addition of a metalated sulfone to a carbonyl compound, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide. The high E-selectivity is often attributed to the kinetically controlled formation of an anti-β-alkoxysulfone intermediate, which stereospecifically decomposes to the E-alkene.[11]
Performance Data: Julia-Kocienski Olefination
| Carbonyl Substrate | Sulfone Reagent | Yield (%) | E:Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | 71 | >95:5 | [5] |
| Acetophenone | 1-Methyl-1H-tetrazol-5-yl methyl sulfone | 85 | 9:91 (Z-selective) | [12] |
| Propanal | 1-tert-Butyl-1H-tetrazol-5-yl methyl sulfone | 92 | >99:1 | [1] |
Notably, recent studies have shown that the stereochemical outcome of the Julia-Kocienski olefination can be tuned towards Z-selectivity by using N-sulfonylimines as electrophiles instead of aldehydes.[13][14]
The Peterson Olefination: A Dichotomy of Stereochemical Control
The Peterson olefination utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes.[7] A key feature of this reaction is the ability to control the stereochemical outcome by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[8]
Mechanism of Stereodivergence: The reaction begins with the addition of the α-silyl carbanion to the carbonyl compound to form a β-hydroxysilane. This intermediate can often be isolated.[15]
-
Basic Workup: Treatment with a base (e.g., KH, NaH) induces a syn-elimination, leading to one geometric isomer of the alkene.[8]
-
Acidic Workup: In contrast, an acidic workup (e.g., H₂SO₄, TsOH) promotes an anti-elimination, affording the opposite alkene isomer.[8]
This stereochemical dichotomy makes the Peterson olefination a highly versatile tool for alkene synthesis.[16] The byproduct, a siloxane, is volatile and easily removed.[7]
Experimental Workflow for the Peterson Olefination
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- 11. Julia olefination - Wikipedia [en.wikipedia.org]
- 12. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
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A Senior Application Scientist's Guide to the Structural Elucidation of Phosphonate-Derived Products: A Comparative Analysis
For researchers and drug development professionals, the precise characterization of phosphonate-derived products is paramount. These molecules, integral to therapeutics ranging from antiviral agents to bone resorption inhibitors, demand unambiguous structural determination to understand their mechanism of action, stability, and safety profile. While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional atomic arrangement.
This guide offers an in-depth comparison of X-ray crystallography with other common analytical techniques for phosphonate product characterization. It provides not only the methodologies but also the scientific rationale behind experimental choices, empowering researchers to make informed decisions for their analytical workflows.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography is an analytical technique that provides the precise arrangement of atoms in a crystalline solid. By bombarding a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule. This allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry, providing a level of detail that is often unattainable with other methods. For phosphonate-derived products, which can have complex stereocenters and various protonation states, this definitive structural information is invaluable.
However, the journey to a high-resolution crystal structure is not without its challenges. The primary hurdle is often the growth of high-quality single crystals suitable for diffraction experiments. Phosphonates, with their charged nature and propensity for strong hydrogen bonding, can be particularly challenging to crystallize.[1][2] Their high affinity for metal ions like zirconium can lead to rapid precipitation of poorly crystalline or amorphous solids.[2]
Experimental Protocol: X-ray Quality Crystal Growth of a Model Phosphonate
The following is a detailed protocol for the crystallization of a hypothetical phosphonate-derived drug candidate, "PHOS-123," using vapor diffusion, a common and effective crystallization technique.
Materials:
-
PHOS-123 (highly purified)
-
A selection of crystallization screening buffers and precipitants
-
Micro-crystallization plates (24- or 96-well)
-
Stereomicroscope
-
Cryoprotectant (e.g., glycerol, ethylene glycol)
-
Liquid nitrogen
Methodology:
-
Sample Preparation (The Foundation):
-
Scientist's Note: Purity is non-negotiable. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality. Ensure PHOS-123 is >98% pure by HPLC and characterized by NMR and mass spectrometry.
-
Dissolve PHOS-123 in a suitable solvent (e.g., ultrapure water, ethanol) to a final concentration of 5-20 mg/mL. The solvent choice is critical and should be based on the solubility profile of the molecule.
-
-
Crystallization Screening (Casting a Wide Net):
-
Scientist's Note: The goal of screening is to explore a broad range of chemical space to find initial crystallization "hits."
-
Use a robotic or manual liquid handler to set up sitting or hanging drop vapor diffusion experiments. In each well, a small drop (0.1-1 µL) of the PHOS-123 solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).
-
The plate is sealed, and the drop is allowed to equilibrate with the reservoir. Water slowly diffuses from the drop to the more concentrated reservoir, gradually increasing the concentration of PHOS-123 and inducing crystallization.
-
-
Optimization (From Hit to High-Quality Crystal):
-
Scientist's Note: Initial hits are often small or poorly formed. Optimization involves systematically varying the parameters around the initial hit condition to improve crystal quality.
-
Refine the precipitant concentration, pH of the buffer, and temperature. Consider additives that can influence crystal packing, such as small molecules or metal ions.[3]
-
-
Crystal Harvesting and Cryo-protection (Preserving the Order):
-
Scientist's Note: X-ray data is typically collected at cryogenic temperatures (~100 K) to minimize radiation damage to the crystal. However, the formation of ice crystals from the solvent can destroy the crystal lattice.
-
Once suitable crystals have grown, they are carefully removed from the drop using a small nylon loop.
-
The crystal is then quickly passed through a cryoprotectant solution (the original crystallization solution supplemented with 15-30% glycerol or ethylene glycol) to replace the water in the crystal with a solution that will form a glass rather than ice upon freezing.
-
The crystal is then flash-cooled by plunging it into liquid nitrogen.
-
-
Data Collection and Structure Solution:
-
The frozen crystal is mounted on a goniometer in the X-ray beamline.
-
Diffraction data is collected as the crystal is rotated.
-
The resulting diffraction pattern is used to solve and refine the crystal structure using specialized software.
-
A Comparative Overview of Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary. Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are powerful tools for the characterization of phosphonate products and are often used in a complementary fashion.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D atomic structure, stereochemistry, crystal packing | Unambiguous structural determination | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C, ³¹P), solution-state structure | Non-destructive, provides information on dynamics in solution | Does not provide absolute stereochemistry, can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement | Does not provide stereochemical information, can be destructive. |
In-Depth Comparison
X-ray Crystallography vs. NMR Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing a wealth of information about the connectivity and chemical environment of atoms in a molecule. For phosphonates, ³¹P NMR is particularly powerful due to the 100% natural abundance and spin ½ of the ³¹P nucleus, resulting in sharp signals that are sensitive to the local electronic environment.[4][5] ¹H NMR is also invaluable, with the coupling between phosphorus and adjacent protons providing clear diagnostic signals.[4]
However, while NMR can define the constitution of a molecule, it often falls short of providing the absolute stereochemistry, which is critical for understanding biological activity. X-ray crystallography, on the other hand, directly visualizes the three-dimensional arrangement of atoms, leaving no ambiguity.
X-ray Crystallography vs. Mass Spectrometry
Mass spectrometry is an extremely sensitive technique that provides the precise molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula of a phosphonate product with a high degree of confidence. Fragmentation patterns can also offer clues about the structure of the molecule.
The primary limitation of mass spectrometry in this context is its inability to provide information about the three-dimensional arrangement of atoms. It cannot distinguish between stereoisomers, which can have vastly different biological activities.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and the decision-making involved in choosing the appropriate analytical technique, the following diagrams are provided.
Caption: Workflow for X-ray Crystallography.
Caption: Decision Tree for Analytical Technique Selection.
Conclusion
The structural characterization of phosphonate-derived products is a critical aspect of drug discovery and development. While NMR and mass spectrometry are indispensable tools for routine analysis, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure. The challenges associated with crystallizing phosphonates are significant but not insurmountable, and the wealth of information gained from a successful crystal structure is often well worth the effort. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to fully characterize these important molecules.
References
- Shearan, S. J. I. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Cronfa - Swansea University.
- Hermer, N., Reinsch, H., Mayer, P., & Stock, N. (2016). Synthesis and characterisation of the porous zinc phosphonate [Zn2(H2PPB)(H2O)2]·xH2O. Dalton Transactions, 45(35), 13783–13786.
- Abdel-Magied, A. F., Taddei, M., & Khdary, N. H. (2020).
- Baynton, A., et al. (2011).
- Zhang, L., et al. (2017). Overcoming the crystallization and designability issues in the ultrastable zirconium phosphonate framework system.
- Demel, J., et al. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(46), 18395–18403.
- Zhang, L., et al. (2017).
- BenchChem. (2025).
- Baynton, A., et al. (2011). Phosphonate additives do not always inhibit crystallization.
- Zorlu, Y., et al. (2020). Phosphonate Metal–Organic Frameworks: A Novel Family of Semiconductors.
- Demel, J., et al. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks.
- ResearchGate. (n.d.).
- Ota, S., et al. (2024). Characterization of Bisphosphonate Hydrate Crystals by Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy. Chemical and Pharmaceutical Bulletin, 72(5), 480-486.
- Wang, B., et al. (2024). An investigation on the structural diversification of metal phosphonates in varying combinations of phosphonate ligand, metal ions and auxiliary ligands.
- Shearan, S. J. I., et al. (2019).
- Lee, J. Z., et al. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. MDPI.
- JEOL Ltd. (n.d.).
- Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6049.
- Keglevich, G. (2021).
- Pech, A., et al. (2002). Degradation pathway of the phosphonate ciliatine: crystal structure of 2-aminoethylphosphonate transaminase. Biochemistry, 41(43), 12923–12932.
- ResearchGate. (n.d.).
- Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- Xing, B. (2018).
- Vrije Universiteit Brussel. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support.
- Parsons, D. P. (1962). X-Ray Diffraction Analysis. Henry Ford Hospital Medical Journal, 10(3), 421-426.
- Kumar, A., et al. (2022).
- Musullu, F., et al. (2023). Investigation of the effect of oral and internal bisphosphonate use on bone density in the jaws in patients with osteoporosis in panoramic radiography. Oral Surgery, Oral Medicine, Oral Pathology and Oral Radiology, 136(2), 223-229.
Sources
- 1. Synthesis and characterisation of the porous zinc phosphonate [Zn 2 (H 2 PPB)(H 2 O) 2 ]· x H 2 O - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01580H [pubs.rsc.org]
- 2. Overcoming the crystallization and designability issues in the ultrastable zirconium phosphonate framework system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate additives do not always inhibit crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
Triethyl 2-phosphonopentanoate as an NMDA receptor antagonist.
An In-Depth Guide to the Evaluation of Novel Phosphonates as NMDA Receptor Antagonists: A Comparative Analysis Framework
For drug discovery researchers and neuropharmacologists, the N-methyl-D-aspartate (NMDA) receptor represents a target of immense therapeutic potential and profound complexity. Its role in synaptic plasticity, learning, and memory is counterbalanced by its involvement in excitotoxic neuronal death, making the development of nuanced antagonists a critical pursuit for conditions ranging from Alzheimer's disease to neuropathic pain.
This guide addresses the emerging interest in phosphonate-containing compounds, specifically using the molecule Triethyl 2-phosphonopentanoate as a hypothetical candidate for evaluation. While this particular molecule is not established in the literature as a potent NMDA receptor antagonist, its structure, featuring a phosphonate group, bears a resemblance to known glutamate site antagonists. This similarity provides a compelling rationale for a rigorous investigative workflow.
This document serves as a comprehensive framework for characterizing such a novel compound. We will outline the essential in vitro and electrophysiological assays required to determine its efficacy, potency, and mechanism of action. Throughout this guide, we will compare our hypothetical findings for this compound against well-established, clinically relevant NMDA receptor antagonists, providing the necessary context for its potential therapeutic utility.
The NMDA Receptor: A Multi-Domain Target
The NMDA receptor is a heterotetrameric ion channel composed of various subunits (predominantly GluN1, GluN2A-D, GluN3A-B). For the channel to open, two critical events must occur simultaneously: the binding of the co-agonists glutamate and glycine (or D-serine) to their respective sites on the GluN2 and GluN1 subunits, and the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block within the ion channel pore. This sophisticated gating mechanism provides multiple sites for pharmacological intervention.
Here, we illustrate the primary binding sites that are relevant for antagonist design and evaluation:
Caption: Major pharmacological sites on the NMDA receptor complex.
Comparative Landscape: Established NMDA Receptor Antagonists
To evaluate our test compound, we must benchmark it against gold-standard antagonists. Each of the following compounds offers a different mechanistic profile, providing a spectrum for comparison.
| Antagonist | Class | Mechanism of Action | Key Characteristics |
| D-AP5 (D-2-Amino-5-phosphonopentanoate) | Competitive | Binds directly to the glutamate recognition site on the GluN2 subunit, preventing agonist binding. | High selectivity for the glutamate site; crucial research tool. Structurally similar to our test compound. |
| Ketamine | Non-competitive Channel Blocker | Enters and blocks the open ion channel pore, preventing ion flow. Its action is use-dependent. | Rapid-acting antidepressant effects at sub-anesthetic doses; potential for psychotomimetic side effects. |
| Memantine | Uncompetitive, Low-Affinity Channel Blocker | Blocks the NMDA receptor channel with low affinity and rapid off-rate kinetics. It is also use-dependent. | Clinically used for Alzheimer's disease; its low affinity is thought to preserve normal synaptic function while blocking pathological, sustained activation. |
| This compound | Hypothetical | To Be Determined (TBD). The phosphonate moiety suggests potential competition at the glutamate site. | TBD through the experimental workflow outlined below. |
Experimental Workflow for Characterization
We propose a tiered approach to systematically determine the pharmacological profile of this compound. This workflow ensures a logical progression from initial binding affinity to functional validation.
Caption: A tiered workflow for novel NMDA receptor antagonist evaluation.
Tier 1: Radioligand Binding Assays
Objective: To determine if this compound binds to the NMDA receptor and, if so, at which site. The structural similarity to D-AP5 makes the glutamate binding site the primary suspect.
Protocol: Competitive Binding Assay for the Glutamate Site
-
Preparation: Homogenize rat cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction via centrifugation.
-
Radioligand: Use a radiolabeled competitive antagonist that specifically binds to the glutamate site, such as [³H]CGP 39653.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CGP 39653, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled glutamate or D-AP5).
-
Equilibration: Incubate the mixture at 4°C for a sufficient period to reach equilibrium.
-
Separation: Rapidly filter the samples through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with an ice-cold buffer to reduce non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Hypothetical Comparative Data:
| Compound | Binding Site | Ki (nM) |
| D-AP5 | Glutamate (GluN2) | ~150 |
| [³H]CGP 39653 | Glutamate (GluN2) | ~5-10 |
| This compound | Glutamate (GluN2) | To Be Determined |
Tier 2: Electrophysiological Functional Assays
Objective: To confirm that binding translates into functional antagonism and to elucidate the mechanism of action (e.g., competitive vs. non-competitive).
Protocol: Whole-Cell Patch-Clamp Recordings
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) expressing specific NMDA receptor subunits.
-
Recording: Establish a whole-cell patch-clamp configuration. Perfuse the cells with an external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current at a negative holding potential (e.g., -70 mV). The external solution should be Mg²⁺-free to prevent voltage-dependent channel block.
-
Antagonist Application:
-
To Determine IC₅₀: Apply increasing concentrations of this compound and measure the degree of inhibition of the NMDA-evoked current. Plot the percentage inhibition against the log concentration of the antagonist to calculate the functional IC₅₀.
-
To Determine Mechanism: Construct a full agonist dose-response curve (varying NMDA concentrations) in the absence and presence of a fixed concentration of this compound.
-
Competitive Antagonism: The antagonist will cause a rightward shift in the agonist dose-response curve with no change in the maximum response (Emax).
-
Non-competitive Antagonism: The antagonist will cause a reduction in the Emax with no change in the agonist's EC₅₀.
-
-
Expected Outcomes vs. Comparators:
| Parameter | D-AP5 | Ketamine | Memantine | This compound |
| Mechanism | Competitive | Non-competitive | Uncompetitive | To Be Determined |
| Effect on Agonist Dose-Response | Parallel rightward shift | Reduction in Emax | Reduction in Emax | To Be Determined |
| Functional IC₅₀ | ~10-50 µM | ~1-5 µM | ~1-10 µM | To Be Determined |
Conclusion and Future Directions
This guide provides a robust, logical framework for the initial characterization of a novel compound like this compound as a potential NMDA receptor antagonist. By following a tiered approach from binding to function and consistently benchmarking against established drugs like D-AP5, ketamine, and memantine, researchers can build a comprehensive pharmacological profile.
Should this compound demonstrate promising affinity and functional antagonism in these in vitro assays, the next logical steps would involve assessing its subunit selectivity (e.g., against GluN2A vs. GluN2B-containing receptors), followed by progression into in vivo models to evaluate its therapeutic efficacy, pharmacokinetic properties, and potential for adverse effects. This structured methodology is essential for the efficient and rigorous discovery of next-generation neuromodulatory therapeutics.
References
-
Title: Structure and Function of NMDA Receptors Source: NCBI Bookshelf - "Structural and Functional Organization of the Synapse" URL: [Link]
-
Title: Ketamine for rapid reduction of suicidal ideation: a randomized controlled trial Source: Psychological Medicine, Cambridge University Press URL: [Link]
-
Title: [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain Source: European Journal of Pharmacology URL: [Link]
-
Title: Memantine: a review of its use in Alzheimer's disease Source: Drugs URL: [Link]
-
Title: The role of NMDA receptor trafficking in synaptic plasticity and neuropsychiatric disorders Source: Nature Reviews Neuroscience URL: [Link]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Triethyl 2-Phosphonopentanoate
For the diligent researcher pushing the boundaries of drug discovery, the lifecycle of a chemical reagent extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and sustainable laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Triethyl 2-Phosphonopentanoate, ensuring the safety of personnel and the protection of our environment.
Understanding the Compound: Hazard Identification
Before any disposal protocol can be implemented, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), this compound (CAS No. 35051-49-1) is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
While the SDS from Thermo Fisher Scientific indicates no substances known to be hazardous to the environment, it is crucial to recognize that organophosphorus compounds as a class can pose environmental risks. Some phosphonates are toxic to aquatic life with long-lasting effects.[2] Therefore, a cautious approach that minimizes environmental release is essential.
Key Hazard Information Summary
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation (Category 2) | Causes skin irritation | P264 - Wash face, hands and any exposed skin thoroughly after handling. P280 - Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation | P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313 - If eye irritation persists: Get medical advice/attention. |
| Aquatic Hazard (Chronic, Category 2) | Toxic to aquatic life with long lasting effects (for related compounds) | P273 - Avoid release to the environment. |
The First Line of Defense: Personal Protective Equipment (PPE)
The causality behind PPE selection is rooted in the specific hazards of the chemical. For this compound, the primary risks are dermal and ocular.
-
Hand Protection : Wear protective gloves. The choice of glove material should be based on chemical compatibility. Nitrile gloves are a common and effective choice for many organic esters, but always consult your institution's chemical safety guidelines and the glove manufacturer's compatibility charts.
-
Eye and Face Protection : Goggles are mandatory to protect against splashes that could cause serious eye irritation.[1] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher potential for splashes, consider a chemically resistant apron.
-
Respiratory Protection : Use in a well-ventilated area. If engineering controls (like a fume hood) are not available or are insufficient, a NIOSH-approved respirator may be necessary.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins at the point of generation.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste containing this compound must be segregated into a dedicated, properly labeled hazardous waste container.
-
Why this is crucial : Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs and environmental impact.
Step 2: Container Selection and Labeling
-
Container Choice : Use a chemically compatible container. High-density polyethylene (HDPE) is a suitable option for many organic liquid wastes. Ensure the container has a secure, leak-proof cap.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The approximate concentration of each component should also be noted.
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Keep the container closed except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Final Disposal
The guiding principle for the final disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2][3]
-
Procedure :
-
Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.
-
Follow all institutional procedures for waste pickup, which may include completing a specific form or online request.
-
The approved disposal method for this type of combustible material is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the compound, minimizing its environmental impact.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3]
Managing Spills: An Emergency Response Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE : Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to contain and soak up the liquid.
-
Collect and Dispose : Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water.
-
Report : Report the spill to your institution's EHS department.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
By adhering to these detailed procedures, researchers can ensure that their vital work in advancing science does not come at the cost of safety or environmental integrity. This commitment to responsible chemical management is a hallmark of scientific excellence.
References
-
Environment - phosphonates .
-
Phosphonate - Wikipedia .
-
Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants - PubMed .
-
The Microbial Degradation of Natural and Anthropogenic Phosphonates - MDPI .
-
Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants | Request PDF - ResearchGate .
-
This compound, 98% 10 g | Request for Quote - Thermo Fisher Scientific .
-
Triethyl phosphonoacetate - Safety Data Sheet - ChemicalBook .
-
SAFETY DATA SHEET - Sigma-Aldrich .
-
SAFETY DATA SHEET - TCI Chemicals .
-
SAFETY DATA SHEET - Fisher Scientific .
-
Triethyl phosphonoacetate-SDS-MedChemExpress .
-
This compound | CAS 35051-49-1 | SCBT - Santa Cruz Biotechnology .
-
Organophosphate esters in inert landfill soil: A case study - PubMed .
-
This compound CAS#: 35051-49-1 - ChemicalBook .
-
SAFETY DATA SHEET - Thermo Fisher Scientific .
-
Degradation and phosphorus immobilization treatment of organophosphate esters hazardous waste by Fe-Mn bimetallic oxide - PubMed .
-
Degradation and phosphorus immobilization treatment of organophosphate esters hazardous waste by Fe-Mn bimetallic oxide - ResearchGate .
-
Treatment of Organophosphorus Esters Waste by CeO2: Efficient Degradation with Simultaneous Phosphorus Immobilization - ACS Publications .
-
Organophosphate ester (OPE) exposure among waste recycling and administrative workers in Denmark using silicone wristbands - Pure .
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
